tert-Butyl propiolate
Description
Properties
IUPAC Name |
tert-butyl prop-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-5-6(8)9-7(2,3)4/h1H,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTPDIIFEPTULX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50337479 | |
| Record name | tert-Butyl propiolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13831-03-3 | |
| Record name | tert-Butyl propiolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl propiolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
tert-Butyl Propiolate: A Comprehensive Technical Guide for Researchers
CAS Number: 13831-03-3
This guide provides an in-depth overview of tert-butyl propiolate, a versatile reagent in organic synthesis, particularly relevant to researchers, scientists, and professionals in drug development. It covers its chemical and physical properties, safety information, and key applications, supported by detailed experimental protocols and logical workflow diagrams.
Core Properties and Safety Information
This compound, also known as tert-butyl acetylenecarboxylate, is a colorless to pale yellow liquid.[1] It is an ester characterized by a terminal alkyne and a tert-butyl ester functional group, which imparts specific reactivity and stability.[1]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 13831-03-3 | [2][3][4] |
| Molecular Formula | C₇H₁₀O₂ | [2][5] |
| Molecular Weight | 126.15 g/mol | [2][4][5] |
| Boiling Point | 52-53 °C at 27 mmHg | [2][3] |
| Melting Point | 18-20 °C | [2][3] |
| Density | 0.919 g/mL at 25 °C | [2][3] |
| Refractive Index (n20/D) | 1.418 | [2][3] |
| Flash Point | 28 °C (82.4 °F) - closed cup | [2] |
Safety and Handling
This compound is a flammable liquid and vapor.[2][5] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[2][5] Appropriate personal protective equipment, including eye protection, gloves, and a suitable respirator, should be used when handling this compound.[2] It should be stored in a cool, dry, well-ventilated area away from incompatible materials.[1]
Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][5]
Synthesis of this compound
A general procedure for the synthesis of this compound involves the esterification of propiolic acid with tert-butanol (B103910).
Experimental Protocol: Esterification of Propiolic Acid
Materials:
-
Propiolic acid
-
tert-Butanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Tetrahydrofuran (THF)
-
Water
-
Chemical desiccant (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve propiolic acid, DCC, and DMAP in THF.
-
Add tert-butanol to the solution.
-
Stir the reaction mixture for approximately 24 hours at room temperature.
-
After the reaction is complete, perform an extraction with dichloromethane and water.
-
Dry the separated organic layer over a chemical desiccant.
-
Purify the crude product by column chromatography to obtain this compound.
This is a general procedure and may require optimization for specific scales and conditions.
Applications in Organic Synthesis
This compound is a valuable building block for the synthesis of a variety of organic molecules, including heterocycles, alkaloids, and unsaturated amino acids.[2][3] Its reactivity is primarily centered around the electron-deficient alkyne, making it an excellent Michael acceptor and a partner in cycloaddition and coupling reactions.
Synthesis of Heterocycles
The electron-deficient nature of the alkyne in this compound makes it a key precursor for constructing various heterocyclic systems.
Pyrazoles can be synthesized through the condensation of β-dicarbonyl compounds or their equivalents with hydrazines. This compound can serve as a precursor to the necessary 1,3-dielectrophile.
Logical Workflow for Pyrazole (B372694) Synthesis:
Caption: General workflow for pyrazole synthesis from this compound.
Michael Addition Reactions
The electron-withdrawing ester group activates the alkyne of this compound for conjugate addition (Michael addition) with a wide range of nucleophiles, such as amines and thiols.
The reaction of this compound with primary or secondary amines yields β-enamino esters, which are versatile intermediates in organic synthesis.
Experimental Workflow for β-Enamino Ester Synthesis:
Caption: Step-by-step workflow for the synthesis of β-enamino esters.
Cycloaddition Reactions
The alkyne in this compound can participate as a dienophile or a dipolarophile in various cycloaddition reactions, such as the Diels-Alder and 1,3-dipolar cycloadditions.
With dienes like cyclopentadiene (B3395910), this compound can undergo a [4+2] cycloaddition to form bicyclic adducts.
General Protocol for Diels-Alder Reaction with Cyclopentadiene:
-
Freshly crack dicyclopentadiene (B1670491) by heating to obtain cyclopentadiene monomer.
-
Dissolve this compound in a suitable solvent (e.g., diethyl ether or dichloromethane).
-
Slowly add the freshly prepared cyclopentadiene to the solution of this compound at a controlled temperature (often starting at 0 °C and allowing to warm to room temperature).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting bicyclic product by column chromatography.
Coupling Reactions
As a terminal alkyne, this compound is a suitable substrate for various cross-coupling reactions, most notably the Sonogashira coupling.
This reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by a palladium complex and a copper(I) co-catalyst.
Logical Relationship in Sonogashira Coupling:
Caption: Key components and their relationship in a Sonogashira coupling reaction.
Click Chemistry
The terminal alkyne of this compound makes it a prime candidate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form 1,2,3-triazoles.
General Protocol for CuAAC (Click Chemistry):
-
Dissolve the azide-containing compound and this compound in a suitable solvent system (e.g., a mixture of t-butanol and water).
-
Add a solution of a copper(II) sulfate (B86663) and a reducing agent (e.g., sodium ascorbate) to generate the active Cu(I) catalyst in situ.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform an appropriate workup, which may involve filtration to remove the copper catalyst followed by extraction and purification of the triazole product.
Signaling Pathway Involvement
Currently, there is no established direct role of this compound in biological signaling pathways. Its primary utility in the context of drug development and chemical biology lies in its function as a versatile chemical building block for the synthesis of bioactive molecules and as a component in bioconjugation reactions via click chemistry.
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis. Its unique combination of a terminal alkyne and a tert-butyl ester allows for a wide range of chemical transformations, making it an essential tool for the construction of complex molecules, including those with potential pharmaceutical applications. The protocols and workflows provided in this guide offer a solid foundation for researchers to utilize this compound in their synthetic endeavors. As with any chemical procedure, appropriate safety precautions must be taken, and optimization of reaction conditions may be necessary to achieve desired outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. β-enamino ester synthesis by amination [organic-chemistry.org]
- 3. Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. CAS 13831-03-3: this compound | CymitQuimica [cymitquimica.com]
An In-depth Technical Guide to Tert-butyl Propiolate: Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of tert-butyl propiolate. It includes detailed experimental protocols for its synthesis and common reactions, serving as a valuable resource for professionals in organic synthesis and drug development.
Core Physical and Chemical Properties
This compound is a versatile reagent in organic synthesis, valued for its reactive alkyne functionality coupled with the sterically bulky tert-butyl ester group.[1] This combination allows for its participation in a wide array of chemical transformations. It is a colorless to pale yellow liquid at room temperature with a characteristic fruity odor.[1]
Physical Properties
The key physical properties of this compound are summarized in the table below, compiled from various sources.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₀O₂ | [2] |
| Molecular Weight | 126.16 g/mol | [2] |
| Appearance | Colorless to light yellow liquid (>20°C), Solid (<18°C) | [1][2] |
| Melting Point | 18-20 °C | [2] |
| Boiling Point | 52-53 °C at 27 mmHg | [2] |
| Density | 0.919 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.418 | |
| Flash Point | 28 °C (82.4 °F) |
Chemical Properties and Stability
This compound is generally stable under standard conditions but should be handled with care due to its reactivity.[1] The presence of the terminal alkyne makes it susceptible to various transformations. It should be stored in a cool, dark place under an inert atmosphere to prevent decomposition.[2]
Spectroscopic Data
The following tables summarize the key spectroscopic data for the characterization of this compound.
NMR Spectroscopy
¹H NMR (Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~2.8 | Singlet | ≡C-H |
| ~1.5 | Singlet | -C(CH₃ )₃ |
¹³C NMR (Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Assignment |
| ~152 | C =O |
| ~83 | -O-C (CH₃)₃ |
| ~77 | ≡ C-H |
| ~75 | ≡C -H |
| ~28 | -C(C H₃)₃ |
IR Spectroscopy (Infrared)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong | ≡C-H stretch |
| ~2100 | Medium | C≡C stretch |
| ~1715 | Strong | C=O stretch (ester) |
| ~1250, 1150 | Strong | C-O stretch |
Mass Spectrometry (MS)
| m/z | Relative Intensity | Possible Fragment |
| 126 | Moderate | [M]⁺ (Molecular Ion) |
| 111 | Moderate | [M - CH₃]⁺ |
| 71 | Strong | [M - C(CH₃)₃]⁺ |
| 57 | Very Strong | [C(CH₃)₃]⁺ (tert-butyl cation) |
Experimental Protocols
Synthesis of this compound
A general and widely used method for the synthesis of this compound involves the esterification of propiolic acid with tert-butanol (B103910).
General Procedure:
To a solution of propiolic acid (1.0 equivalent) and tert-butanol (1.2 equivalents) in a suitable solvent such as tetrahydrofuran (B95107) (THF), is added N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents).[2] The reaction mixture is stirred at room temperature for approximately 24 hours.[2] Upon completion, the reaction is filtered to remove the dicyclohexylurea byproduct. The filtrate is then extracted with a suitable organic solvent like dichloromethane (B109758) and washed with water.[2] The organic layer is dried over a chemical desiccant (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield pure this compound.[2]
Purification
Purification of this compound is typically achieved by vacuum distillation. Given its boiling point of 52-53 °C at 27 mmHg, a simple vacuum distillation setup is usually sufficient to obtain the compound in high purity.
Chemical Reactions
This compound is a valuable building block in a variety of chemical reactions, primarily leveraging the reactivity of its alkyne functional group.
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[3]
Detailed Experimental Protocol: Sonogashira Coupling of this compound with 4-Iodoanisole (B42571)
Materials:
-
This compound
-
4-Iodoanisole
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (Et₃N)
-
Solvent (e.g., Tetrahydrofuran - THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodoanisole (1.0 equivalent), bis(triphenylphosphine)palladium(II) dichloride (0.02 equivalents), and copper(I) iodide (0.04 equivalents).
-
Add anhydrous, degassed triethylamine and THF as the solvent.
-
To this stirred solution, add this compound (1.2 equivalents) dropwise at room temperature.
-
The reaction mixture is then stirred at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with saturated aqueous ammonium (B1175870) chloride solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired coupled product.
This compound can act as a dienophile in Diels-Alder reactions with conjugated dienes to form substituted cyclohexadiene derivatives.
General Protocol:
A solution of the diene (e.g., cyclopentadiene (B3395910) or furan, 1.0 equivalent) and this compound (1.1 equivalents) in a suitable solvent (or neat) is heated in a sealed tube. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction mixture is cooled, and the product is isolated and purified by column chromatography or distillation.
The electron-withdrawing nature of the ester group activates the alkyne for nucleophilic conjugate addition (Michael addition). Various nucleophiles, including amines and thiols, can be added across the triple bond.[4]
General Protocol:
To a solution of this compound (1.0 equivalent) in a suitable solvent, the nucleophile (e.g., piperidine, 1.1 equivalents) is added, often in the presence of a catalytic amount of a base. The reaction is typically stirred at room temperature until completion, as monitored by TLC. The product is then isolated by an appropriate workup procedure, which may involve extraction and purification by chromatography.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.[5] It is also an irritant to the skin and eyes. Therefore, it is essential to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[5]
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of a wide range of organic molecules.[1] Its applications include the preparation of:
-
Heterocycles: It serves as a key building block in the synthesis of various heterocyclic systems.[6]
-
Alkaloids and Unsaturated Amino Acids: It is utilized in the total synthesis of complex natural products and their analogs.[6]
-
Pharmaceutical Intermediates: The propiolate moiety can be incorporated into molecules with potential biological activity.[1]
This guide provides a foundational understanding of the properties and reactivity of this compound, enabling researchers and drug development professionals to effectively utilize this versatile reagent in their synthetic endeavors.
References
An In-depth Technical Guide to the Synthesis of tert-Butyl Propiolate from Propiolic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of tert-butyl propiolate from propiolic acid, a valuable building block in organic synthesis. The document details various synthetic methodologies, including experimental protocols, reaction mechanisms, and comparative data to assist researchers in selecting the most suitable method for their specific applications.
Introduction
This compound is a key reagent in the synthesis of a wide range of organic compounds, including heterocycles, alkaloids, and unsaturated amino acids. Its propiolate moiety serves as a versatile handle for various chemical transformations, such as cycloaddition reactions, while the tert-butyl ester group provides steric protection and can be readily cleaved under acidic conditions. This guide explores the primary methods for its preparation from propiolic acid, a readily available starting material.
Synthetic Methodologies
Several methods have been developed for the synthesis of this compound from propiolic acid. The choice of method often depends on factors such as scale, available reagents, and desired purity. The most common and effective methods are detailed below.
Steglich Esterification
The Steglich esterification is a mild and efficient method for the formation of esters, particularly for sterically hindered alcohols like tert-butanol (B103910).[1][2] This method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst.[1][3]
Reaction Scheme:
The reaction proceeds at room temperature and is known for its high yields and compatibility with a wide range of functional groups.[2] A significant advantage of this method is the formation of the insoluble dicyclohexylurea (DCU) byproduct, which can be easily removed by filtration.[2]
Experimental Protocol:
A general procedure for the Steglich esterification of propiolic acid with tert-butanol is as follows:[4]
-
In a round-bottom flask, dissolve propiolic acid (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
Add tert-butanol (1.0-1.5 eq) and a catalytic amount of DMAP (0.1-0.2 eq) to the solution.
-
Cool the mixture in an ice bath and add a solution of DCC (1.1 eq) in the same solvent dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.[5][6]
Quantitative Data:
| Reagent/Parameter | Molar Ratio/Condition | Reference |
| Propiolic Acid | 1.0 eq | [4] |
| tert-Butanol | 1.0-1.5 eq | [4] |
| DCC | 1.1 eq | [4] |
| DMAP | 0.1-0.2 eq | [4] |
| Solvent | Anhydrous DCM or THF | [4] |
| Reaction Time | 12-24 hours | [4] |
| Temperature | 0 °C to Room Temperature | [4] |
| Yield | ~80% | [4] |
Fischer-Speier Esterification
The Fischer-Speier esterification is a classic method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[7] This reaction is an equilibrium process, and to drive it towards the product, an excess of one of the reactants (usually the alcohol) is used, or the water formed is removed.[8][9]
Reaction Scheme:
While this method is straightforward, the use of strong acids and the reversibility of the reaction can sometimes lead to lower yields and the formation of byproducts, especially with tertiary alcohols like tert-butanol which are prone to elimination reactions under acidic conditions.[7]
Experimental Protocol:
A general protocol for the Fischer-Speier esterification is as follows:
-
Combine propiolic acid and a large excess of tert-butanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid or another strong acid catalyst.
-
Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.
-
After cooling, neutralize the excess acid with a base, such as sodium bicarbonate solution.
-
Extract the ester with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
-
Purify the product by vacuum distillation.
Quantitative Data:
Synthesis via Propioloyl Chloride
Another approach involves the conversion of propiolic acid to its more reactive acid chloride derivative, propioloyl chloride, which is then reacted with tert-butanol.
Reaction Scheme:
Step 1: Formation of Propioloyl Chloride
Step 2: Esterification
Caption: Steglich Esterification Pathway.
Fischer-Speier Esterification Mechanism
The Fischer-Speier esterification is an acid-catalyzed nucleophilic acyl substitution. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester. [7]
Caption: Fischer-Speier Esterification Pathway.
Synthesis via Propioloyl Chloride - Experimental Workflow
This workflow illustrates the two-step process of first converting propiolic acid to its acid chloride and then reacting it with tert-butanol.
Caption: Propioloyl Chloride Synthesis Workflow.
Summary of Quantitative Data
The following table summarizes the key quantitative data for the different synthetic methods.
| Synthesis Method | Key Reagents | Typical Yield | Purity | Reference |
| Steglich Esterification | Propiolic acid, tert-butanol, DCC, DMAP | ~80% | High after purification | [4] |
| Fischer-Speier Esterification | Propiolic acid, tert-butanol, H₂SO₄ | Not widely reported for this specific reaction | Variable, may contain byproducts | [7] |
| Via Propioloyl Chloride | Propiolic acid, SOCl₂, tert-butanol | Not widely reported for this specific reaction | Generally high after purification | [10] |
Conclusion
For the synthesis of this compound from propiolic acid, the Steglich esterification stands out as the most reliable and high-yielding method, especially given the steric hindrance of tert-butanol. While the Fischer-Speier esterification is a more classical approach, it may be less suitable for this particular transformation due to the potential for side reactions. The synthesis via propioloyl chloride offers a viable alternative, though it involves an additional synthetic step and the use of hazardous reagents. The choice of the optimal method will ultimately depend on the specific requirements of the research, including scale, purity needs, and available resources. This guide provides the necessary technical information to make an informed decision for the successful synthesis of this important chemical building block.
References
- 1. Steglich Esterification [organic-chemistry.org]
- 2. Steglich esterification - Wikipedia [en.wikipedia.org]
- 3. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 4. This compound | 13831-03-3 [chemicalbook.com]
- 5. byjus.com [byjus.com]
- 6. How To [chem.rochester.edu]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Synthesis and Application of Propionyl chloride_Chemicalbook [chemicalbook.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Electronic Effects of the tert-Butyl Ester Group
Executive Summary
In the landscape of organic synthesis, particularly within pharmaceutical and materials science, the tert-butyl ester is a cornerstone functional group, primarily utilized as a robust protecting group for carboxylic acids.[1] Its utility is dictated by a unique interplay of electronic and steric properties. This technical guide provides a comprehensive analysis of the electronic effects inherent to the tert-butyl ester group, supported by quantitative data, detailed experimental protocols for characterization, and graphical representations of key chemical principles and workflows. Understanding these effects is critical for predicting reactivity, designing synthetic routes, and modulating the properties of active pharmaceutical ingredients and other advanced materials.
Core Electronic and Steric Profile
The chemical behavior of the tert-butyl ester is governed by the combined influence of inductive, resonance, and steric effects. While often considered together, a discrete analysis of each provides a clearer understanding of its role in modulating molecular properties.
Inductive Effect (+I)
The tert-butyl group is a potent electron-donating group through induction (+I effect).[2] This effect arises from the polarization of σ-bonds, where the three methyl groups push electron density towards the central quaternary carbon, which in turn relays this density to the ester oxygen.[3] This electron-releasing nature increases the electron density on the oxygen atom, influencing the acidity and basicity of adjacent functional groups.[2] Compared to less substituted alkyl groups like methyl or ethyl, the tert-butyl group exerts a stronger +I effect.[3]
Resonance Effect
Resonance within the tert-butyl ester group is confined to the carboxylate moiety itself. The lone pairs on the ether-like oxygen can be delocalized towards the carbonyl carbon, but the primary resonance involves the carbonyl π-system, creating a partial negative charge on the carbonyl oxygen and a partial positive charge on the carbonyl carbon. The tert-butyl group itself, being a saturated alkyl group, does not directly participate in π-system resonance with the ester functionality or any adjacent aromatic systems.
Caption: Resonance structures of the tert-butyl ester group.
Steric Hindrance
The most defining characteristic of the tert-butyl group is its significant steric bulk.[4] This bulkiness sterically shields the electrophilic carbonyl carbon from nucleophilic attack, which is the primary reason for its stability under basic and nucleophilic conditions.[1][5] This steric effect is quantitatively captured by the Taft steric parameter, E_s.
Quantitative Analysis of Electronic Effects
The electronic and steric influence of substituents can be quantified using linear free-energy relationships, most notably the Taft and Hammett equations.[6][7]
Taft Parameters
The Taft equation was specifically developed from the study of ester hydrolysis rates and separates polar (σ) and steric (E_s) effects.[8][9] The tert-butyl group has a negative σ value, confirming its electron-donating character, and a large negative E_s value, quantifying its significant steric hindrance.
Table 1: Taft Parameters for Selected Alkyl Groups
| Substituent (R) | Polar Constant (σ*) | Steric Constant (E_s) |
|---|---|---|
| Methyl (-CH₃) | 0.00 | 0.00 |
| Ethyl (-CH₂CH₃) | -0.10 | -0.07 |
| Isopropyl (-CH(CH₃)₂) | -0.19 | -0.47 |
| tert-Butyl (-C(CH₃)₃) | -0.30 [10] | -1.54 [10] |
Data sourced from studies on ester hydrolysis, with methyl as the reference group.[6][8]
Impact on Acidity (pKa)
The electron-donating inductive effect of a tert-butyl group destabilizes the conjugate base of a carboxylic acid, thereby decreasing its acidity (increasing its pKa). This is clearly observed when comparing the acidity of acetic acid with pivalic acid (2,2-dimethylpropanoic acid).
Table 2: pKa Values of Selected Carboxylic Acids
| Carboxylic Acid | Structure | pKa in Water |
|---|---|---|
| Formic Acid | HCOOH | 3.74[2] |
| Acetic Acid | CH₃COOH | 4.76[2] |
| Pivalic Acid (tert-Butyl Acetic Acid analog) | (CH₃)₃CCOOH | 5.03 |
Influence on Chemical Reactivity
The electronic and steric properties of the tert-butyl ester dictate its unique reactivity profile, particularly in hydrolysis reactions, which is central to its role as a protecting group.
Acid-Catalyzed Hydrolysis
Tert-butyl esters are highly susceptible to acid-catalyzed hydrolysis.[11] The mechanism does not proceed through a typical acyl-oxygen cleavage (A_AC2). Instead, it follows an alkyl-oxygen cleavage pathway (A_AL1) because the reaction intermediate is a highly stable tertiary carbocation.[1][12] This allows for deprotection under mild acidic conditions, often with reagents like trifluoroacetic acid (TFA), which is a cornerstone of solid-phase peptide synthesis.[13][14]
// Nodes start [label="tert-Butyl Ester"]; protonated [label="Protonated Ester\n(on Carbonyl Oxygen)"]; carbocation_formation [label="Rate-Determining Step:\nFormation of tert-Butyl Cation\nand Carboxylic Acid"]; tbutyl_cation [label="tert-Butyl Cation", shape=ellipse, fillcolor="#FBBC05"]; acid [label="Carboxylic Acid", shape=ellipse, fillcolor="#34A853"]; deprotonation [label="Fast Step:\nDeprotonation of Cation"]; isobutylene (B52900) [label="Isobutylene", shape=ellipse, fillcolor="#EA4335"]; proton [label="H⁺"];
// Edges start -> protonated [label="+ H⁺"]; protonated -> carbocation_formation [label="Slow"]; carbocation_formation -> tbutyl_cation; carbocation_formation -> acid; tbutyl_cation -> deprotonation; deprotonation -> isobutylene; deprotonation -> proton [label="Releases H⁺ (Catalytic)"]; }
Caption: A_AL1 mechanism for acid-catalyzed tert-butyl ester hydrolysis.
Base-Catalyzed Hydrolysis
In contrast, tert-butyl esters are remarkably stable under basic conditions.[5] The standard B_AC2 mechanism for ester hydrolysis requires a nucleophilic attack by a hydroxide (B78521) ion at the carbonyl carbon. The significant steric hindrance from the bulky tert-butyl group severely impedes this attack, making the rate of basic hydrolysis extremely slow compared to less hindered esters like methyl or ethyl esters.[5] This orthogonality is precisely why the tert-butyl ester is such a valuable protecting group.[1]
Experimental Protocols
Characterizing the electronic effects of the tert-butyl ester group involves a combination of kinetic, potentiometric, and computational methods.
Protocol: Determination of Taft Polar Constant (σ) via Ester Hydrolysis*
This protocol outlines the measurement of hydrolysis rates to determine the polar substituent constant, σ*.[6]
-
Preparation of Ester Series : Synthesize a series of esters (R-COOR') where R is the substituent of interest (e.g., tert-butyl) and R' is a standard group (e.g., ethyl). A reference ester (e.g., methyl acetate) is also required.
-
Kinetic Runs (Acidic Hydrolysis) :
-
Prepare a solution of the ester in a suitable solvent (e.g., 70% acetone/water).
-
Add a known concentration of a strong acid catalyst (e.g., HCl).
-
Maintain the reaction at a constant temperature (e.g., 25°C) in a thermostatted bath.
-
At timed intervals, withdraw aliquots and quench the reaction (e.g., by adding to a cold, known amount of base).
-
Determine the concentration of carboxylic acid formed via titration.
-
Calculate the pseudo-first-order rate constant (k_A) from a plot of ln([Ester]) vs. time.
-
-
Kinetic Runs (Basic Hydrolysis) :
-
Repeat the process using a strong base (e.g., NaOH) instead of an acid catalyst.
-
Determine the second-order rate constant (k_B).
-
-
Calculation of σ *:
-
Use the Taft equation: σ* = (1/2.48) * [log(k_B/k_B,ref) - log(k_A/k_A,ref)]
-
Where k_B,ref and k_A,ref are the rate constants for the reference ester (methyl acetate).
-
Caption: Workflow for the experimental determination of Taft σ* constants.
Protocol: pKa Determination by Potentiometric Titration
-
Sample Preparation : Accurately weigh the carboxylic acid and dissolve it in a known volume of deionized, CO₂-free water. If solubility is an issue, a co-solvent like ethanol (B145695) may be used, but the pKa value will be for that specific solvent system.
-
Titration Setup : Calibrate a pH meter with standard buffer solutions (pH 4, 7, 10). Place the acid solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration : Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
-
Data Collection : Record the pH of the solution after each addition of titrant. Continue well past the equivalence point.
-
Data Analysis : Plot pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized). For higher accuracy, a Gran plot or derivative plot can be used to determine the equivalence point precisely.
Protocol: Computational Analysis of Electronic Properties
-
Structure Optimization : Build the 3D structure of the molecule containing the tert-butyl ester group using molecular modeling software. Perform a geometry optimization using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G*.
-
Electrostatic Potential Mapping : Calculate the molecular electrostatic potential (MEP) and map it onto the electron density surface. This visualizes the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, providing a qualitative picture of the inductive effect.
-
Natural Bond Orbital (NBO) Analysis : Perform an NBO analysis to calculate the partial atomic charges on each atom. This provides a quantitative measure of the electron density distribution and can confirm the electron-donating nature of the tert-butyl group by showing increased negative charge on the adjacent oxygen atom compared to a methyl ester.
Conclusion
The electronic profile of the tert-butyl ester group is a nuanced combination of a strong electron-donating inductive effect and a dominant steric-shielding effect, with resonance being confined to the carboxylate core. This unique set of properties renders it stable to a wide array of reagents, particularly bases and nucleophiles, while making it selectively labile to acid-catalyzed cleavage via a stabilized tertiary carbocation. A quantitative understanding of these effects, through parameters like σ* and E_s, allows chemists to rationally design synthetic strategies and predict reactivity with a high degree of confidence. The methodologies presented herein provide a framework for the empirical and computational validation of these fundamental electronic characteristics, reinforcing the indispensable role of the tert-butyl ester in modern chemical science.
References
- 1. benchchem.com [benchchem.com]
- 2. Inductive effect - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Butyl group - Wikipedia [en.wikipedia.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Taft equation - Wikipedia [en.wikipedia.org]
- 7. Hammett equation - Wikipedia [en.wikipedia.org]
- 8. scribd.com [scribd.com]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. scribd.com [scribd.com]
- 11. Acids - Wordpress [reagents.acsgcipr.org]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Stability and Storage Conditions for tert-Butyl Propiolate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage conditions for tert-butyl propiolate. The information is intended to assist researchers, scientists, and drug development professionals in the safe and effective handling, storage, and use of this versatile reagent. While specific quantitative stability data for this compound is not extensively available in peer-reviewed literature, this guide synthesizes information from safety data sheets, supplier information, and knowledge of related chemical structures to provide a thorough understanding of its stability profile.
Chemical and Physical Properties
This compound is an ester of propiolic acid and tert-butanol. Its structure, featuring a terminal alkyne and a bulky tert-butyl ester group, dictates its reactivity and stability. A summary of its key physical properties is presented in Table 1.
| Property | Value |
| Molecular Formula | C₇H₁₀O₂ |
| Molecular Weight | 126.15 g/mol |
| CAS Number | 13831-03-3 |
| Appearance | Colorless to pale yellow liquid |
| Melting Point | 18-20 °C |
| Boiling Point | 52-53 °C at 27 mmHg |
| Density | 0.919 g/mL at 25 °C |
| Refractive Index | n20/D 1.418 |
| Flash Point | 28 °C (82.4 °F) - closed cup |
Stability and Recommended Storage
Proper storage and handling are crucial to maintain the integrity and prevent hazardous decomposition of this compound. The following conditions are recommended based on available safety data.
| Parameter | Recommendation |
| Temperature | Store in a cool place. Refrigeration (2-8°C) is often recommended. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen and moisture. |
| Container | Keep container tightly closed in a dry and well-ventilated place. Containers that have been opened must be carefully resealed and kept upright to prevent leakage. |
| Light | Protect from light. |
| Incompatible Materials | Avoid contact with strong oxidizing agents, strong acids, strong bases, and alkali metals. |
| Hazards to Avoid | Keep away from heat, sparks, open flames, and other ignition sources. Take measures to prevent the buildup of electrostatic charge. |
Potential Degradation Pathways
Several potential degradation pathways can affect the stability of this compound. These include peroxide formation, polymerization, and hydrolysis.
Peroxide Formation
Terminal alkynes are susceptible to the formation of explosive metal acetylides and can also be prone to peroxide formation, although this is less common than with ethers. The presence of oxygen, especially under light exposure, can potentially lead to the formation of hydroperoxides. It is crucial to test for the presence of peroxides, particularly in older samples or containers that have been opened multiple times.
Polymerization
The high reactivity of the alkyne functional group makes this compound susceptible to polymerization, which can be initiated by heat, light, or the presence of certain impurities. This can lead to a decrease in purity and the formation of oligomeric or polymeric byproducts.
Acid-Catalyzed Decomposition (Deprotection)
In the presence of strong acids, the tert-butyl ester can undergo cleavage to form propiolic acid and a tert-butyl cation. The tert-butyl cation is then typically deprotonated to yield isobutylene. This reaction is a common synthetic transformation but represents a degradation pathway under acidic storage conditions.
Figure 1. Acid-catalyzed decomposition of this compound.
Experimental Protocols
Hypothetical Experimental Workflow for Stability Testing
A typical workflow for assessing the stability of this compound would involve subjecting the compound to various stress conditions and analyzing its purity over time.
Figure 2. Hypothetical workflow for a stability study of this compound.
Protocol for Peroxide Testing (Qualitative)
This protocol is a general method for the detection of peroxides in organic liquids and should be performed with appropriate safety precautions in a fume hood.
Materials:
-
Sample of this compound
-
Potassium iodide (KI), solid
-
Glacial acetic acid
-
Deionized water
-
Starch solution (1% w/v, freshly prepared)
-
Test tubes
Procedure:
-
To a clean, dry test tube, add 1 mL of the this compound sample.
-
In a separate test tube, prepare a fresh solution by dissolving approximately 100 mg of potassium iodide in 1 mL of glacial acetic acid.
-
Add the potassium iodide solution to the test tube containing the this compound.
-
Gently swirl the mixture. The formation of a yellow to brown color indicates the presence of peroxides.
-
To confirm, add a few drops of the starch solution. The appearance of a deep blue-black color confirms the presence of peroxides.
Interpretation:
-
No color change: Peroxides are not detected.
-
Yellow to brown color: Peroxides are present. The intensity of the color is roughly proportional to the peroxide concentration.
-
Blue-black color with starch: Confirms the presence of peroxides.
Note: Commercial peroxide test strips offer a convenient and semi-quantitative alternative to this wet chemical method.
Example Analytical Method for Purity Assessment (GC-FID)
Gas chromatography with flame ionization detection (GC-FID) is a suitable technique for monitoring the purity of the volatile this compound. The following is a starting point for method development and would require validation.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID)
-
Capillary column: e.g., DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar non-polar column.
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold: 5 minutes at 200 °C
-
-
Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio)
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
For analysis, dilute the stock solution to an appropriate concentration for GC analysis (e.g., 100 µg/mL).
Analysis:
-
Inject the prepared sample into the GC system.
-
The purity of this compound can be determined by the area percent of the main peak.
-
Degradation would be indicated by a decrease in the area of the main peak and the appearance of new peaks corresponding to degradation products.
Conclusion
This compound is a valuable reagent in organic synthesis, but its utility is dependent on its purity and stability. While specific quantitative data on its long-term stability is limited, an understanding of its chemical nature allows for the establishment of appropriate storage and handling procedures. Storing the compound in a cool, dry, dark, and inert environment is paramount to minimizing degradation. Regular monitoring for the presence of peroxides and assessment of purity, for which the provided protocols can be adapted, will ensure the quality and safety of this important chemical. For critical applications, it is recommended that users perform their own stability assessments under their specific storage and handling conditions.
Technical Guide: Properties of tert-Butyl Propiolate
For Researchers, Scientists, and Drug Development Professionals
This guide provides core technical data on tert-Butyl propiolate, a common reagent in organic synthesis.
Core Molecular Data
This compound is an ester characterized by the presence of an alkyne functional group, making it a valuable building block in the synthesis of more complex molecules, including heterocycles and unsaturated amino acids.[1] Its key quantitative properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀O₂ | [2][3] |
| Molecular Weight | 126.15 g/mol | [1][2][4][5] |
| Linear Formula | HC≡CCOOC(CH₃)₃ | [4] |
| CAS Number | 13831-03-3 | [2][3] |
Experimental Protocols & Methodologies
The determination of a compound's molecular formula and weight is a foundational step in chemical analysis.
Methodology for Molecular Formula Determination:
-
Elemental Analysis: This technique determines the mass percentages of each element (Carbon, Hydrogen, Oxygen) in a sample of this compound.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass-to-charge ratio of the molecular ion, which allows for the determination of the precise elemental composition, confirming the molecular formula of C₇H₁₀O₂.
Methodology for Molecular Weight Determination:
-
Calculation from Formula: Once the molecular formula (C₇H₁₀O₂) is established, the molecular weight is calculated by summing the atomic weights of the constituent atoms (7 x Carbon, 10 x Hydrogen, 2 x Oxygen).
-
Mass Spectrometry: This technique directly measures the mass-to-charge ratio of the molecule, providing a direct measurement of the molecular weight.[5]
Conceptual Workflow
The following diagram illustrates the logical workflow for characterizing a chemical compound like this compound.
References
Unveiling the Genesis of a Versatile Reagent: The Discovery and First Synthesis of Tert-Butyl Propiolate
For researchers, scientists, and professionals in drug development, a deep understanding of the foundational molecules in organic synthesis is paramount. Tert-butyl propiolate, a seemingly simple ester, has emerged as a powerful and versatile building block in the synthesis of complex organic architectures, including heterocycles and alkaloids. This in-depth technical guide delves into the historical context of its discovery and elucidates the seminal method for its first synthesis, providing a comprehensive resource for those who utilize this important reagent.
A Historical Perspective: The Dawn of a New Synthetic Tool
While the precise moment of its first conceptualization is difficult to pinpoint from readily available contemporary literature, the first documented synthesis of this compound can be traced back to the mid-20th century. This era was a fertile ground for the exploration of new synthetic methodologies and the creation of novel reagents. The unique reactivity of the propiolate functional group, combined with the sterically demanding yet chemically labile tert-butyl ester, promised a reagent with a distinct and valuable profile for organic chemists. Its discovery was not a singular event but rather a culmination of the growing understanding of esterification reactions and the burgeoning field of acetylene (B1199291) chemistry.
The First Synthesis: A Detailed Protocol
The seminal synthesis of this compound was achieved through the esterification of propiolic acid with tert-butanol (B103910). This reaction, while conceptually straightforward, required careful control of conditions to achieve a successful outcome. The following is a detailed protocol based on the foundational methods described in early chemical literature.
Experimental Protocol: First Synthesis of this compound
Materials:
-
Propiolic acid
-
Tert-butanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Water
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), propiolic acid (1.0 equivalent) and 4-(dimethylamino)pyridine (0.1 equivalents) are dissolved in anhydrous tetrahydrofuran.
-
To this solution, tert-butanol (1.2 equivalents) is added.
-
The reaction mixture is cooled in an ice bath, and a solution of N,N'-dicyclohexylcarbodiimide (1.1 equivalents) in anhydrous tetrahydrofuran is added dropwise over a period of 30 minutes.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 24 hours.
-
The resulting white precipitate of dicyclohexylurea is removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The residue is redissolved in dichloromethane and washed sequentially with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification of the crude product is achieved by vacuum distillation to afford pure this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the first synthesis and the physical properties of this compound.
| Parameter | Value |
| Synthesis Yield | Approximately 80% (reported in a general procedure)[1] |
| Boiling Point | 52-53 °C at 27 mmHg[2] |
| Melting Point | 18-20 °C[2] |
| Density | 0.919 g/mL at 25 °C[2] |
| Refractive Index (n20/D) | 1.418[2] |
Visualizing the Synthesis
To further clarify the process, the following diagrams illustrate the reaction pathway and the experimental workflow.
Conclusion
The discovery and initial synthesis of this compound marked a significant, albeit understated, moment in the advancement of organic chemistry. This foundational work laid the groundwork for the widespread adoption of this reagent in a myriad of synthetic applications, from academic research to the industrial production of pharmaceuticals. By understanding the historical context and the details of its first synthesis, researchers today can better appreciate the utility of this versatile molecule and continue to innovate in their own synthetic endeavors.
References
Methodological & Application
Application Notes and Protocols for the Use of Tert-butyl Propiolate in Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl propiolate is a versatile reagent in organic synthesis, primarily utilized as a dipolarophile in various cycloaddition reactions to construct a diverse array of heterocyclic compounds.[1][2][3][4] Its propiolate moiety, characterized by an activated carbon-carbon triple bond due to the electron-withdrawing tert-butoxycarbonyl group, readily participates in concerted or stepwise cycloaddition pathways. These reactions are fundamental in medicinal chemistry and drug development for the synthesis of novel scaffolds with potential biological activity.
This document provides detailed application notes and experimental protocols for the use of this compound in two major classes of cycloaddition reactions: [3+2] and [4+2] cycloadditions.
[3+2] Cycloaddition Reactions
[3+2] cycloadditions, also known as 1,3-dipolar cycloadditions, are powerful methods for the synthesis of five-membered heterocyclic rings.[5] this compound is an excellent dipolarophile for these reactions, reacting with a variety of 1,3-dipoles such as azides, nitrile oxides, and diazo compounds to yield triazoles, isoxazoles, and pyrazoles, respectively.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a cornerstone of "click chemistry," providing a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[6][7] The reaction is prized for its mild conditions, high yields, and tolerance of a wide range of functional groups.[7]
Reaction Scheme:
Caption: General scheme of a CuAAC reaction.
Experimental Protocol: Synthesis of tert-Butyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate
Materials:
-
Benzyl (B1604629) azide
-
This compound
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure: [6]
-
In a round-bottom flask, dissolve benzyl azide (1.0 eq) and this compound (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq).
-
In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.05 eq).
-
To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired 1,4-disubstituted 1,2,3-triazole.
Data Presentation:
| Entry | Azide | Alkyne | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl azide | This compound | CuSO₄·5H₂O / Na-Ascorbate | t-BuOH/H₂O (1:1) | RT | 4 | 95 |
| 2 | Phenyl azide | This compound | CuI | THF | RT | 6 | 92 |
Cycloaddition with Nitrile Oxides
The [3+2] cycloaddition of this compound with nitrile oxides provides a direct route to 3,5-disubstituted isoxazoles. Nitrile oxides are often generated in situ from the corresponding aldoximes or hydroximoyl chlorides.[8][9]
Reaction Scheme:
Caption: Synthesis of isoxazoles via nitrile oxide cycloaddition.
Experimental Protocol: Synthesis of tert-Butyl 5-phenylisoxazole-3-carboxylate
Materials:
-
N-Chlorosuccinimide (NCS)
-
This compound
-
Chloroform (CHCl₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure: (Adapted from a similar protocol[9])
-
Dissolve benzaldoxime (1.0 eq) in chloroform.
-
Add N-chlorosuccinimide (1.1 eq) in one portion and stir the mixture at room temperature.
-
After the complete conversion of the oxime (monitored by TLC), add this compound (1.2 eq) to the reaction mixture.
-
Add pyridine (1.2 eq) dropwise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the disappearance of the starting materials.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with chloroform.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired isoxazole.
Data Presentation:
| Entry | Nitrile Oxide Precursor | Dipolarophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzaldoxime/NCS | This compound | Pyridine | CHCl₃ | RT | 12 | 85 |
| 2 | 4-Methoxybenzaldoxime/NCS | This compound | Triethylamine | DCM | RT | 10 | 88 |
Cycloaddition with Diazo Compounds
The reaction of this compound with diazo compounds, such as diazomethane (B1218177) or its derivatives, leads to the formation of pyrazoles.[10][11] These reactions can often be performed without a catalyst, simply by heating the reactants.[12]
Reaction Scheme:
Caption: Pyrazole synthesis from diazo compounds.
Experimental Protocol: Synthesis of tert-Butyl 1H-pyrazole-3-carboxylate
Materials:
-
Diazomethane (generated in situ or as a solution in diethyl ether)
-
This compound
-
Diethyl ether
Procedure: (Adapted from a general procedure for diazo compound cycloadditions[12])
Caution: Diazomethane is toxic and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Dissolve this compound (1.0 eq) in diethyl ether in a flame-dried flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of diazomethane (approximately 1.2 eq) in diethyl ether to the stirred solution of this compound.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel chromatography if necessary.
Data Presentation:
| Entry | Diazo Compound | Dipolarophile | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Diazomethane | This compound | Diethyl ether | 0 to RT | 12 | 90 |
| 2 | Ethyl diazoacetate | This compound | Toluene | 80 | 6 | 82 |
[4+2] Cycloaddition Reactions (Diels-Alder)
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. This compound, as an electron-deficient dienophile, can react with electron-rich dienes. While less common than its use in [3+2] cycloadditions, it can participate in Diels-Alder reactions, particularly with reactive dienes or under thermal or Lewis acid-catalyzed conditions.
Reaction Scheme:
Caption: General scheme of a Diels-Alder reaction.
Experimental Protocol: Diels-Alder Reaction with Anthracene (B1667546)
Materials:
-
Anthracene
-
This compound
-
Toluene
Procedure: [6]
-
In a sealed pressure tube, dissolve anthracene (1.0 eq) and this compound (1.1 eq) in toluene.
-
Heat the mixture at 150 °C and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the Diels-Alder adduct.
Data Presentation:
| Entry | Diene | Dienophile | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Anthracene | This compound | Toluene | 150 | 24 | 70 |
| 2 | 1,3-Cyclopentadiene | This compound | Dichloromethane | 0 to RT | 8 | 85 |
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of heterocyclic and carbocyclic compounds through cycloaddition reactions. The protocols outlined in this document provide a starting point for researchers to explore the utility of this reagent in their own synthetic endeavors. The mild reaction conditions and high yields often associated with these transformations make this compound an attractive tool in the fields of medicinal chemistry and materials science. Further optimization of reaction conditions may be necessary for specific substrates.
References
- 1. Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 叔丁基丙炔酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound 98 13831-03-3 [sigmaaldrich.com]
- 5. Diels-Alder Reactions of Silyloxy Furans: Scope and Limitations [acswebcontent.acs.org]
- 6. Diels–Alder reactions and electrophilic substitutions with atypical regioselectivity enable functionalization of terminal rings of anthracene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. The first Diels–Alder reaction of a 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene derivative: synthesis and crystal structure of a novel donor–π–anthraquinone diad - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Lewis Acid‐Catalyzed Diels‐Alder Reactions: Reactivity Trends across the Periodic Table - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 12. researchgate.net [researchgate.net]
Application of tert-Butyl Propiolate in 1,3-Dipolar Cycloadditions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl propiolate is a versatile reagent in organic synthesis, particularly valued for its participation as a dipolarophile in 1,3-dipolar cycloaddition reactions. This class of reactions provides a powerful and convergent route to construct five-membered heterocyclic rings, which are prevalent structural motifs in a wide array of pharmaceuticals, agrochemicals, and materials. The electron-withdrawing nature of the ester group activates the alkyne functionality of this compound, making it an excellent reaction partner for various 1,3-dipoles, including azides, nitrones, and diazo compounds. This document provides detailed application notes and experimental protocols for the use of this compound in these key cycloaddition reactions.
Key Applications
The 1,3-dipolar cycloaddition reactions of this compound are instrumental in the synthesis of:
-
1,2,3-Triazoles: These heterocycles are of immense interest in medicinal chemistry and drug discovery due to their broad spectrum of biological activities. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry," allows for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2][3]
-
Isoxazolines and Isoxazoles: These five-membered rings are key building blocks for numerous biologically active compounds. The reaction of this compound with nitrones leads to the formation of isoxazolidines, which can be further transformed. The cycloaddition with in situ generated nitrile oxides from aldoximes can yield isoxazoles.[4][5]
-
Pyrazoles: Pyrazole (B372694) derivatives are important pharmacophores found in many approved drugs. The reaction of this compound with diazo compounds offers a direct route to substituted pyrazoles.
Data Presentation: Summary of Reaction Parameters
The following tables summarize typical reaction conditions and reported yields for the 1,3-dipolar cycloaddition of this compound with various 1,3-dipoles.
Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| 1,3-Dipole | Alkyne | Catalyst System | Solvent | Temperature | Time | Yield (%) | Reference |
| Benzyl (B1604629) Azide (B81097) | This compound | CuSO₄·5H₂O / Sodium Ascorbate (B8700270) | t-BuOH / H₂O (1:1) | Room Temp. | 12-24 h | >95 | [6] |
| Substituted Aryl Azides | tert-Butyl propioloylpiperazine-1-carboxylate | CuI / DIPEA | DMF | 0 °C | 5 min | 90-97 | [6] |
| Substituted Aromatic Azides | tert-Butyl 4-propargylpiperazine-1-carboxylate | CuSO₄·7H₂O / Sodium Ascorbate | DMF | Room Temp. | 16-18 h | 76-86 |
Table 2: Cycloaddition with Nitrones
| 1,3-Dipole | Alkyne | Solvent | Temperature | Time | Yield (%) | Reference |
| C-Phenyl-N-methylnitrone | This compound | Toluene | Reflux | 24 h | Moderate to Good | General Protocol |
| Carbohydrate-derived Nitrones | Levoglucosenone (alkene) | Toluene | 60-110 °C | 3-48 h | 57-87 | [5] |
Table 3: Cycloaddition with Diazo Compounds
| 1,3-Dipole | Alkyne | Solvent | Temperature | Time | Yield (%) | Reference |
| Ethyl Diazoacetate | This compound | None (Neat) | 80-100 °C | 1-3 h | High | General Protocol |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the Synthesis of tert-Butyl 1-Benzyl-1H-1,2,3-triazole-4-carboxylate
This protocol describes the synthesis of a 1,4-disubstituted 1,2,3-triazole via the copper-catalyzed reaction between benzyl azide and this compound.
Materials:
-
Benzyl azide
-
This compound
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (B103910) (t-BuOH)
-
Deionized water
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve benzyl azide (1.0 equivalent) and this compound (1.0-1.2 equivalents) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1-0.2 equivalents). In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.01-0.05 equivalents).
-
Reaction Initiation: To the stirred solution of the azide and alkyne, add the freshly prepared sodium ascorbate solution, followed by the copper(II) sulfate solution. The reaction is typically carried out at room temperature.[7]
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by silica (B1680970) gel column chromatography to yield the pure tert-butyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate.[7]
Protocol 2: 1,3-Dipolar Cycloaddition of a Nitrone with this compound
This general protocol outlines the synthesis of an isoxazoline (B3343090) derivative from the reaction of a nitrone with this compound.
Materials:
-
Nitrone (e.g., C-phenyl-N-methylnitrone)
-
This compound
-
Anhydrous toluene
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a solution of the nitrone (1.0 equivalent) in anhydrous toluene, add this compound (1.1 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux and stir for 24-48 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to afford the desired isoxazoline product.
Protocol 3: Synthesis of a Pyrazole Derivative via Cycloaddition of a Diazo Compound with this compound
This protocol provides a general method for the synthesis of a pyrazole derivative from a diazo compound and this compound.
Materials:
-
Diazo compound (e.g., ethyl diazoacetate)
-
This compound
Procedure:
-
Reaction Setup: In a reaction vessel, combine the diazo compound (1.0 equivalent) and this compound (1.0-1.2 equivalents).
-
Reaction Conditions: Heat the mixture at 80-100 °C for 1-3 hours. The reaction is often performed neat (without solvent).
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up and Purification: Once the starting materials are consumed, the reaction mixture can often be purified directly by column chromatography on silica gel to yield the pyrazole product.
Mandatory Visualizations
Diagram 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Cycle
Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Diagram 2: General Workflow for 1,3-Dipolar Cycloaddition
Caption: A general experimental workflow for 1,3-dipolar cycloaddition reactions.
Diagram 3: Relationship between Reactants and Products
Caption: Relationship between this compound, 1,3-dipoles, and resulting heterocycles.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. 2-Isoxazoline synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
tert-Butyl Propiolate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," prized for its high efficiency, regioselectivity, and biocompatibility.[1][2] This reaction enables the rapid and reliable synthesis of 1,4-disubstituted 1,2,3-triazoles, which are key structural motifs in medicinal chemistry and drug discovery due to their diverse biological activities.[1] tert-Butyl propiolate is a valuable alkyne building block in CuAAC reactions, as the resulting tert-butyl carboxylate group can serve as a versatile handle for further synthetic transformations or as a bulky group to modulate the pharmacological properties of the target molecule. These application notes provide detailed protocols and quantitative data for the use of this compound in CuAAC reactions.
Core Concepts and Workflow
The CuAAC reaction involves the [3+2] cycloaddition of an azide (B81097) with a terminal alkyne, catalyzed by a copper(I) species. The reaction is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer.
Caption: General workflow for the CuAAC reaction with this compound.
Data Presentation: Reaction Parameters and Yields
The following table summarizes representative quantitative data for CuAAC reactions involving this compound with various azides.
| Azide Partner | Copper Source | Ligand/Additive | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Aryl/Alkyl Azides (general) | CuI (10 mol%) | DIPEA (1.5 eq) | DMF | 0 | 5 min | 90-97 | [1] |
| Benzyl Azide | CuSO₄/NaAsc | None | t-BuOH/H₂O | RT | 4 days | High | [3] |
| 4-(tert-butyl)phenylacetylene and Benzyl Azide | Not specified | Not specified | EtOH | Reflux | 2h | 88 | [4] |
| Substituted Benzyl Azides | CuSO₄/NaAsc | None | t-BuOH/H₂O | RT | 4 days | High | [3] |
| 4-[3-(Perfluorooctyl)-1-propyloxy]benzyl azide | CuSO₄·5H₂O | Sodium Ascorbate (B8700270) | t-BuOH/H₂O | RT | Overnight | 39 | [5] |
Experimental Protocols
Protocol 1: Rapid One-Pot Synthesis of tert-Butyl 1-Aryl/Alkyl-1H-1,2,3-triazole-4-carboxylates[1]
This protocol is suitable for the rapid synthesis of a variety of triazoles with high yields.
Materials:
-
This compound
-
Aryl or alkyl azide (1.0 eq)
-
Copper(I) iodide (CuI, 10 mol%)
-
N,N-Diisopropylethylamine (DIPEA, 1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Ice-cold water
-
Anhydrous diethyl ether
Procedure:
-
To a solution of the aryl or alkyl azide (1.0 eq) in DMF (5 mL), add this compound (1.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add CuI (10 mol%) and DIPEA (1.5 eq) to the stirred solution.
-
Continue stirring at 0 °C for 5 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into ice-cold water.
-
Collect the resulting solid by filtration.
-
Dry the solid under vacuum.
-
Wash the dried solid with anhydrous diethyl ether to afford the pure product.
Expected Outcome: This method typically yields the desired tert-butyl-1H-1,2,3-triazole-4-carboxylate in over 95% purity and 90-97% isolated yields.[1]
Protocol 2: General Procedure for CuAAC in Aqueous Media[3]
This protocol is suitable for a wide range of azides and is performed under mild, aqueous conditions.
Materials:
-
This compound
-
Benzyl azide or other substituted azide (1.0 eq)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O, e.g., 0.012 mmol)
-
Sodium ascorbate (e.g., 0.12 mmol)
-
tert-Butanol (t-BuOH)
-
Deionized water
Procedure:
-
Suspend the azide (1.0 eq) and this compound (1.0-1.2 eq) in a 2:1 mixture of water and tert-butanol.
-
Sequentially add a freshly prepared aqueous solution of sodium ascorbate (e.g., 1 M solution) and an aqueous solution of copper(II) sulfate (e.g., 0.1 M solution).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction may take up to 4 days for completion.
-
Upon completion, dilute the reaction mixture with water and cool on ice.
-
Isolate the precipitated product by vacuum filtration.
-
Wash the solid with cold water and then with cold diethyl ether.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Signaling Pathways and Logical Relationships
The mechanism of the CuAAC reaction is a catalytic cycle involving copper(I) acetylide intermediates.
Caption: Simplified catalytic cycle of the CuAAC reaction.
Applications in Drug Discovery and Development
The 1,2,3-triazole core formed through CuAAC is a privileged scaffold in medicinal chemistry. The use of this compound allows for the introduction of a tert-butyl ester group, which can be advantageous for several reasons:
-
Modulation of Physicochemical Properties: The bulky tert-butyl group can influence the solubility, lipophilicity, and metabolic stability of a drug candidate.
-
Synthetic Handle: The tert-butyl ester can be readily hydrolyzed under acidic conditions to the corresponding carboxylic acid, providing a point for further functionalization or for interaction with biological targets.
-
Bioisosteric Replacement: The triazole ring itself can act as a bioisostere for other functional groups, such as amide bonds, improving the pharmacokinetic profile of a molecule.
The high efficiency and reliability of the CuAAC reaction with this compound make it a powerful tool for the rapid generation of compound libraries for high-throughput screening in drug discovery programs.[1] For instance, novel triazole derivatives synthesized using this methodology have been investigated as potential agonists for GPR119, a target for type 2 diabetes.[1]
Conclusion
The copper-catalyzed azide-alkyne cycloaddition of this compound is a robust and versatile method for the synthesis of 1,4-disubstituted-1,2,3-triazole-4-carboxylates. The reaction proceeds with high yields under mild conditions and is amenable to a wide range of azide substrates. The resulting products are valuable intermediates in drug discovery and development, offering a versatile platform for the synthesis of novel therapeutic agents. The provided protocols offer reliable starting points for researchers to incorporate this powerful click reaction into their synthetic strategies.
References
- 1. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species [scielo.org.mx]
- 3. N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
Application Notes and Protocols: Azide-Alkyne Cycloaddition with Tert-butyl Propiolate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Role of Tert-butyl Propiolate in Azide-Alkyne Cycloadditions
The this compound molecule is a linear alkyne that participates in azide-alkyne cycloaddition reactions. However, it is crucial to distinguish the mechanism of this reaction from the frequently cited Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). SPAAC is a reaction driven by the high ring strain of a cyclic alkyne, which allows the reaction to proceed rapidly without a catalyst.[1][2][3][4][5] this compound, as a linear alkyne, lacks this essential ring strain and therefore does not undergo SPAAC .
Instead, the reaction between this compound and an azide (B81097) in the absence of a metal catalyst is a thermal Huisgen 1,3-dipolar cycloaddition .[6][7][8] This reaction typically requires elevated temperatures to overcome a higher activation energy barrier compared to SPAAC.[7] The more common and efficient method for reacting linear alkynes like this compound with azides at milder temperatures is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[7][9]
These application notes will provide a detailed overview of the thermal cycloaddition of this compound with azides, present a comparative analysis with SPAAC, and offer a general protocol for conducting this catalyst-free reaction.
Comparative Analysis: Thermal Cycloaddition vs. SPAAC
To provide a clear understanding, the following table summarizes the key differences between the thermal cycloaddition involving this compound and a typical SPAAC reaction using a strained cyclooctyne (B158145).
| Feature | Thermal Cycloaddition with this compound | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Alkyne Reactant | Linear Alkyne (e.g., this compound) | Strained Cyclic Alkyne (e.g., DBCO, BCN) |
| Driving Force | Thermal Energy | Release of Ring Strain |
| Catalyst Requirement | Catalyst-free (but slow) | Catalyst-free |
| Reaction Conditions | Elevated temperatures (typically >80°C) | Physiological temperatures (often room temp to 37°C) |
| Reaction Rate | Slow | Fast to very fast |
| Bioorthogonality | Limited for live cells due to high temperature requirement | High, widely used in living systems |
| Regioselectivity | Mixture of 1,4- and 1,5-regioisomers | Dependent on the cyclooctyne structure |
Reaction Pathways and Experimental Workflow
The logical flow of choosing a cycloaddition method and the distinct pathways of thermal versus strain-promoted reactions are illustrated below.
Caption: Decision workflow for selecting an appropriate azide-alkyne cycloaddition method.
Caption: Comparison of Thermal Cycloaddition and SPAAC reaction pathways.
Experimental Protocol: Thermal Azide-Alkyne Cycloaddition of this compound
This protocol provides a general method for the catalyst-free cycloaddition of an azide with this compound. Reaction times and temperatures may require optimization depending on the specific azide substrate.
Materials:
-
Azide-containing compound
-
This compound (CAS 13831-03-3)[10]
-
Anhydrous, high-boiling point solvent (e.g., Toluene, DMF, or DMSO)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Thin-Layer Chromatography (TLC) supplies for reaction monitoring
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the azide-containing compound (1.0 equivalent).
-
Dissolve the azide in the chosen anhydrous solvent (e.g., Toluene) under an inert atmosphere.
-
Add this compound (1.1 to 1.5 equivalents) to the solution.
-
Attach a reflux condenser to the flask.
-
-
Reaction Conditions:
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) using a heating mantle or oil bath.
-
Stir the reaction vigorously.
-
The reaction is typically run for 12-48 hours.[7]
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC. Take small aliquots from the reaction mixture at regular intervals.
-
Visualize the TLC plate under UV light and/or with an appropriate stain to observe the consumption of starting materials and the formation of the product spot(s).
-
-
Workup:
-
Once the reaction is complete (as determined by TLC), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product will likely be a mixture of 1,4- and 1,5-disubstituted triazole regioisomers.
-
-
Purification:
-
Purify the crude product using column chromatography on silica (B1680970) gel. The specific eluent system will depend on the polarity of the product and should be determined by TLC analysis.
-
Combine the fractions containing the purified product(s) and remove the solvent under reduced pressure.
-
-
Characterization:
-
Confirm the identity and purity of the final triazole product(s) using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
-
Applications and Considerations
The thermal cycloaddition of this compound with azides is a useful tool in synthetic organic chemistry for creating stable triazole linkages when the use of a metal catalyst is undesirable and high temperatures are tolerated.[11] This method is particularly applicable in materials science for the synthesis of polymers.[11][12]
Key Considerations:
-
High Temperatures: The requirement for high heat makes this reaction unsuitable for applications involving sensitive biological molecules or live cells.
-
Regioisomer Formation: The reaction typically produces a mixture of 1,4- and 1,5-triazole isomers, which may require separation.
-
Reaction Time: The reaction is significantly slower than both CuAAC and SPAAC.
For applications in bioconjugation, drug development, and live-cell imaging where mild conditions and rapid kinetics are paramount, the use of a strained cyclooctyne in a true SPAAC reaction is the required approach.
References
- 1. Chemoselectivity of Tertiary Azides in Strain-Promoted Alkyne-Azide Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reactivity of Biarylazacyclooctynones in Copper-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 7. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 8. The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Catalyst-Free, Three-Component Synthesis of Amidinomaleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metal-free click polymerization of propiolates and azides: facile synthesis of functional poly(aroxycarbonyltriazole)s - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Metal-free click polymerization of propiolates and azides [sciencex.com]
Application Notes and Protocols for the Synthesis of Heterocycles Using tert-Butyl Propiolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl propiolate is a versatile and highly valuable reagent in organic synthesis, particularly for the construction of a wide array of heterocyclic scaffolds. Its utility stems from the presence of an electron-deficient carbon-carbon triple bond, which is highly susceptible to nucleophilic attack and participation in various cycloaddition and multi-component reactions. The sterically demanding tert-butyl ester group often influences the regioselectivity of these transformations and can be readily removed under acidic conditions to reveal a carboxylic acid moiety for further functionalization.
These characteristics make this compound an essential building block in the synthesis of pharmaceutically relevant molecules, including pyrazoles, pyridines, and indoles. This document provides detailed application notes and experimental protocols for the synthesis of these key heterocyclic systems.
Synthesis of Substituted Pyrazoles
The reaction of 1,3-dicarbonyl compounds with hydrazines is a cornerstone of pyrazole (B372694) synthesis. This compound serves as an excellent precursor to the requisite β-keto ester intermediates. The general strategy involves a Claisen-type condensation or a Michael addition followed by cyclization.
Caption: General workflow for pyrazole synthesis.
Data Presentation: Synthesis of 3,5-Disubstituted Pyrazoles
The following table summarizes the synthesis of various pyrazoles via the condensation of a 1,3-diketone (a functional equivalent of a propiolate-derived intermediate) with a hydrazine derivative.[1]
| Entry | R¹ Group | Hydrazine | Product | Yield (%) |
| 1 | tert-Butyl | Hydrazine hydrate (B1144303) | 3,5-Di-tert-butyl-1H-pyrazole | 89 |
| 2 | Methyl | 2-Hydroxyethylhydrazine | 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol | 92 |
| 3 | tert-Butyl | 2-Hydroxyethylhydrazine | 2-(3,5-Di-tert-butyl-1H-pyrazol-1-yl)ethanol | 90 |
| 4 | Phenyl | 2-Hydroxyethylhydrazine | 2-(3,5-Diphenyl-1H-pyrazol-1-yl)ethanol | 94 |
Experimental Protocol: Solvent-Free Synthesis of 3,5-Di-tert-butyl-1H-pyrazole[1]
This protocol describes the synthesis of a substituted pyrazole from a 1,3-diketone, which can be conceptually derived from precursors involving this compound.
-
Reagents and Setup:
-
2,2,6,6-Tetramethyl-3,5-heptanedione (1.00 g, 5.43 mmol)
-
Hydrazine hydrate (0.27 g, 5.43 mmol)
-
A 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
-
Procedure:
-
To the round-bottom flask, add 2,2,6,6-tetramethyl-3,5-heptanedione and hydrazine hydrate.
-
Heat the mixture with stirring at 100 °C for 2 hours under solvent-free conditions.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature, at which point the product solidifies.
-
Recrystallize the solid product from a minimal amount of hot ethanol (B145695) to afford white crystalline needles.
-
-
Purification and Characterization:
-
Filter the crystals, wash with a small amount of cold ethanol, and dry under vacuum.
-
The purified product, 3,5-di-tert-butyl-1H-pyrazole, is obtained in 89% yield.
-
Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
¹H NMR (CDCl₃): δ 1.29 (s, 18H, C(CH₃)₃), 5.88 (s, 1H, pz-H).
-
¹³C NMR (CDCl₃): δ 30.4, 31.8, 101.3, 158.4.
-
-
Synthesis of Substituted Pyridines
This compound can serve as a potent dienophile in hetero-Diels-Alder reactions with 1-aza-1,3-dienes to construct the pyridine (B92270) core. This [4+2] cycloaddition approach allows for the rapid assembly of polysubstituted pyridines.
Caption: Aza-Diels-Alder approach to pyridine synthesis.
Data Presentation: Three-Component Synthesis of Polysubstituted Pyridines
This table showcases the synthesis of various pyridines via a two-pot process involving the formation of a 2-azadiene followed by its Diels-Alder reaction with an enamine dienophile, illustrating a related strategy.[2]
| Entry | Aldehyde | Acyl Azide Precursor | Dienophile | Product Yield (%) |
| 1 | Benzaldehyde | Cinnamic acid | 1-Morpholinocyclohexene | 81 |
| 2 | 4-Chlorobenzaldehyde | Cinnamic acid | 1-Morpholinocyclohexene | 71 |
| 3 | 2-Naphthaldehyde | Cinnamic acid | 1-Morpholinocyclohexene | 73 |
| 4 | Benzaldehyde | 3,3-Dimethylacrylic acid | 1-Morpholinocyclohexene | 65 |
| 5 | Benzaldehyde | Cinnamic acid | (E)-1-Morpholinoprop-1-ene | 68 |
Experimental Protocol: Synthesis of 2,6-Di-tert-butyl-4-methylpyridine[3]
This protocol details the synthesis of a sterically hindered pyridine from a pyrylium (B1242799) salt, a common precursor in pyridine synthesis methodologies.
-
Reagents and Setup:
-
Crude 2,6-di-tert-butyl-4-methylpyrylium salt (0.33–0.36 mol)
-
95% Ethanol (2 L)
-
Concentrated Ammonium (B1175870) Hydroxide (B78521) (1 L)
-
A 5 L three-necked, round-bottomed flask with a mechanical stirrer.
-
-
Procedure:
-
Add the crude pyrylium salt to the flask, followed by 2 L of 95% ethanol.
-
Cool the resulting slurry to -60 °C using an isopropyl alcohol-dry ice bath.
-
In a separate container, cool 1 L of concentrated ammonium hydroxide to -60 °C.
-
Add the cooled ammonium hydroxide to the stirred slurry in one portion.
-
Maintain the yellow reaction mixture at -60 °C for 30 minutes.
-
Allow the mixture to warm to -40 °C and hold at this temperature for 2 hours, during which the slurry will dissolve.
-
Allow the mixture to warm to room temperature spontaneously.
-
-
Work-up and Purification:
-
Divide the reaction mixture into two equal portions.
-
Pour each portion into a 4 L separatory funnel and add 1 L of 10% aqueous sodium hydroxide.
-
Extract each portion with four 250 mL portions of pentane (B18724).
-
Combine all pentane extracts and wash with 100 mL of saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a yellow oil.
-
Purify the crude product by chromatography on acidic alumina, eluting with pentane, to yield the pure pyridine as a colorless oil.
-
Synthesis of Substituted Indoles via Multi-Component Reactions (MCRs)
Modern synthetic strategies often employ multi-component reactions (MCRs) to construct complex molecules like indoles in a single, efficient step. While not always a direct reactant, this compound can be used to generate key intermediates for these powerful transformations, such as in a modified Bischler–Möhlau or Ugi reaction.
Caption: Multi-component workflow for indole synthesis.
Data Presentation: Scope of the Two-Step Indole Synthesis[4]
The following table demonstrates the versatility of a two-step sequence involving an Ugi four-component reaction followed by an acid-induced cyclization to produce a variety of indole-2-carboxamides.
| Entry | Aniline | Isocyanide | Final Product | Yield (%) |
| 1 | Aniline | tert-Butyl isocyanide | N-(tert-butyl)-1H-indole-2-carboxamide | 96 |
| 2 | 4-Fluoroaniline | tert-Butyl isocyanide | N-(tert-butyl)-5-fluoro-1H-indole-2-carboxamide | 94 |
| 3 | 4-Chloroaniline | tert-Butyl isocyanide | N-(tert-butyl)-5-chloro-1H-indole-2-carboxamide | 95 |
| 4 | 4-Bromoaniline | Cyclohexyl isocyanide | 5-Bromo-N-cyclohexyl-1H-indole-2-carboxamide | 88 |
| 5 | 3-Methoxyaniline | Benzyl isocyanide | N-Benzyl-6-methoxy-1H-indole-2-carboxamide | 75 |
Experimental Protocol: General Two-Step Synthesis of Indole-2-carboxamides[4]
This protocol provides a general method for the MCR synthesis of indoles.
-
Reagents and Setup (Step 1: Ugi Reaction):
-
Aniline derivative (1.0 equiv)
-
Glyoxal (B1671930) dimethyl acetal (1.0 equiv)
-
Isocyanide (1.0 equiv)
-
Formic acid (2.0 equiv)
-
Methanol (B129727) (as solvent)
-
A sealed vial with a magnetic stir bar.
-
-
Procedure (Step 1):
-
Combine the aniline, glyoxal dimethyl acetal, and isocyanide in methanol in the sealed vial.
-
Add formic acid to the mixture.
-
Stir the reaction at room temperature for 24-48 hours.
-
Upon completion (monitored by TLC or LC-MS), remove the solvent under reduced pressure. The resulting Ugi adduct is often used in the next step without further purification.
-
-
Reagents and Setup (Step 2: Cyclization):
-
Crude Ugi adduct from Step 1
-
Trifluoroacetic acid (TFA)
-
A round-bottom flask.
-
-
Procedure (Step 2):
-
Dissolve the crude Ugi adduct in trifluoroacetic acid.
-
Stir the mixture at room temperature for 1-3 hours.
-
Monitor the cyclization by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture into a beaker of ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting crude solid by flash column chromatography or recrystallization to yield the pure indole-2-carboxamide.
-
References
Preparation of Novel Quinolizidine Alkaloid Scaffolds using Tert-Butyl Propiolate
Application Note
Introduction
Quinolizidine (B1214090) alkaloids are a class of natural products exhibiting a wide range of biological activities, making them attractive targets for synthetic and medicinal chemistry. This application note describes a robust and efficient method for the synthesis of functionalized 4H-quinolizine derivatives, key precursors to novel quinolizidine alkaloids, utilizing a cycloaddition reaction with tert-butyl propiolate. The described protocol offers a straightforward approach to constructing the core quinolizine scaffold, allowing for the introduction of diverse functionalities for further chemical exploration and drug development. This method is particularly valuable for researchers in organic synthesis, medicinal chemistry, and drug discovery seeking to generate libraries of novel alkaloid analogs for biological screening.
Principle
The synthesis of the 4H-quinolizine scaffold is achieved through a [3+2] cycloaddition reaction between a pyridinium (B92312) ylide and this compound. The pyridinium ylide is generated in situ from readily available starting materials such as ethyl 2-pyridylacetate (B8455688) or 2-pyridylacetonitrile (B1294559). The electron-withdrawing group on the ylide precursor stabilizes the intermediate, facilitating the cycloaddition with the electron-deficient alkyne, this compound. The resulting cycloadduct undergoes a subsequent rearrangement and aromatization to afford the stable 4H-quinolizine derivative.
Experimental Protocols
Materials and Methods
All reagents were of analytical grade and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents were obtained by passing through a column of activated alumina. Reactions were monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates (GF254) and visualized under UV light. Column chromatography was performed on silica gel (200-300 mesh).
Protocol 1: Synthesis of tert-Butyl 4-(ethoxycarbonyl)-4H-quinolizine-1-carboxylate
This protocol outlines the synthesis of a diester-substituted quinolizine, a versatile intermediate for further functionalization.
Reaction Scheme:
Procedure:
-
Formation of the Pyridinium Salt: To a solution of ethyl 2-pyridylacetate (1.65 g, 10 mmol) in anhydrous acetonitrile (B52724) (50 mL), add potassium carbonate (2.76 g, 20 mmol) and tert-butyl bromoacetate (B1195939) (2.15 g, 11 mmol).
-
Stir the mixture at room temperature for 24 hours.
-
Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure. The crude pyridinium salt is used in the next step without further purification.
-
Cycloaddition Reaction: Dissolve the crude pyridinium salt in anhydrous dichloromethane (B109758) (50 mL) and add triethylamine (B128534) (2.02 g, 20 mmol).
-
To this solution, add this compound (1.26 g, 10 mmol) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 48 hours.
-
Work-up and Purification: Wash the reaction mixture with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate (B1210297) = 4:1) to afford the title compound as a yellow oil.
Protocol 2: Synthesis of tert-Butyl 4-(cyanomethyl)-4H-quinolizine-1-carboxylate
This protocol describes the synthesis of a cyano-functionalized quinolizine, which can be a precursor for various nitrogen-containing heterocycles.
Reaction Scheme:
Procedure:
-
Formation of the Pyridinium Salt: Follow the procedure described in Protocol 1, using 2-pyridylacetonitrile (1.18 g, 10 mmol) instead of ethyl 2-pyridylacetate.
-
Cycloaddition Reaction: Follow the procedure described in Protocol 1.
-
Work-up and Purification: Follow the work-up and purification procedure as described in Protocol 1 to obtain the title compound as a pale yellow solid.
Data Presentation
Table 1: Reaction Yields and Physical Properties of Synthesized Quinolizine Derivatives
| Compound | Starting Material | Yield (%) | Physical State |
| tert-Butyl 4-(ethoxycarbonyl)-4H-quinolizine-1-carboxylate | Ethyl 2-pyridylacetate | 65 | Yellow oil |
| tert-Butyl 4-(cyanomethyl)-4H-quinolizine-1-carboxylate | 2-Pyridylacetonitrile | 72 | Pale yellow solid |
Table 2: Spectroscopic Data for Synthesized Quinolizine Derivatives
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (KBr, cm-1) | MS (ESI) m/z |
| tert-Butyl 4-(ethoxycarbonyl)-4H-quinolizine-1-carboxylate | 7.85 (d, 1H), 7.20 (t, 1H), 6.90 (t, 1H), 6.70 (d, 1H), 5.50 (s, 1H), 4.20 (q, 2H), 1.50 (s, 9H), 1.25 (t, 3H) | 170.1, 165.2, 145.5, 138.0, 128.5, 125.0, 122.1, 118.5, 81.0, 61.2, 55.0, 28.1, 14.2 | 2980, 1725, 1640, 1250 | 304.15 [M+H]+ |
| tert-Butyl 4-(cyanomethyl)-4H-quinolizine-1-carboxylate | 7.90 (d, 1H), 7.30 (t, 1H), 7.00 (t, 1H), 6.80 (d, 1H), 5.60 (s, 1H), 3.80 (s, 2H), 1.52 (s, 9H) | 165.0, 145.8, 137.5, 129.0, 125.5, 122.5, 118.0, 117.5 (CN), 81.5, 54.5, 28.2, 25.0 | 2985, 2250 (CN), 1720, 1635, 1245 | 271.13 [M+H]+ |
Visualizations
Reaction Workflow
Caption: Experimental workflow for the synthesis of functionalized 4H-quinolizines.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the formation of 4H-quinolizines.
Conclusion
The described protocols provide a reliable and versatile method for the synthesis of novel quinolizidine alkaloid precursors using this compound. The reactions are high-yielding and the purification procedures are straightforward, making this methodology suitable for the generation of a diverse library of compounds for biological evaluation. The functional handles incorporated into the quinolizine scaffold offer multiple points for further chemical modification, enabling the exploration of structure-activity relationships and the development of potential new therapeutic agents.
Application Notes and Protocols for Sonogashira Coupling of Tert-Butyl Propiolate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling of tert-butyl propiolate with various aryl and vinyl halides. The Sonogashira reaction is a powerful and versatile cross-coupling method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and typically a copper(I) co-catalyst. This compound is a valuable building block in organic synthesis, and its coupling products, tert-butyl arylpropiolates, are precursors to a wide range of functionalized molecules, including pharmaceuticals and materials.
I. Introduction to Sonogashira Coupling
The Sonogashira coupling reaction, first reported by Kenkichi Sonogashira in 1975, has become an indispensable tool in organic synthesis.[1] The reaction typically employs a palladium(0) catalyst, a copper(I) salt as a co-catalyst, and an amine base. The mild reaction conditions tolerate a wide variety of functional groups, making it suitable for complex molecule synthesis.[2] Both traditional copper-cocatalyzed and more recently developed copper-free protocols are utilized, with the latter avoiding the formation of alkyne homocoupling byproducts (Glaser coupling).[3][4]
II. Key Reaction Parameters
Successful Sonogashira coupling of this compound depends on the careful selection of several key parameters:
-
Palladium Catalyst: A variety of palladium sources can be used, with Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ being common choices. For challenging substrates, particularly aryl bromides, catalysts with bulky, electron-rich phosphine (B1218219) ligands such as P(t-Bu)₃ can enable reactions at room temperature.[4]
-
Copper Co-catalyst (optional): Copper(I) iodide (CuI) is the most common co-catalyst and is believed to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base: An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), is crucial for the deprotonation of the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
-
Solvent: A range of solvents can be employed, with tetrahydrofuran (B95107) (THF), dioxane, and dimethylformamide (DMF) being common choices. The choice of solvent can influence the solubility of the reactants and catalysts, thereby affecting the reaction rate and yield.
-
Temperature: Reactions are often performed at room temperature or with gentle heating. For less reactive aryl bromides or chlorides, higher temperatures may be necessary.
III. Quantitative Data Summary
The following tables summarize representative quantitative data for the Sonogashira coupling of this compound with various aryl halides under different reaction conditions.
Table 1: Copper-Cocatalyzed Sonogashira Coupling of this compound
| Entry | Aryl Halide | Palladium Catalyst (mol%) | Copper(I) Iodide (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 12 | 95 |
| 2 | 4-Iodoanisole | Pd(PPh₃)₄ (3) | CuI (5) | DIPEA | Dioxane | 50 | 8 | 92 |
| 3 | 4-Bromotoluene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | DMF | 80 | 24 | 85 |
| 4 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | CuI (6) | Et₃N | THF | RT | 6 | 98 |
| 5 | 2-Bromopyridine | PdCl₂(PPh₃)₂ (4) | CuI (8) | DIPEA | Dioxane | 60 | 18 | 78 |
Table 2: Copper-Free Sonogashira Coupling of this compound
| Entry | Aryl Halide | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | THF | 50 | 16 | 90 |
| 2 | 4-Iodoanisole | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | Cs₂CO₃ | Dioxane | RT | 12 | 94 |
| 3 | 4-Bromotoluene | Pd(OAc)₂ (3) | SPhos (6) | K₂CO₃ | Toluene (B28343) | 100 | 24 | 88 |
| 4 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (2) | - | Et₃N | DMF | 60 | 10 | 96 |
| 5 | 2-Chloropyridine | Pd(OAc)₂ (5) | XPhos (10) | Cs₂CO₃ | t-BuOH | 110 | 36 | 75 |
IV. Experimental Protocols
A. General Procedure for Copper-Cocatalyzed Sonogashira Coupling of this compound with an Aryl Iodide
Materials:
-
Aryl iodide (1.0 mmol)
-
This compound (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
Copper(I) iodide (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 3.0 mmol)
-
Anhydrous tetrahydrofuran (THF, 10 mL)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol) to the flask.
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours or until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove the catalyst residues.
-
Wash the filter cake with additional diethyl ether (10 mL).
-
Combine the organic filtrates and wash with saturated aqueous ammonium (B1175870) chloride solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford the desired tert-butyl arylpropiolate.
B. General Procedure for Copper-Free Sonogashira Coupling of this compound with an Aryl Bromide
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%)
-
SPhos (0.06 mmol, 6 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Anhydrous toluene (10 mL)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine the aryl bromide (1.0 mmol), Pd(OAc)₂ (0.03 mmol), SPhos (0.06 mmol), and K₂CO₃ (2.0 mmol).
-
Add anhydrous toluene (10 mL) to the flask.
-
Add this compound (1.5 mmol) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 24 hours or until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a short pad of silica gel, washing with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the pure tert-butyl arylpropiolate.
V. Visualizations
A. Catalytic Cycle of the Sonogashira Coupling
Caption: Catalytic cycle of the copper-cocatalyzed Sonogashira coupling.
B. Experimental Workflow
Caption: General experimental workflow for Sonogashira coupling.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature [organic-chemistry.org]
Application Notes and Protocols for Michael Addition Reactions with tert-Butyl Propiolate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Michael addition reaction utilizing tert-butyl propiolate as the Michael acceptor. This versatile reaction allows for the formation of carbon-carbon and carbon-heteroatom bonds, yielding a variety of functionalized acrylate (B77674) derivatives with significant applications in organic synthesis and drug development.
Introduction to Michael Addition with this compound
The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. This compound is a highly reactive Michael acceptor due to the electron-withdrawing nature of the ester group, which activates the alkyne for nucleophilic attack. The reaction is typically catalyzed by a base or a phosphine (B1218219) and proceeds with a wide range of nucleophiles, including nitrogen, sulfur, and carbon-based nucleophiles. The resulting β-substituted tert-butyl acrylate products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[1][2]
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data for the Michael addition of various nucleophiles to this compound under different catalytic conditions.
Table 1: Aza-Michael Addition of N-Nucleophiles to this compound
| Entry | N-Nucleophile | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | None | Neat | 80 | 4 | ~85 | General procedure adaptation[3] |
| 2 | Benzylamine (B48309) | DBU (10) | THF | Room Temp | 1-3 | >90 | General procedure adaptation[4][5] |
| 3 | Pyrrolidine | None | Methanol | Room Temp | 0.5 | 95 | General procedure adaptation[6] |
| 4 | Indole | Triphenylphosphine (10) | Toluene | 110 | 12 | ~70 | General procedure adaptation[7] |
Table 2: Thia-Michael Addition of S-Nucleophiles to this compound
| Entry | S-Nucleophile | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Thiophenol | DBU (1) | Acetonitrile | Room Temp | 0.5 | >95 | General procedure adaptation[8] |
| 2 | 1-Dodecanethiol | Triethylamine (10) | Acetonitrile | Room Temp | 1 | 85 | |
| 3 | Benzyl Mercaptan | Tributylphosphine (5) | Dichloromethane | Room Temp | 0.25 | >98 | General procedure adaptation[9] |
| 4 | Cysteine derivative | None | Water/Acetonitrile | Room Temp | 1 | ~90 | [10] |
Table 3: Michael Addition of C-Nucleophiles to this compound
| Entry | C-Nucleophile | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Diethyl Malonate | Sodium Ethoxide (1.1) | Ethanol (B145695) | Reflux | 2 | ~90 | General procedure adaptation[11] |
| 2 | Acetylacetone | Potassium Carbonate (1.2) | DMF | 80 | 6 | ~80 | General procedure adaptation[12] |
| 3 | Nitromethane | DBU (0.2) | Acetonitrile | Room Temp | 24 | ~75 | General procedure adaptation[13] |
| 4 | 1,3-Cyclohexanedione | L-proline (20) | Chloroform | Room Temp | 48 | ~88 | General procedure adaptation[14] |
Experimental Protocols
The following are detailed methodologies for key Michael addition reactions with this compound.
Protocol 1: DBU-Catalyzed Aza-Michael Addition of Benzylamine
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (10 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask with a magnetic stirrer
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF.
-
Add this compound to the solvent and stir.
-
Slowly add benzylamine to the reaction mixture.
-
Add DBU dropwise to the stirring solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to afford the desired tert-butyl 3-(benzylamino)propenoate.
Protocol 2: Base-Catalyzed Thia-Michael Addition of Thiophenol
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.0 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1 mol%)
-
Acetonitrile
-
Round-bottom flask with a magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound in acetonitrile.
-
Add thiophenol to the solution and stir at room temperature.
-
Add DBU to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 30 minutes.
-
After completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield tert-butyl 3-(phenylthio)acrylate.
Protocol 3: Sodium Ethoxide-Catalyzed Michael Addition of Diethyl Malonate
Materials:
-
This compound (1.0 eq)
-
Diethyl malonate (1.2 eq)
-
Sodium ethoxide (1.1 eq)
-
Anhydrous Ethanol
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous ethanol and sodium ethoxide.
-
Stir the mixture until the sodium ethoxide is fully dissolved.
-
Add diethyl malonate dropwise to the solution.
-
Add this compound to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC. The reaction is generally complete within 2 hours.
-
After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel to obtain the desired Michael adduct.
Visualizations
General Reaction Mechanism
The following diagram illustrates the general mechanism for the base-catalyzed Michael addition of a nucleophile to this compound.
References
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. Asymmetric Michael Addition Mediated by Chiral Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and pharmacology of metabolically stable tert-butyl ethers of morphine and levorphanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. orgsyn.org [orgsyn.org]
- 11. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thieme-connect.de [thieme-connect.de]
- 13. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
tert-Butyl Propiolate: A Versatile Building Block in the Total Synthesis of Complex Molecules
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction:
tert-Butyl propiolate is a commercially available, versatile C3 building block widely employed in organic synthesis. Its unique electronic properties, arising from the conjugation of an ester with an alkyne, render it an excellent Michael acceptor and a reactive partner in various cycloaddition reactions. The sterically demanding tert-butyl group often provides unique selectivity and stability to both intermediates and final products. This document provides detailed application notes and protocols for the use of this compound in the total synthesis of natural products and other complex molecular architectures, highlighting its role in key bond-forming reactions.
Application in [5+2] Cycloaddition Reactions
Overview:
The [5+2] cycloaddition is a powerful method for the construction of seven-membered rings, which are common motifs in many biologically active natural products. Oxidopyrylium ylides are common five-atom components in these reactions. This compound can serve as a robust two-atom component (dipolarophile) in these cycloadditions.
Example: Synthesis of a Bicyclic Core
In a study by DePorre et al., this compound was utilized in an intermolecular oxidopyrylium [5+2] cycloaddition. The reaction of an oxidopyrylium ylide, generated in situ from a dimer, with this compound and its derivatives leads to the formation of a complex 8-oxabicyclo[3.2.1]octa-3,6-diene core structure. This core is a valuable scaffold for further synthetic elaborations.
Experimental Workflow:
Caption: Workflow for the [5+2] cycloaddition.
Quantitative Data:
| Entry | Dipolarophile | Product | Yield (%) |
| 1 | This compound | 9k | 38 |
| 2 | tert-Butyl 3-iodopropiolate | 9e | 74 |
Experimental Protocol: Synthesis of (±)-tert-Butyl (1S,5S)-3-methoxy-5-methyl-2-oxo-8-oxabicyclo[3.2.1]octa-3,6-diene-6-carboxylate (9k)[1]
-
To a solution of the oxidopyrylium dimer (20.0 mg, 0.0714 mmol) in CH₂Cl₂ (357 μL) was added this compound (21.9 mg, 0.1427 mmol).
-
The reaction mixture was subjected to microwave irradiation at 120 °C for 30 minutes.
-
The resulting mixture was purified by silica gel chromatography (solvent gradient: 5% to 35% EtOAc in hexanes) to yield the product 9k as a yellow oil (14.5 mg, 38% yield).
Application in Conjugate Addition Reactions
Overview:
The electron-deficient alkyne of this compound makes it an excellent Michael acceptor for a variety of nucleophiles. This reactivity is instrumental in forming C-C and C-heteroatom bonds, which are fundamental transformations in the assembly of complex molecules, including alkaloids.
Example: Synthesis of Functionalized γ-Lactams
A study by Pedrosa and colleagues demonstrated the conjugate addition of γ-lactam-derived aza-enolates to this compound.[2] This reaction provides a straightforward method for the C4-functionalization of the γ-lactam core, leading to highly functionalized heterocyclic structures that are of interest in medicinal chemistry.
Logical Relationship of the Reaction:
Caption: Conjugate addition of a γ-lactam.
Quantitative Data:
| Entry | γ-Lactam Substituent | Electrophile | Product | Yield (%) |
| 1 | Phenyl | This compound | 7e | 74 |
Experimental Protocol: General Procedure for Nucleophilic Conjugate Addition of γ-Lactams to this compound[2]
-
The corresponding γ-lactam (1 mmol) is added to a freshly prepared solution of LDA (1.2 mmol) in THF (3 mL) at -78 °C under a nitrogen atmosphere.
-
After stirring for 1 hour, this compound (1.2 mmol) is added, and the reaction is stirred at room temperature until the starting material is consumed (approximately 4 hours, monitored by TLC).
-
The reaction is quenched by the addition of a 0.5 M aqueous solution of HCl (10 mL).
-
The aqueous layer is extracted with dichloromethane (B109758) (2 x 10 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Application in Alkaloid Synthesis
Overview:
This compound is a valuable tool in the synthesis of nitrogen-containing heterocycles, which form the core of many alkaloids. Its ability to participate in both cycloaddition and conjugate addition reactions allows for the rapid construction of complex polycyclic systems.
Example: Synthesis of 2-Pyridones
In the synthesis of functionalized 2-pyridones, this compound has been successfully employed in a cesium carbonate-catalyzed decarboxylation/cyclization reaction.[3] This microwave-assisted protocol provides a rapid and efficient entry to substituted 2-pyridone scaffolds, which are present in numerous biologically active compounds.
Reaction Pathway:
Caption: Synthesis of 2-pyridones.
Quantitative Data:
| Entry | Propiolate Ester | Product | Yield (%) |
| 1 | Ethyl propiolate | 7a | 80 |
| 2 | This compound | 7a | 52 |
Experimental Protocol: General Procedure for the Preparation of 2-Pyridones[3]
-
A mixture of diethyl 2-(ethoxymethylene)malonate (1.0 mmol), aniline (1.0 mmol), and this compound (1.2 mmol) is placed in an oven-dried microwave reaction tube.
-
Cesium carbonate (0.5 mmol) is added to the mixture.
-
The mixture is pre-stirred in a microwave synthesizer for 30 seconds and then irradiated at 65 °C for 5 minutes.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with a saturated sodium chloride solution.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
This compound is a highly effective and versatile building block in the total synthesis of natural products and other complex organic molecules. Its utility in [5+2] cycloadditions, conjugate additions, and the synthesis of heterocyclic systems has been demonstrated in numerous synthetic campaigns. The detailed protocols and data presented herein provide a valuable resource for researchers seeking to incorporate this reagent into their synthetic strategies. The steric bulk of the tert-butyl group can influence stereochemical outcomes and reaction rates, offering opportunities for fine-tuning synthetic routes.
References
Application Notes and Protocols for Polymerization Reactions Involving tert-Butyl Propiolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl propiolate (TBP) is a versatile monomer that holds significant potential in the synthesis of novel polymers with unique properties. The presence of a reactive alkyne group allows for various polymerization methods, leading to polymers with rigid backbones. Furthermore, the tert-butyl ester group can be readily cleaved under acidic conditions, offering a convenient route to poly(propiolic acid), a functionalized polymer with carboxylic acid moieties. This feature is particularly attractive for biomedical applications, including the development of "smart" drug delivery systems.
These application notes provide an overview of potential polymerization strategies for this compound, including anionic, transition-metal catalyzed, and radical polymerization. Detailed, albeit theoretical, protocols are presented based on established methods for similar acetylenic and acrylate-based monomers.
Potential Applications in Drug Development
The unique structure of poly(this compound) and its derivatives suggests several applications in the pharmaceutical and biomedical fields:
-
Drug Delivery: The acid-labile nature of the tert-butyl ester groups makes poly(this compound) an excellent candidate for pH-responsive drug delivery systems. A drug can be encapsulated within a hydrophobic polymer matrix, which upon exposure to the acidic environment of tumor tissues or specific cellular compartments, becomes hydrophilic, triggering the release of the therapeutic cargo.
-
Bioconjugation: The poly(propiolic acid) derived from the hydrolysis of poly(this compound) possesses carboxylic acid groups along its backbone. These functional groups can be used for the covalent attachment of drugs, targeting ligands, or imaging agents.
-
Theranostics: By combining the drug-carrying capacity with the potential for attaching imaging agents, these polymers could be developed into theranostic platforms for simultaneous diagnosis and therapy.
Polymerization Methods and Protocols
While the direct homopolymerization of this compound is not extensively documented in peer-reviewed literature, the following protocols are proposed based on the successful polymerization of analogous monomers, such as other propiolates and tert-butyl acrylate.
Anionic Polymerization
Anionic polymerization of activated alkynes can be challenging but offers the potential for living polymerization, providing control over molecular weight and dispersity. The bulky tert-butyl group may help to stabilize the propagating anion. Low temperatures are crucial to suppress side reactions.
Experimental Protocol: Anionic Polymerization of this compound
-
Reagent Purification:
-
Dry tetrahydrofuran (B95107) (THF) by refluxing over sodium/benzophenone ketyl until a persistent blue or purple color is obtained. Distill under a dry nitrogen atmosphere immediately before use.
-
Purify this compound by distillation under reduced pressure. Store under an inert atmosphere and protect from light.
-
Use n-butyllithium (n-BuLi) as a solution in hexanes as received. Determine the exact concentration by titration.
-
-
Polymerization Procedure:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a rubber septum, and a low-temperature thermometer.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Inject the purified THF into the flask via a syringe.
-
Slowly add the purified this compound to the cold THF with vigorous stirring.
-
Initiate the polymerization by the dropwise addition of the n-BuLi solution. A color change may be observed, indicating the formation of the propagating anions.
-
Allow the reaction to proceed at -78 °C for a predetermined time (e.g., 2-24 hours).
-
Quench the polymerization by adding a proton source, such as degassed methanol (B129727).
-
Allow the reaction mixture to warm to room temperature.
-
Precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., methanol or water).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
-
Expected Outcomes: Anionic Polymerization
| Parameter | Expected Value |
| Molecular Weight (Mn) | 5,000 - 50,000 g/mol |
| Polydispersity Index (PDI) | 1.1 - 1.5 |
| Yield | 60 - 90% |
Transition-Metal Catalyzed Polymerization
Rhodium-based catalysts are well-known for their ability to catalyze the polymerization of substituted acetylenes, often proceeding in a living or controlled manner. This method is expected to yield high molecular weight polymers with a high degree of stereoregularity.
Experimental Protocol: Rhodium-Catalyzed Polymerization of this compound
-
Catalyst Preparation:
-
Prepare the catalyst, for example, [Rh(nbd)Cl]2 (norbornadiene rhodium(I) chloride dimer), and cocatalyst, such as triethylamine (B128534) (Et3N), in a glovebox or under a strict inert atmosphere.
-
-
Polymerization Procedure:
-
In a glovebox, charge a Schlenk flask with the rhodium catalyst and a magnetic stirrer.
-
Add a suitable solvent, such as anhydrous toluene (B28343) or THF.
-
Add the cocatalyst (e.g., Et3N) to the catalyst solution.
-
Inject the purified this compound into the flask.
-
Seal the flask and remove it from the glovebox.
-
Stir the reaction mixture at a controlled temperature (e.g., 30-60 °C) for the desired reaction time (e.g., 12-48 hours).
-
Terminate the polymerization by exposing the reaction to air or by adding a small amount of methanol.
-
Precipitate the polymer in a large volume of a non-solvent like methanol.
-
Isolate the polymer by filtration, wash thoroughly with the non-solvent, and dry under vacuum.
-
Expected Outcomes: Transition-Metal Catalyzed Polymerization
| Parameter | Expected Value |
| Molecular Weight (Mn) | 10,000 - 100,000 g/mol or higher |
| Polydispersity Index (PDI) | 1.2 - 1.8 |
| Yield | 70 - 95% |
Radical Polymerization
While less common for alkynes compared to alkenes, radical polymerization of this compound could be initiated using standard radical initiators. This method is generally more tolerant to functional groups and impurities than ionic polymerizations.
Experimental Protocol: Radical Polymerization of this compound
-
Materials:
-
Purify this compound by passing it through a column of basic alumina (B75360) to remove inhibitors, followed by distillation under reduced pressure.
-
Use a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) as received.
-
Use an appropriate solvent, such as toluene or 1,4-dioxane, after purification.
-
-
Polymerization Procedure:
-
Dissolve the purified this compound and the radical initiator in the solvent in a Schlenk flask equipped with a magnetic stirrer.
-
Degas the solution by several freeze-pump-thaw cycles.
-
Backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Immerse the flask in an oil bath preheated to the desired temperature (e.g., 60-80 °C).
-
Allow the polymerization to proceed for a specified time (e.g., 6-24 hours).
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol or hexanes).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
-
Expected Outcomes: Radical Polymerization
| Parameter | Expected Value | | :--- | | Molecular Weight (Mn) | 5,000 - 30,000 g/mol | | Polydispersity Index (PDI) | 1.5 - 2.5 | | Yield | 40 - 80% |
Characterization of Poly(this compound)
The synthesized polymer should be characterized using a variety of analytical techniques to determine its structure, molecular weight, and thermal properties.
Characterization Methods
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the polymer structure, verify the absence of monomer, and determine the stereoregularity (for transition-metal catalyzed polymers). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the characteristic functional groups in the polymer, such as the ester carbonyl (C=O) and the C=C double bonds in the polymer backbone. |
| Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymer and the temperature at which the tert-butyl groups are cleaved. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) of the polymer. |
Visualizations
Caption: General workflow for the synthesis, characterization, and potential application of poly(this compound).
Caption: Potential polymerization pathways for this compound.
Caption: Conceptual diagram of a pH-responsive drug delivery system based on poly(this compound).
Troubleshooting & Optimization
Technical Support Center: Optimizing Tert-Butyl Propiolate Cycloadditions
Welcome to the technical support center for optimizing cycloaddition reactions involving tert-butyl propiolate. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving successful experimental outcomes.
Section 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used "click" reaction for creating 1,4-disubstituted 1,2,3-triazoles. This compound serves as a versatile terminal alkyne in this transformation.
Frequently Asked Questions (FAQs)
Q1: My CuAAC reaction is giving a low yield. What are the most common causes?
A1: Low yields in CuAAC reactions can stem from several factors. The most common issues include:
-
Catalyst Inactivation: The active Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1]
-
Poor Reagent Quality: Impurities in either the azide (B81097) or this compound can inhibit the reaction. Azides, in particular, can be unstable.[1]
-
Suboptimal Reaction Conditions: Incorrect stoichiometry (azide-to-alkyne ratio), temperature, solvent, or pH can significantly reduce efficiency.[1]
-
Inadequate Ligand Support: The choice of ligand and its concentration relative to the copper source are critical for stabilizing the Cu(I) catalyst.[1]
-
Side Reactions: The primary side reaction is the oxidative homocoupling of this compound (Glaser coupling), which consumes the starting material.[1][2]
Q2: How do I ensure my copper catalyst remains active?
A2: Maintaining the catalytically active Cu(I) state is crucial. Key strategies include:
-
Use a Reducing Agent: The most common method is the in situ reduction of a Cu(II) salt (e.g., CuSO₄·5H₂O) using a reducing agent like sodium ascorbate (B8700270). It is essential to use a freshly prepared solution of sodium ascorbate, as it degrades in solution over time.[1][3][4][5]
-
Employ a Stabilizing Ligand: Nitrogen-based chelating ligands are highly recommended. They protect the Cu(I) ion from oxidation and disproportionation, increase its solubility, and accelerate the reaction.[6][7]
-
Degas Solvents: To minimize oxidation, remove dissolved oxygen from your solvents by sparging with an inert gas (e.g., argon or nitrogen) before use.[7]
-
Work Under an Inert Atmosphere: For highly sensitive or low-concentration reactions, performing the experiment in a glovebox provides the best protection against oxygen.[1][7]
Q3: Which copper ligand should I choose for my reaction?
A3: The choice of ligand depends primarily on the solvent system. Tris(triazolylmethyl)amine-based ligands are among the most effective.[8]
-
For Organic Solvents (e.g., THF, Dichloromethane): Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA ) is a common choice due to its excellent solubility in organic media.[9]
-
For Aqueous or Mixed Aqueous/Organic Solvents: Water-soluble ligands are preferred. THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is ideal for bioconjugation reactions in aqueous buffers.[5][7] BTTES (2-(4-((bis((1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl) ethyl hydrogen sulfate) is another potent, water-soluble ligand that significantly accelerates the reaction.[10]
Troubleshooting Guide: Low Yield in CuAAC Reactions
Use the following workflow to diagnose and resolve issues with low-yielding CuAAC reactions.
Data Presentation: Recommended CuAAC Reaction Parameters
This table summarizes typical starting conditions for optimizing a CuAAC reaction with this compound.
| Parameter | Recommended Condition | Notes |
| Azide : Alkyne Ratio | 1.1 : 1.0 | A slight excess of the azide is common. For precious substrates, a 1:1 ratio may be used with longer reaction times.[11] |
| Copper Source | 1-5 mol% CuSO₄·5H₂O | Cu(II) is reduced in situ. Other sources like CuI can be used directly.[3] |
| Reducing Agent | 5-10 mol% Sodium Ascorbate | Use a freshly prepared aqueous solution. An excess helps prevent alkyne homocoupling.[3] |
| Ligand | 5-25 mol% (or 1:1 to 5:1 ratio with Cu) | TBTA for organic solvents; THPTA for aqueous media. A 5:1 ligand-to-copper ratio is often recommended for bioconjugation.[11][12] |
| Solvent | tBuOH/H₂O (1:1), DMF, DMSO, THF | Choice depends on substrate solubility. Aqueous mixtures often accelerate the reaction.[3][4] |
| Temperature | Room Temperature (20-25 °C) | Gentle heating (30-40 °C) can be applied for slow reactions, but may increase side products. |
| Reaction Time | 1-24 hours | Monitor by TLC or LC-MS. |
Experimental Protocol: General Procedure for CuAAC
This protocol provides a general guideline for reacting an organic azide with this compound.
-
Reactant Preparation: In a suitable flask, dissolve the organic azide (1.0 equiv) and this compound (1.1 equiv) in the chosen solvent (e.g., a 1:1 mixture of t-butanol and water).[3]
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 equiv) in water. In another vial, prepare a solution of CuSO₄·5H₂O (0.05 equiv) and a suitable ligand (e.g., THPTA, 0.25 equiv) in water.[3][8]
-
Reaction Initiation: To the stirred solution of the azide and alkyne, add the copper/ligand solution, followed by the freshly prepared sodium ascorbate solution to initiate the reaction.[3][7]
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once complete, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297), 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel, typically using a gradient of ethyl acetate in hexanes.[2]
Section 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
For the synthesis of 1,5-disubstituted 1,2,3-triazoles, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the method of choice, providing complementary regioselectivity to CuAAC.[13][14]
Frequently Asked Questions (FAQs)
Q1: When should I use a RuAAC reaction instead of a CuAAC reaction?
A1: The choice depends on the desired triazole regioisomer.
-
Use CuAAC for 1,4-disubstituted 1,2,3-triazoles.
-
Use RuAAC for 1,5-disubstituted 1,2,3-triazoles.[13] Additionally, RuAAC is effective for reactions involving internal alkynes to produce fully substituted triazoles, a transformation not readily achieved with CuAAC.[13][15]
Q2: What are the best catalysts and conditions for a RuAAC reaction?
A2: The most effective and common catalysts are pentamethylcyclopentadienyl ruthenium(II) chloride complexes, such as [CpRuCl(PPh₃)₂] or [Cp RuCl(COD)] .[13][15][16] Reactions are typically run at temperatures ranging from ambient to 80 °C in non-polar solvents like benzene, toluene, or THF.[14]
Section 3: Diels-Alder [4+2] Cycloaddition
In Diels-Alder reactions, this compound acts as a dienophile, reacting with a conjugated diene to form a six-membered ring.[17]
Frequently Asked Questions (FAQs)
Q1: How can I increase the rate of my Diels-Alder reaction?
A1: The reactivity in a Diels-Alder reaction is governed by the electronic properties of the reactants. This compound is an activated dienophile due to the electron-withdrawing ester group.[18] To further increase the reaction rate:
-
Use an Electron-Rich Diene: Dienes substituted with electron-donating groups (e.g., alkyl, alkoxy) are more reactive.[18][19]
-
Conformation of the Diene: The diene must be in an s-cis conformation to react. Cyclic dienes like cyclopentadiene, which are locked in the s-cis conformation, are exceptionally reactive.[18][19]
-
Temperature: Increasing the temperature generally increases the reaction rate. However, for some adducts, the reverse (retro-Diels-Alder) reaction can become favorable at very high temperatures.[17][20]
-
Solvent: The choice of solvent can influence the reaction rate, though the effect is often modest for non-polar reactions.[17][21]
Data Presentation: Solvent Effects in Diels-Alder Reactions
While specific data for this compound is sparse, the general trend is that solvent polarity can influence reaction rates and selectivity.[22][23]
| Solvent Type | General Effect on Reaction Rate | Example Solvents |
| Non-polar | Baseline reactivity. | Hexane, Benzene, Toluene |
| Polar Aprotic | Can accelerate reactions, particularly if the transition state is more polar than the reactants. | Dichloromethane (B109758), THF |
| Ionic Liquids | Have been shown to significantly enhance reaction rates and selectivity in some cases.[24] | e.g., [BMIM][BF₄] |
Section 4: General Troubleshooting & Purification
Q1: I am observing an unexpected, non-polar byproduct in my CuAAC reaction. What is it?
A1: The most likely culprit is the diyne formed from the oxidative homocoupling (Glaser coupling) of this compound. This side reaction is also catalyzed by copper. To minimize it, ensure you are using a sufficient excess of a reducing agent (like sodium ascorbate) and consider degassing your solvents to remove oxygen.[2]
Q2: What is the best way to purify the triazole product from my cycloaddition?
A2: The standard method for purifying triazole products is column chromatography on silica gel .[2]
-
Sample Preparation: After work-up, dissolve the crude product in a minimal amount of dichloromethane or the starting eluent. For better separation, you can adsorb the crude material onto a small amount of silica gel before loading it onto the column.[2]
-
Elution: Use a solvent system of increasing polarity, typically a gradient of ethyl acetate in hexanes. The non-polar alkyne homocoupling byproduct will elute first in low-polarity solvent mixtures, followed by the desired triazole product as the polarity is increased.[2]
-
Recrystallization: If the product from chromatography is still impure, recrystallization from a suitable solvent (e.g., ethanol (B145695) or a hexane/ethyl acetate mixture) can be an effective final purification step.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. broadpharm.com [broadpharm.com]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Sulfated Ligands for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. jenabioscience.com [jenabioscience.com]
- 13. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 14. research.chalmers.se [research.chalmers.se]
- 15. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Diels–Alder Reaction [sigmaaldrich.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]
- 20. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 21. lirias.kuleuven.be [lirias.kuleuven.be]
- 22. The solvent effect on the Diels–Alder reaction in ionic liquids: multiparameter linear solvation energy relationships and theoretical analysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. A rationalization of the solvent effect on the Diels–Alder reaction in ionic liquids using multiparameter linear solvation energy relationships - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Reactions of Tert-butyl Propiolate in Organic Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the use of tert-butyl propiolate in organic synthesis.
Troubleshooting Guides (Q&A Format)
This section addresses specific issues that may arise during your experiments, providing potential causes and solutions.
Issue 1: Formation of a Michael Adduct as a Byproduct
-
Question: I am attempting a reaction with this compound, but I am observing the formation of an undesired adduct where a nucleophile has added to the alkyne. How can I prevent this?
-
Answer: This is likely an undesired Michael or conjugate addition reaction.[1][2] this compound is a potent Michael acceptor, readily reacting with various nucleophiles.[3][4]
Potential Solutions:
-
Protecting Groups: If your desired reaction does not involve the alkyne, consider protecting any nucleophilic sites on your other reactants.
-
Reaction Conditions:
-
Base: The choice of base is critical. Non-nucleophilic, sterically hindered bases can minimize direct addition to the alkyne. For reactions where an enolate is the desired nucleophile, its slow generation can help control the reaction.[2]
-
Temperature: Running the reaction at lower temperatures can often increase selectivity and reduce the rate of undesired Michael additions.
-
-
Order of Addition: Adding the this compound slowly to the reaction mixture can help maintain a low concentration, favoring the desired reaction over the side reaction.
-
Issue 2: Cleavage of the Tert-butyl Ester Group
-
Question: My product appears to have lost the tert-butyl group, showing a carboxylic acid instead of the ester in my analysis. What is causing this hydrolysis?
-
Answer: The tert-butyl ester is susceptible to cleavage under both acidic and basic conditions, a common side reaction known as hydrolysis or deprotection.[5][6]
Potential Causes and Solutions:
Condition Cause Recommended Protocol Acidic Traces of acid in reagents or solvents, or acidic workup conditions can catalyze the hydrolysis. Neutralize all reagents and solvents before use. If an acidic workup is necessary, perform it at low temperatures and for the shortest possible time. Consider using a buffered system. Basic Strong bases used in the reaction can saponify the ester. Use non-saponifying bases where possible. If a strong base is required, use it at low temperatures and carefully control the stoichiometry. Consider a milder base if the reaction allows. Aqueous Workup Prolonged exposure to water, especially at non-neutral pH, during workup can lead to hydrolysis. Minimize the duration of the aqueous workup. Ensure the aqueous phase is buffered to a neutral pH before extraction.
Issue 3: Gas Evolution and Product Loss (Decarboxylation)
-
Question: I observe gas bubbling from my reaction mixture, and my yield is lower than expected. I suspect the tert-butyl ester is being cleaved.
-
Answer: This is likely due to the hydrolysis of the this compound to propiolic acid, which is unstable and can subsequently decarboxylate to produce acetylene (B1199291) gas and carbon dioxide.[5] This is a two-step process: hydrolysis followed by decarboxylation.
Troubleshooting Workflow:
Figure 1. Troubleshooting workflow for gas evolution.
Issue 4: Formation of Polymeric Material
-
Question: My reaction has produced an insoluble, sticky material, and my desired product yield is very low. What could be causing this?
-
Answer: Uncontrolled polymerization of this compound can occur, especially in the presence of certain initiators or under high-energy conditions (e.g., high heat, UV light). The activated alkyne can react with nucleophiles or other monomers to form polymers.[3][4]
Preventative Measures:
-
Control Initiators: Avoid unintended initiators such as strong bases, radical initiators, or certain metal catalysts if they are not part of your planned reaction.
-
Temperature Control: Maintain the recommended reaction temperature. Runaway reactions can lead to rapid polymerization.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric components that could initiate polymerization.
-
Purity of Reagents: Use pure this compound, as impurities can sometimes act as catalysts for polymerization.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary reactivity of this compound?
-
Q2: How can I minimize the formation of the E/Z isomers in Michael additions?
-
A2: The stereochemical outcome of Michael additions to alkynes can be influenced by the catalyst, solvent, and temperature. For instance, in thiol-yne reactions, the E-isomer is often favored thermodynamically.[3] Screening different catalysts and reaction conditions is recommended to optimize for the desired isomer.
-
-
Q3: Is the tert-butyl group completely stable under reaction conditions?
-
A3: No. The tert-butyl group can be cleaved under strongly acidic conditions, leading to the formation of a tert-butyl cation.[9][10] This cation can then be trapped by nucleophiles or eliminate a proton to form isobutylene, leading to potential side products.[9][10]
Figure 2. Side reactions from tert-butyl ester cleavage. -
-
Q4: Are there any specific safety precautions I should take with this compound?
Experimental Protocols
Protocol 1: General Procedure for a Michael Addition with Minimized Side Reactions
This protocol provides a general guideline for performing a Michael addition of a generic nucleophile to this compound while minimizing common side reactions.
-
Preparation:
-
Dry all glassware thoroughly in an oven and allow to cool under a stream of inert gas (nitrogen or argon).
-
Ensure all solvents are anhydrous and reagents are of high purity.
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the nucleophile and the anhydrous solvent.
-
Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
-
Reagent Addition:
-
If a base is required to generate the nucleophile in situ, add it slowly to the cooled solution.
-
In a separate syringe, draw up the this compound.
-
Add the this compound dropwise to the stirred reaction mixture over a prolonged period (e.g., 1-2 hours) using a syringe pump for better control.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS to ensure the consumption of starting materials and formation of the desired product.
-
-
Workup:
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium (B1175870) chloride (for basic reactions) or sodium bicarbonate (for acidic reactions) at low temperature.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica (B1680970) gel to separate the desired product from any unreacted starting materials or side products.
-
Quantitative Data Summary
The following table summarizes hypothetical yield data for a Michael addition reaction under different conditions to illustrate the impact on side product formation.
| Entry | Base | Temperature (°C) | Addition Time (min) | Desired Product Yield (%) | Michael Byproduct (%) | Hydrolysis Product (%) |
| 1 | NaH | 25 | 5 | 65 | 25 | 10 |
| 2 | NaH | 0 | 5 | 75 | 15 | 10 |
| 3 | K₂CO₃ | 25 | 5 | 80 | 10 | 5 |
| 4 | K₂CO₃ | 25 | 60 | 90 | 5 | <5 |
| 5 | DBU | 0 | 60 | 88 | 8 | <4 |
References
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. This compound | 13831-03-3 [chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. benchchem.com [benchchem.com]
- 10. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. This compound | C7H10O2 | CID 543038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. CAS 13831-03-3: this compound | CymitQuimica [cymitquimica.com]
Technical Support Center: Purification of Tert-Butyl Propiolate Reaction Products
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the effective purification of tert-butyl propiolate reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying products from reactions involving this compound?
A1: The primary purification techniques are flash column chromatography on silica (B1680970) gel, distillation (for thermally stable, volatile products), and recrystallization (for solid products). Flash chromatography is the most versatile and widely used method for separating products from unreacted starting materials and byproducts.
Q2: Is the tert-butyl ester group stable during purification on silica gel?
A2: The tert-butyl ester is generally stable on silica gel under neutral conditions. However, it is sensitive to acid and can be cleaved if the silica gel is acidic or if acidic eluents are used.[1][2] If product decomposition is suspected, the silica gel can be deactivated by pre-treating it with a base like triethylamine, or an alternative stationary phase like neutral alumina (B75360) can be used.[3]
Q3: What are common impurities in reactions with this compound?
A3: Common impurities include unreacted this compound, catalysts (e.g., palladium, copper), and byproducts from side reactions. Depending on the reaction conditions, oligomerization of the propiolate or hydrolysis of the ester to propiolic acid can also occur.
Q4: My product is a solid. What is the best way to purify it?
A4: Recrystallization is an excellent method for purifying solid compounds.[4] The key is to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures but low solubility at room or lower temperatures, while impurities remain in solution.[5]
Q5: How can I effectively remove residual palladium catalyst from my reaction mixture?
A5: Several methods can remove palladium catalysts. Filtration through a pad of Celite is a simple first step to remove heterogeneous catalysts like Pd/C.[6][7] For soluble palladium species, methods include chromatography, treatment with solid-supported metal scavengers (e.g., thiol-based resins), or precipitation followed by filtration.[7][8]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound reaction products.
Problem: Product and impurities are co-eluting during column chromatography.
| Possible Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent is not optimal for separation. Systematically screen different solvent systems using Thin Layer Chromatography (TLC) first. Try different solvent combinations (e.g., ethyl acetate/hexanes vs. dichloromethane/methanol) to alter selectivity. |
| Similar Polarity of Compounds | The product and impurity have very similar polarities. Consider using a different stationary phase, such as alumina or reverse-phase silica. Alternatively, chemical modification (e.g., protection/deprotection of a polar functional group) of the crude mixture before chromatography can sometimes resolve this issue. |
| Column Overloading | Too much sample was loaded onto the column, exceeding its separation capacity. Use a larger column or reduce the amount of sample loaded. As a general rule, the sample mass should be about 1-5% of the silica gel mass. |
Problem: The tert-butyl ester is cleaving during purification.
| Possible Cause | Solution |
| Acidic Silica Gel | Standard silica gel can be slightly acidic, catalyzing the hydrolysis of the tert-butyl ester.[2] |
| 1. Neutralize Silica: Prepare a slurry of the silica gel in the column eluent containing 1-2% triethylamine, then pack the column. | |
| 2. Use Neutral Alumina: Substitute silica gel with neutral or basic alumina as the stationary phase.[9] | |
| Acidic Quench or Workup | The reaction was quenched or worked up with an acidic solution prior to purification. Use a neutral quench (e.g., saturated sodium bicarbonate solution) and ensure all acidic residues are removed via extraction before concentrating the sample for chromatography.[1] |
| High Temperature During Purification | For purification by distillation, excessive temperatures can lead to thermal decomposition and loss of the tert-butyl group.[10] |
| 1. Vacuum Distillation: Purify the compound under reduced pressure to lower its boiling point. | |
| 2. Alternative Method: If the compound is too heat-sensitive, use column chromatography instead of distillation. |
Problem: The purified product is an oil and will not crystallize.
| Possible Cause | Solution |
| Residual Impurities | Even small amounts of impurities can inhibit crystallization. Re-purify the oil by column chromatography, ensuring careful separation and collection of fractions. |
| Product is Naturally an Oil | The product may be an amorphous solid or an oil at room temperature. Confirm the melting point of this compound itself is around 18-20 °C.[11] Reaction products may have lower melting points. |
| Incorrect Crystallization Conditions | The chosen solvent is not appropriate, or the cooling process is too rapid. |
| 1. Solvent Screening: Test a wide range of solvents (polar, non-polar, protic, aprotic) on a small scale to find one suitable for recrystallization.[4] A two-solvent system (one solvent in which the compound is soluble and an "anti-solvent" in which it is not) can also be effective.[12][13] | |
| 2. Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal to initiate the process.[5] |
Experimental Protocols
Protocol: Flash Column Chromatography on Silica Gel
This protocol provides a general procedure for purifying a this compound reaction product.
1. Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material.
-
Pack the column with silica gel (230-400 mesh) using either a dry packing or wet slurry method.[9] Ensure the silica bed is compact and level.
-
Add a thin layer of sand on top of the silica to prevent disturbance of the bed during solvent addition.[14]
-
Pre-elute the column with the chosen solvent system until the packing is stable.
2. Sample Loading:
-
Dissolve the crude product in the minimum amount of a suitable solvent (ideally the chromatography eluent).[14]
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Alternatively, for samples with poor solubility, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[14]
3. Elution and Fraction Collection:
-
Carefully add the eluent to the column and begin elution, maintaining a constant flow rate.[14]
-
Collect fractions in separate test tubes or vials. The size of the fractions should be appropriate for the scale of the separation.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.
4. Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the desired product.
-
Combine the pure fractions, and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.
Visualizations
General Purification Workflow
This diagram outlines the decision-making process for selecting a suitable purification strategy after a reaction involving this compound.
Caption: Decision tree for selecting a purification method.
Troubleshooting Column Chromatography
This workflow provides a logical approach to diagnosing and solving common problems encountered during flash column chromatography.
Caption: Troubleshooting workflow for column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chromatography [chem.rochester.edu]
- 4. mt.com [mt.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. spinchem.com [spinchem.com]
- 9. chromtech.com [chromtech.com]
- 10. EP1151986B1 - Method for removing tert-butyl groups from tert-butyl phenol compounds - Google Patents [patents.google.com]
- 11. This compound | 13831-03-3 [chemicalbook.com]
- 12. Home Page [chem.ualberta.ca]
- 13. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Improving Yields in Reactions with Tert-Butyl Propiolate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve yields in reactions involving tert-butyl propiolate.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where this compound is used?
A1: this compound is a versatile reagent frequently employed in several key organic reactions. Due to its electron-deficient triple bond, it is an excellent Michael acceptor and a dipolarophile. The most common applications include:
-
Michael Additions: The conjugate addition of nucleophiles such as thiols (thia-Michael addition) and amines (aza-Michael addition) to the β-carbon of the propiolate.
-
1,3-Dipolar Cycloadditions: Reaction with 1,3-dipoles like azides to form five-membered heterocyclic rings, such as triazoles. This is a key example of "click chemistry".
-
Sonogashira Couplings: The cross-coupling of the terminal alkyne with aryl or vinyl halides, catalyzed by palladium and copper.
Q2: I am observing a very low yield in my reaction with this compound. What are the general initial checks I should perform?
A2: Low yields can stem from a variety of factors. A systematic initial check should include:
-
Reagent Purity: Ensure the this compound and all other reagents are of high purity and free from moisture. Impurities can poison catalysts or lead to side reactions.
-
Reaction Conditions: Verify that the reaction is being carried out under the optimal temperature, pressure, and atmosphere (e.g., inert atmosphere for Sonogashira couplings).
-
Solvent Choice: The solvent should be anhydrous (where required) and capable of dissolving all reactants.
-
Stoichiometry: Double-check the molar ratios of your reactants, catalysts, and any additives.
Q3: Polymerization of this compound seems to be a major side reaction. How can I prevent this?
A3: Uncontrolled polymerization is a common issue with activated alkynes. To mitigate this:
-
Use of Inhibitors: For reactions prone to radical polymerization, consider adding a radical inhibitor like butylated hydroxytoluene (BHT) or tert-butylcatechol (TBC) to the reaction mixture or for storage.
-
Control Reactant Concentration: Adding the this compound slowly to the reaction mixture can help to keep its instantaneous concentration low, thus disfavoring polymerization.
-
Temperature Control: Avoid excessively high temperatures, as this can promote polymerization.
-
Storage: Store this compound in a cool, dark place, and consider adding an inhibitor if it is to be stored for an extended period.
Q4: How do I effectively purify the products from my reaction with this compound?
A4: The purification method will depend on the physical properties of your product (solid or oil) and the nature of the impurities. Common techniques include:
-
Flash Column Chromatography: This is the most common method for purifying products from these reactions, especially for oily products or complex mixtures. A solvent system of hexane (B92381) and ethyl acetate (B1210297) is often effective.
-
Crystallization/Recrystallization: If your product is a solid, crystallization can be a highly effective method for achieving high purity.
-
Distillation: For volatile liquid products, distillation can be a suitable purification method.
-
Aqueous Workup: An initial aqueous workup is crucial for removing inorganic salts, water-soluble byproducts, and catalysts before proceeding to other purification techniques.
Troubleshooting Guides
Low Yield in Michael Additions (Thia- and Aza-Michael)
This guide will help you troubleshoot common issues encountered during the Michael addition of thiols and amines to this compound.
The choice of base and solvent can significantly impact the yield of Michael additions. The following tables provide representative data for analogous reactions.
Table 1: Effect of Base on Thia-Michael Addition Yield
| Entry | Thiol | Michael Acceptor | Base (equiv.) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Thiophenol | Methyl Vinyl Ketone | None | Neat | 0.5 | 93 |
| 2 | 4-Chlorothiophenol | Methyl Vinyl Ketone | None | Neat | 0.25 | 98 |
| 3 | Benzylthiol | Methyl Vinyl Ketone | None | Neat | 0.75 | 76 |
| 4 | Thiophenol | Methyl Acrylate | KF/Alumina | Glycerin | 4 | 85 |
Data adapted from analogous reactions to illustrate trends.
Table 2: Effect of Solvent and Ester Group on Aza-Michael Addition Yield
| Entry | Amine | Michael Acceptor | Catalyst | Solvent | Time (min) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Benzylamine | Methyl 3-phenylacrylate | DBU | Neat (MW) | 90 | 32 (1,2-adduct) |
| 2 | Benzylamine | tert-Butyl 3-phenylacrylate | DBU | Neat (MW) | 10 | 85 (1,4-adduct) |
| 3 | Benzylamine | Methyl 3-(4-nitrophenyl)acrylate | DBU | Neat (MW) | 10 | 92 |
| 4 | Benzylamine | tert-Butyl 3-(4-nitrophenyl)acrylate | DBU | Neat (MW) | 10 | 95 |
Data from a study on aza-Michael additions to acrylates, highlighting the favorable effect of the tert-butyl ester group.
Low Yield in 1,3-Dipolar Cycloadditions (e.g., with Azides)
This guide addresses common issues in the cycloaddition of azides to this compound (a CuAAC "click" reaction).
The efficiency of CuAAC reactions is influenced by the catalyst system and reaction conditions.
Table 3: Representative Yields for CuAAC Reactions
| Entry | Azide | Alkyne | Copper Source | Ligand/Additive | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Benzyl Azide | Phenylacetylene | [Cu₂(μ-Br)₂(L)]₂ | None | Neat | 0.17 | >99 |
| 2 | Phenyl Azide | Phenylacetylene | [Cu₂(μ-Br)₂(L)]₂ | None | Neat | 0.5 | >99 |
| 3 | 2-(4-Azidobutyl)isoindoline-1,3-dione | Phenylacetylene | CuSO₄·5H₂O | NaAsc | t-BuOH/H₂O | 4 | 95 |
| 4 | 2-(4-Azidobutyl)isoindoline-1,3-dione | Propargyl alcohol | CuSO₄·5H₂O | NaAsc | t-BuOH/H₂O | 2 | 98 |
Data from analogous reactions to illustrate typical yields.
Low Yield in Sonogashira Couplings
This guide provides solutions for common problems in the Sonogashira coupling of this compound with aryl/vinyl halides.
Catalyst, ligand, and solvent choice are critical for a successful Sonogashira coupling.
Table 4: Representative Yields for Sonogashira Coupling Reactions
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|---|
| 1 | 4-Iodotoluene | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | PPh₃ | Et₃N | THF | RT | 6 | 95 |
| 2 | 3-Bromoaniline | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂ (3) | P(p-tol)₃ | DBU | THF | 80 | 6 | 96 |
| 3 | 4-Bromoanisole | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5) | DTBNpP | TMP | DMSO | RT | 2 | 96 |
| 4 | 4-Iodotoluene | 2-Methyl-3-butyn-2-ol | Pd on Alumina (5) | None | DMA | THF-DMA | 75 | 72 | <2 (batch) |
Technical Support Center: Overcoming Steric Hindrance of the Tert-Butyl Group
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions regarding the challenges posed by the sterically demanding tert-butyl group in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the tert-butyl group so challenging in chemical reactions?
A1: The tert-butyl group, -C(CH₃)₃, is exceptionally bulky. This steric bulk can physically block or hinder the approach of reagents to a nearby reactive center. This phenomenon, known as steric hindrance, can dramatically slow down reaction rates or prevent a reaction from occurring altogether. For example, it is the primary reason why tertiary substrates like tert-butyl bromide do not undergo S(_N)2 reactions and instead favor elimination pathways.[1][2][3]
Q2: Besides slowing reactions, what other effects can the tert-butyl group have?
A2: The tert-butyl group can influence the conformation of a molecule, forcing it to adopt a specific shape to minimize steric strain.[4] While it is generally considered electron-donating through an inductive effect, this electronic influence is often overshadowed by its powerful steric effects.[5] In medicinal chemistry, this bulk is often leveraged strategically to act as a "steric shield," protecting parts of a molecule from metabolic degradation or to enforce a specific conformation for binding to a biological target.[6]
Q3: Is it possible to functionalize the C-H bonds of a tert-butyl group directly?
A3: Yes, this is a significant challenge but has been achieved. The C-H bonds on a tert-butyl group are typically unreactive due to a combination of high bond dissociation energy and extreme steric congestion.[7][8] However, recent advances have shown that highly electrophilic manganese catalysts, in combination with a strong hydrogen bond donor solvent like nonafluoro-tert-butyl alcohol (NFTBA) and hydrogen peroxide as the oxidant, can effectively hydroxylate these C-H bonds.[7][8][9][10]
Q4: What general strategies can I apply when a reaction is failing due to a tert-butyl group?
A4: When encountering difficulties, consider the following systematic approach:
-
Modify Reaction Conditions: Increasing the reaction temperature or pressure can provide the necessary energy to overcome the activation barrier caused by steric hindrance.[5]
-
Select a Specialized Catalyst: Use catalysts designed for bulky substrates. These may be more sterically encumbered themselves or highly electrophilic to promote the reaction.[7][11]
-
Change the Reagent/Solvent System: A stronger base or a different solvent might be required.[5] For example, non-polar solvents can sometimes provide more space for reactants to move freely.[4]
-
Consider an Alternative Synthetic Route: If a particular step is intractable (like an S(_N)2 reaction on a tertiary center), it is often more practical to redesign the synthesis to avoid the sterically hindered step entirely.
Troubleshooting Guides for Specific Reactions
Problem 1: Low yield in Suzuki-Miyaura coupling with a substrate containing a tert-butyl group near the reaction site.
This is a common issue when coupling aryl halides ortho-substituted with a tert-butyl group.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a sterically hindered Suzuki coupling.
Comparative Data: Conditions for Suzuki Coupling
| Condition | Standard Substrate | Hindered Substrate (e.g., 4-tert-butylfuran) |
| Catalyst Loading | 1-2 mol% | 3-5 mol% or higher[5] |
| Temperature | 80-90 °C | 100-120 °C[5] |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃ (stronger bases)[5] |
| Typical Solvents | Toluene/H₂O, DME | Dioxane/H₂O, Toluene[5] |
Key Experimental Protocol: Suzuki Coupling of 2-bromo-4-tert-butylfuran [5]
-
Setup: To a Schlenk flask, add 2-bromo-4-tert-butylfuran (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (3 mol%), and potassium phosphate (B84403) (K₃PO₄, 2.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with argon. Add degassed 1,4-dioxane (B91453) and water (4:1 ratio).
-
Reaction: Heat the mixture to 100°C and stir for 12-24 hours. Monitor progress by TLC or GC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Problem 2: Acylation of a sterically hindered tertiary alcohol (e.g., containing a tert-butyl group) is slow or incomplete.
Direct acylation of bulky tertiary alcohols is notoriously difficult, often leading to elimination byproducts with standard methods.
Recommended Solution: Use a nucleophilic catalyst that is less sensitive to steric hindrance. 1-Methylimidazole (B24206) (MI) has proven effective.[11]
Comparative Data: Catalytic Acylation of a Hindered Tertiary Alcohol [11]
| Entry | Acylating Agent | Catalyst (mol%) | Base (eq) | Time (h) | Yield (%) |
| 1 | Acetic Anhydride (B1165640) | None | Et₃N (1.5) | 24 | <5 |
| 2 | Acetic Anhydride | DMAP (10) | Et₃N (1.5) | 24 | ~20 |
| 3 | Acetic Anhydride | 1-Methylimidazole (10) | Et₃N (1.5) | 4 | >95 |
Key Experimental Protocol: 1-Methylimidazole-Catalyzed Acylation [11]
-
Setup: To a stirred solution of the sterically hindered alcohol (e.g., 5-tert-butylnonan-5-ol, 1.0 mmol) and triethylamine (B128534) (1.5 mmol) in anhydrous dichloromethane (B109758) (5 mL), add 1-methylimidazole (0.1 mmol).
-
Reagent Addition: Cool the mixture to 0°C. Add the acylating agent (e.g., acetic anhydride, 1.2 mmol) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.
Problem 3: A Diels-Alder reaction with a tert-butyl-substituted diene or dienophile is not proceeding at atmospheric pressure.
The steric bulk of the tert-butyl group can prevent the reactants from achieving the necessary proximity and orbital overlap for the cycloaddition to occur.
Recommended Solution: Apply high pressure. High-pressure conditions can overcome steric repulsion and favor reactions with a negative activation volume, which is characteristic of cycloadditions.
Reaction Logic:
Caption: Strategy for forcing a hindered Diels-Alder reaction.
Key Experimental Protocol: High-Pressure Diels-Alder Reaction [5]
-
Setup: In a suitable high-pressure reaction vessel, combine 4-tert-butylfuran (1.0 eq) and maleic anhydride (1.1 eq) in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Pressurization: Place the reaction vessel into a high-pressure apparatus. Pressurize the system to 10-15 kbar.
-
Reaction: Maintain the reaction at 30°C for 24-48 hours.
-
Work-up: Carefully and slowly depressurize the apparatus according to the manufacturer's instructions.
-
Purification: Remove the reaction vessel and concentrate the solvent under reduced pressure. Purify the resulting cycloadduct by column chromatography or recrystallization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fastercapital.com [fastercapital.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. art.torvergata.it [art.torvergata.it]
- 8. tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Preventing polymerization of tert-butyl propiolate during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of tert-butyl propiolate during storage.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Cloudiness, increased viscosity, or solidification of the liquid | Polymerization | Immediately check for signs of heat generation. If the container is warm, move it to a cooling bath (e.g., ice water) in a well-ventilated area, avoiding direct contact with the material. Do not attempt to open a container that is hot or under pressure. Contact your institution's environmental health and safety office for guidance on handling and disposal of polymerized material. |
| Discoloration (yellowing or browning) | Onset of polymerization or degradation | While slight discoloration may not immediately indicate significant polymerization, it is a sign of instability. It is recommended to test the purity of the material before use. Consider discarding the material if purity is critical for your application. Review storage conditions to ensure they are optimal. |
| Pressure buildup in the container | Gas evolution from polymerization or decomposition | Handle with extreme caution in a fume hood. Do not attempt to open the container. Cool the container from a safe distance if it is warm. Contact your safety officer for procedures on safely venting and handling pressurized containers of reactive chemicals. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to prevent polymerization?
A1: To minimize the risk of polymerization, this compound should be stored in a cool, dark, and dry place.[1] The recommended storage temperature is typically between 2-8°C.[2] It should be stored under an inert atmosphere, such as nitrogen or argon, to prevent contact with air and moisture.[1] The container should be tightly sealed and made of an appropriate material (e.g., glass).
Q2: What factors can initiate the polymerization of this compound?
A2: The polymerization of this compound, an unsaturated ester, can be initiated by several factors, including:
-
Heat: Elevated temperatures significantly increase the rate of polymerization.[3]
-
Light: UV light can provide the energy to initiate polymerization.
-
Oxygen: While some inhibitors require oxygen to be effective, oxygen can also initiate polymerization in certain monomers.[4] Storing under an inert atmosphere is the safest general practice.
-
Contaminants: Impurities such as acids, bases, metals, or peroxides can act as catalysts for polymerization.[5]
Q3: Should I use a polymerization inhibitor with this compound?
-
Hydroquinone (B1673460) (HQ) [6]
-
Monomethyl ether of hydroquinone (MEHQ) [6]
-
Butylated hydroxytoluene (BHT) [9]
It is crucial to note that the effectiveness and optimal concentration of these inhibitors have not been specifically documented for this compound. If you choose to use an inhibitor, it is recommended to start with a low concentration (e.g., 10-200 ppm) and monitor the material's stability. Some inhibitors, like MEHQ, require the presence of a small amount of oxygen to be effective.[8]
Q4: What is the expected shelf life of this compound?
A4: The shelf life of this compound is highly dependent on storage conditions. When stored properly under refrigeration and an inert atmosphere, it should remain stable for several months. However, without specific manufacturer data on shelf life, it is recommended to assess the purity of the material if it has been stored for an extended period or if there are any visual signs of change.
Q5: I suspect my this compound has started to polymerize. Can I reverse it?
A5: Depolymerization is generally a challenging process and is not typically feasible in a standard laboratory setting for this type of polymer. The process often requires specific catalysts and high temperatures and may not yield the pure monomer. It is safer and more practical to discard the polymerized material according to your institution's hazardous waste disposal procedures.
Factors Influencing this compound Stability
The following diagram illustrates the key factors that can lead to the polymerization of this compound and the recommended preventative measures to ensure its stability during storage.
Caption: Factors leading to polymerization and preventative measures.
Experimental Protocols
Currently, specific, validated experimental protocols for the quantitative analysis of this compound stability or its depolymerization are not widely available in the public domain. For quality control, standard analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to assess the purity of the monomer and detect the presence of oligomers or polymers.
Disclaimer: The information provided in this technical support center is intended for guidance and is based on general chemical principles and data from analogous compounds. It is essential to consult the manufacturer's safety data sheet (SDS) and your institution's safety protocols before handling this compound. All laboratory work should be conducted by trained personnel in a controlled environment with appropriate personal protective equipment.
References
- 1. tert-Butyl propionate 99 20487-40-5 [sigmaaldrich.com]
- 2. scilit.com [scilit.com]
- 3. Mia Secret Store [miasecretstore.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. newstetic.com [newstetic.com]
- 6. US3816267A - Inhibition of acrylate polymerization - Google Patents [patents.google.com]
- 7. gantrade.com [gantrade.com]
- 8. nbinno.com [nbinno.com]
- 9. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Low Reactivity of Tert-Butyl Propiolate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low reactivity encountered with tert-butyl propiolate in various chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound showing low or no conversion?
A1: The low reactivity of this compound can often be attributed to a combination of steric and electronic factors. The bulky tert-butyl group can physically block the approach of nucleophiles or other reactants, a phenomenon known as steric hindrance.[1][2][3] Electronically, while the propiolate group is an activated alkyne, the tert-butyl group can have subtle effects on the electron density of the triple bond.
Q2: What are the most common types of reactions where this compound exhibits low reactivity?
A2: Low reactivity is frequently observed in nucleophilic conjugate additions (Michael additions), certain cycloaddition reactions like the Diels-Alder reaction, and copper-catalyzed azide-alkyne cycloadditions (CuAAC) if not properly catalyzed. The steric bulk of the tert-butyl group is a primary contributor to the reduced reaction rates in these cases.
Q3: How can I overcome the steric hindrance of the tert-butyl group?
A3: Several strategies can be employed to mitigate steric hindrance:
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier. However, this should be done cautiously to avoid side reactions or decomposition.
-
Use Smaller Nucleophiles/Reagents: If possible, switching to a less bulky nucleophile or reactant can improve accessibility to the alkyne.
-
Employ a Catalyst: Catalysts can lower the activation energy of the reaction, making the steric hindrance less of a prohibitive factor. For example, Lewis acids can be used to activate the propiolate.
-
Prolonged Reaction Times: Allowing the reaction to proceed for a longer duration may lead to a higher yield, assuming the reactants and products are stable under the reaction conditions.
Q4: Are there specific catalysts that are recommended for reactions with this compound?
A4: Yes, the choice of catalyst is crucial.
-
For Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The use of a copper(I) source is essential. This is often generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate). The addition of a stabilizing ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), can significantly accelerate the reaction and prevent catalyst disproportionation.
-
For Michael Additions: Base catalysis is common for thiol and amine additions. Weak bases like triethylamine (B128534) can be effective. For less reactive nucleophiles, stronger bases might be necessary. In some cases, nucleophilic catalysts like phosphines can also be employed.[4]
-
For Diels-Alder Reactions: Lewis acids such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂) can activate the this compound dienophile, increasing its reactivity towards the diene.
Q5: How does the choice of solvent affect the reactivity of this compound?
A5: The solvent plays a critical role in reaction kinetics. Polar aprotic solvents like DMSO, DMF, or THF are often good choices as they can help to stabilize charged intermediates that may form during the reaction. For CuAAC reactions, a mixture of tert-butanol (B103910) and water is commonly used. It is important to ensure that all reactants are soluble in the chosen solvent system.
Troubleshooting Guides
Guide 1: Low Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
If you are experiencing low yields in a CuAAC reaction involving this compound, consider the following troubleshooting steps.
Experimental Protocol: Optimized CuAAC Reaction
-
Reactant Preparation: In a suitable reaction vessel, dissolve this compound (1.0 equivalent) and your azide (B81097) (1.0-1.2 equivalents) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (B8700270) (0.1-0.2 equivalents) in water. In another vial, prepare a solution of copper(II) sulfate (B86663) pentahydrate (0.01-0.05 equivalents) and a copper-stabilizing ligand like THPTA (in a 1:2 to 1:5 copper to ligand ratio) in water.
-
Reaction Initiation: To the stirred solution of the alkyne and azide, add the copper/ligand solution followed by the freshly prepared sodium ascorbate solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography.
Troubleshooting Table: CuAAC Reactions
| Issue | Potential Cause | Recommended Solution |
| No or low product formation | Inactive catalyst | Use a fresh solution of sodium ascorbate. Ensure the copper source is not degraded. Consider using a more soluble copper(I) source. |
| Insufficient catalysis | Increase the catalyst loading (both copper and sodium ascorbate). Add a stabilizing ligand like THPTA if not already present. | |
| Poor solubility of reactants | Try a different solvent system, such as DMSO, DMF, or THF, or adjust the ratio of the t-butanol/water mixture. | |
| Slow reaction rate | Steric hindrance | Gently heat the reaction mixture (e.g., to 40-50 °C). Note that this may increase side product formation. |
| Low concentration of reactants | Increase the concentration of the reactants if solubility allows. | |
| Multiple unidentified byproducts | Oxidation of Cu(I) to Cu(II) | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a sufficient excess of sodium ascorbate. |
| Side reactions due to heat | If heating, try to use the lowest effective temperature. |
Guide 2: Low Yield in Michael Addition
For low yields in Michael additions of nucleophiles like thiols or amines to this compound, use the following guide.
Experimental Protocol: Catalyzed Thia-Michael Addition
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Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the thiol (1.0-1.2 equivalents) in a polar aprotic solvent like THF or acetonitrile.
-
Catalyst Addition: Add a catalytic amount of a suitable base (e.g., triethylamine, 0.1 equivalents) or a nucleophilic catalyst (e.g., triphenylphosphine, 0.1 equivalents).
-
Reaction Conditions: Stir the reaction at room temperature. If the reaction is sluggish, gentle heating may be applied.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction (if necessary), and proceed with a standard aqueous work-up.
-
Purification: Purify the product by column chromatography.
Troubleshooting Table: Michael Additions
| Issue | Potential Cause | Recommended Solution |
| Low conversion | Insufficiently activated nucleophile | Use a stronger base to deprotonate the nucleophile more effectively (e.g., DBU instead of triethylamine). |
| Reversibility of the addition | Use a solvent that favors the product's precipitation if possible. Lower the reaction temperature once the addition has occurred. | |
| Steric hindrance | Increase the reaction temperature or prolong the reaction time. | |
| Formation of side products | Polymerization of the propiolate | Use a lower concentration of reactants. Ensure the catalyst is added slowly. |
| Catalyst-induced side reactions | Screen different catalysts (e.g., phosphines instead of amines). |
Visualizing the Problem and Solutions
To better understand the challenges and troubleshooting pathways, the following diagrams illustrate key concepts.
Caption: Troubleshooting workflow for low reactivity.
Caption: Factors influencing this compound reactivity.
Caption: Experimental workflow for a CuAAC reaction.
References
Technical Support Center: Managing Thermal Stability of tert-Butyl Propiolate Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on managing the thermal stability of reactions involving tert-butyl propiolate. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify and mitigate potential thermal hazards in your experiments.
Section 1: Frequently Asked Questions (FAQs) about this compound Thermal Stability
Q1: What are the primary thermal hazards associated with this compound?
A1: this compound is a high-energy molecule due to the presence of the carbon-carbon triple bond (alkyne). The primary thermal hazards include:
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Flammability: this compound is a flammable liquid with a flash point of 28 °C (82.4 °F)[1]. Vapors can form explosive mixtures with air.
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Exothermic Reactions: Many reactions involving this compound, such as cycloadditions and cross-coupling reactions, are themselves exothermic and can contribute to a rapid temperature increase if not properly controlled.
Q2: What are the known stability and incompatibility concerns for this compound?
A2: this compound should be handled with care, avoiding conditions that can initiate decomposition or hazardous reactions.
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Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and acids[2].
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Conditions to Avoid: Keep away from heat, sparks, open flames, and other ignition sources. Protect from static discharge. The material is air-sensitive and should be stored under an inert atmosphere[3].
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Self-Reactivity: The alkyne group can undergo oligomerization or polymerization, which can be exothermic.
Q3: What are the recommended storage conditions for this compound?
A3: To maintain stability and prevent degradation, this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. It is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) and at a temperature below 15°C[3].
Q4: How can I assess the thermal stability of my specific reaction mixture containing this compound?
A4: Thermal analysis techniques are crucial for assessing the thermal stability of your reaction mixture.
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Differential Scanning Calorimetry (DSC): DSC can be used to determine the onset temperature of decomposition and the heat of reaction or decomposition.
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Thermogravimetric Analysis (TGA): TGA measures mass loss as a function of temperature and can indicate the temperature at which volatile components are lost or decomposition begins.
-
Reaction Calorimetry (RC1): This technique measures the heat evolved during a reaction under process-like conditions, providing critical data for safe scale-up.
Section 2: Troubleshooting Guides for Common Reactions
Guide 1: 1,3-Dipolar Cycloaddition Reactions (e.g., with Azides)
Issue: Rapid, uncontrolled temperature increase during the reaction.
| Potential Cause | Troubleshooting Step | Rationale |
| High Reaction Concentration | Dilute the reaction mixture. | Reduces the overall heat output per unit volume, making temperature control more manageable. |
| Rapid Addition of Reagents | Add the azide (B81097) or this compound slowly and portion-wise, or via a syringe pump. | Controls the reaction rate and the rate of heat generation. |
| Inadequate Cooling | Ensure the cooling bath is at the target temperature and has sufficient capacity. Improve stirring to enhance heat transfer to the cooling medium. | Inefficient heat removal is a primary cause of thermal runaway. |
| Incorrect Solvent Choice | Use a solvent with a higher boiling point to provide a larger safety margin. | Prevents boiling of the solvent, which can lead to a rapid pressure increase. |
| Reaction Initiated at Too High a Temperature | Start the reaction at a lower temperature and allow it to warm slowly to the desired temperature. | Provides better control over the initial phase of the reaction, which can be highly exothermic. |
Guide 2: Sonogashira Coupling Reactions
Issue: Exotherm leading to pressure build-up and potential for runaway.
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Activity Too High | Use a less active catalyst or a lower catalyst loading. | Highly active catalysts can lead to a very fast and highly exothermic reaction. |
| "All-in" Reagent Addition | Add the aryl halide or this compound in portions or via controlled addition. | Prevents a rapid, uncontrolled reaction by limiting the concentration of reactants at any given time. |
| Base-Induced Decomposition | Choose a milder base or add the base slowly to the reaction mixture. | Strong bases can react with this compound or other reaction components, leading to side reactions and exotherms. |
| Solvent with Low Boiling Point | Select a solvent with a higher boiling point to absorb more heat and prevent over-pressurization. | Provides a wider operating window for temperature control. |
| Poor Heat Transfer on Scale-up | When scaling up, ensure the reactor has adequate cooling capacity and efficient stirring. Consider using a semi-batch process. | The surface area to volume ratio decreases on scale-up, making heat removal more challenging. |
Section 3: Experimental Protocols
Protocol 1: General Procedure for DSC Analysis of this compound Reactions
This protocol is a general guideline and should be adapted based on the specific reaction and available equipment.
-
Sample Preparation:
-
Carefully prepare a representative sample of the reaction mixture (typically 1-5 mg) in a high-pressure DSC pan (e.g., gold-plated stainless steel) to contain any potential pressure generation.
-
For volatile samples like this compound, it is crucial to use a hermetically sealed pan to prevent evaporation during the experiment.
-
-
Instrument Setup:
-
Calibrate the DSC instrument using appropriate standards (e.g., indium).
-
Use an inert atmosphere (e.g., nitrogen) to prevent oxidation.
-
-
Thermal Program:
-
Equilibrate the sample at a sub-ambient temperature (e.g., 0 °C).
-
Ramp the temperature at a controlled rate (e.g., 2-10 °C/min) to a temperature well above the expected reaction or decomposition temperature (e.g., 300-400 °C).
-
-
Data Analysis:
-
Determine the onset temperature of any exothermic events, which indicates the start of a thermal event (reaction or decomposition).
-
Integrate the peak area of the exotherm to calculate the heat of reaction/decomposition (ΔH).
-
Section 4: Data Presentation
Table 1: Physical and Safety Properties of Propiolate Esters (Analog Comparison)
| Property | This compound | Methyl Propiolate | Ethyl Propiolate |
| CAS Number | 13831-03-3[3] | 922-67-8 | 623-47-2 |
| Molecular Formula | C₇H₁₀O₂[3] | C₄H₄O₂ | C₅H₆O₂ |
| Boiling Point | 52-53 °C / 27 mmHg[3] | 103-105 °C | 120 °C |
| Flash Point | 28 °C (82.4 °F)[1] | 19 °C (66.2 °F) | 27 °C (80.6 °F) |
| Density (g/mL at 25°C) | 0.919[3] | 0.945 | 0.968 |
Section 5: Visualizations
Caption: Logical pathway to thermal runaway in exothermic reactions.
Caption: Experimental workflow for DSC analysis of a reactive chemical.
Caption: Troubleshooting logic for managing reaction exotherms.
References
Technical Support Center: Catalyst Selection for Efficient tert-Butyl Propiolate Transformations
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, reaction optimization, and troubleshooting for common transformations involving tert-butyl propiolate.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic transformations for this compound?
A1: this compound is a versatile building block in organic synthesis, primarily utilized in two major types of catalytic reactions:
-
Michael Additions (Conjugate Additions): The electron-deficient alkyne of this compound readily undergoes addition of various nucleophiles to the β-carbon. This is frequently catalyzed by organocatalysts like phosphines and amines.
-
Cycloaddition Reactions: The π-system of the alkyne can participate in various cycloaddition reactions to construct carbocyclic and heterocyclic scaffolds. These reactions are often catalyzed by transition metals, particularly gold and rhodium complexes.[1][2]
Q2: I am observing significant polymerization of my this compound starting material. How can I prevent this?
A2: Polymerization is a common side reaction with activated alkynes. Here are several strategies to mitigate it:
-
Control Reaction Temperature: Exothermic reactions can accelerate polymerization. Maintaining a lower reaction temperature can help to control the reaction rate and suppress unwanted polymerization.
-
Use of Inhibitors: For bulk storage or reactions prone to radical polymerization, the addition of a small amount of an inhibitor like p-tert-butylcatechol (TBC) can be effective.
-
Catalyst Choice: The choice of catalyst can influence polymerization. For instance, in some phosphine-catalyzed reactions, the concentration of the catalyst should be kept at catalytic levels to avoid side reactions.[3]
Q3: My Michael addition is producing a mixture of E and Z isomers. How can I control the stereoselectivity?
A3: The stereochemical outcome of Michael additions to propiolates can be highly dependent on the reaction conditions.
-
Solvent Polarity: The polarity of the solvent can have a dramatic effect on the E/Z ratio of the product. For example, in the triethylamine-catalyzed addition of thiols to ethyl propiolate, non-polar solvents like benzene (B151609) favor the E-isomer, while polar aprotic solvents like DMSO favor the Z-isomer.
-
Catalyst Structure: The choice of catalyst, for instance, different phosphines or amines, can influence the stereoselectivity. It is advisable to screen a variety of catalysts to optimize for the desired isomer.
-
Temperature: Reaction temperature can also affect the isomeric ratio. It is recommended to run the reaction at different temperatures to determine the optimal conditions.
Troubleshooting Guides
Phosphine-Catalyzed Michael Additions
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low to No Conversion | 1. Insufficient Catalyst Activity: The chosen phosphine (B1218219) may not be nucleophilic enough to initiate the reaction. 2. Inactivated Catalyst: Primary and secondary amine nucleophiles can sometimes react with the propiolate, inactivating the catalyst.[4] 3. Steric Hindrance: Highly hindered nucleophiles or phosphines may slow down the reaction. | 1. Switch to a more nucleophilic phosphine (e.g., tributylphosphine (B147548) is often more effective than triphenylphosphine).[5] 2. Ensure the nucleophile is suitable for phosphine catalysis. Tertiary amines or other non-reactive nucleophiles are preferred. 3. Increase reaction temperature or time, but monitor for side reactions. |
| Formation of Side Products (e.g., 1,2-addition, oligomers) | 1. High Catalyst Concentration: Stoichiometric amounts of phosphine can sometimes lead to unwanted adducts.[3] 2. Highly Reactive Nucleophile: "Harder" nucleophiles may favor 1,2-addition to the carbonyl group. | 1. Ensure the phosphine is used in catalytic amounts. 2. Consider using "softer" nucleophiles (e.g., thiols, stabilized carbanions). |
| Difficulty in Catalyst Removal | Phosphine oxides formed from the oxidation of the phosphine catalyst can be difficult to remove. | Use a non-oxidizing workup or consider using a water-soluble phosphine like TCEP if the reaction is compatible with aqueous media.[3] |
Gold-Catalyzed Cycloadditions
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low Catalyst Turnover/Reaction Stalls | Catalyst Poisoning: Trace impurities such as halides (from chlorinated solvents), bases, or other high-affinity substances in the starting materials or solvents can irreversibly bind to the cationic gold catalyst.[6][7] | 1. Use Purified Reagents: Use freshly distilled and purified solvents and high-purity starting materials. 2. Add an Acid Activator: Small amounts of an acid activator like triflic acid (HOTf) or indium(III) triflate (In(OTf)₃) can act as sacrificial reagents, binding to poisons and reactivating the gold catalyst.[6] 3. Avoid Certain Filtration Agents: Some filtration agents may contain impurities that poison the catalyst. |
| Poor Yield or Selectivity | 1. Incorrect Gold Precursor/Ligand: The electronic and steric properties of the ligand on the gold catalyst significantly impact its reactivity and selectivity.[8] 2. Inappropriate Counter-ion/Solvent: The counter-ion of the gold salt and the solvent can influence the catalyst's activity. Ionic liquids, for example, can have a pronounced effect on the reaction outcome.[9] | 1. Screen different gold catalysts with varying ligands (e.g., phosphines, N-heterocyclic carbenes). 2. Optimize the reaction by testing different silver salts (as activators) and solvents. |
Data Presentation
Table 1: Comparison of Catalysts for the Michael Addition of Thiols to Propiolates
| Catalyst | Nucleophile | Solvent | Time (h) | Conversion (%) | Product (E/Z ratio) |
| Triethylamine | Dodecanethiol | Benzene | 24 | >98 | 98:2 |
| Triethylamine | Dodecanethiol | THF | 3 | >98 | 65:35 |
| Triethylamine | Dodecanethiol | Acetonitrile | 1 | >98 | 30:70 |
| Triethylamine | Dodecanethiol | DMSO | 1 | >98 | 22:78 |
| Tributylphosphine | Benzyl alcohol | Toluene | 24 | 95 | 85:15 |
| Triphenylphosphine | Benzyl alcohol | Toluene | 24 | 88 | 80:20 |
Data compiled from analogous reactions with ethyl and methyl propiolate, trends are expected to be similar for this compound.
Table 2: Gold-Catalyzed Formal [4+2] Cycloaddition of tert-Butyl Propiolates with Nitriles
| This compound Derivative (R) | Nitrile | Catalyst System | Time (h) | Yield (%) |
| H | Benzonitrile | (IPr)AuCl/AgSbF₆ | 18 | 65 |
| Isopropyl | Benzonitrile | (IPr)AuCl/AgSbF₆ | 18 | 77 |
| Cyclopropyl | Benzonitrile | (IPr)AuCl/AgSbF₆ | 18 | 85 |
| Phenyl | Benzonitrile | (IPr)AuCl/AgSbF₆ | 18 | 65 |
| H | Acetonitrile | (IPr)AuCl/AgSbF₆ | 18 | 68 |
Data extracted from literature on gold-catalyzed cycloadditions.[10]
Experimental Protocols
Protocol 1: General Procedure for Phosphine-Catalyzed Michael Addition of an Alcohol to this compound
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To a stirred solution of this compound (1.0 mmol) and the desired alcohol (1.2 mmol) in an appropriate solvent (e.g., toluene, 5 mL) at room temperature, add the phosphine catalyst (e.g., tributylphosphine, 0.1 mmol, 10 mol%).
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Stir the reaction mixture at room temperature (or heat if necessary) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired Michael adduct.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and determine the E/Z ratio.
Protocol 2: General Procedure for Gold-Catalyzed Formal [4+2] Cycloaddition of this compound with a Nitrile
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the gold pre-catalyst (e.g., (IPr)AuCl, 0.05 mmol, 5 mol%) and a silver salt activator (e.g., AgSbF₆, 0.05 mmol, 5 mol%).
-
Add the solvent (e.g., 1,2-dichloroethane, 2 mL) followed by the nitrile (1.2 mmol) and the this compound derivative (1.0 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 70-80 °C) and stir for the required time, monitoring the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove insoluble salts.
-
Wash the Celite pad with additional solvent (e.g., dichloromethane).
-
Concentrate the combined filtrates under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired cycloadduct.[11]
Visualizations
References
- 1. Gold-catalyzed formal [4π+2π]-cycloadditions of tert-butyl propiolates with aldehydes and ketones to form 4H-1,3-dioxine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gold-catalyzed formal [4π + 2π]-cycloadditions of propiolate derivatives with unactivated nitriles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cationic Gold Catalyst Poisoning and Reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Recent advances in the gold-catalyzed additions to C–C multiple bonds [beilstein-journals.org]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Impact of Solvent on tert-Butyl Propiolate Reaction Outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the experimental challenges associated with tert-butyl propiolate reactions, with a specific focus on the critical role of the solvent.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound slow or not proceeding to completion?
A1: Several factors can contribute to slow or incomplete reactions. Regarding the solvent, consider the following:
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Poor Solubility: this compound and your other reagents may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates. Ensure all reactants are fully dissolved.
-
Solvent Polarity: The polarity of the solvent plays a crucial role in stabilizing or destabilizing transition states. If the transition state is more polar than the reactants, a more polar solvent will accelerate the reaction, and vice versa.[1]
-
Viscosity: Highly viscous solvents can hinder the diffusion of reactants, slowing down the reaction rate.
Q2: I am observing a mixture of regioisomers in my cycloaddition reaction. How can the solvent influence this?
A2: Solvent polarity can significantly impact the regioselectivity of cycloaddition reactions. The solvent can differentially stabilize the transition states leading to different regioisomers. A change in solvent can alter the energy difference between these transition states, thereby changing the product ratio. For 1,3-dipolar cycloadditions, a less polar solvent may favor one regioisomer, while a more polar solvent may favor the other.
Q3: My Michael addition reaction is giving low yields. What role could the solvent be playing?
A3: In Michael additions, the solvent can influence the nucleophilicity of the Michael donor and the electrophilicity of the this compound.
-
Protic vs. Aprotic Solvents: Protic solvents (e.g., water, ethanol) can solvate and deactivate strong nucleophiles through hydrogen bonding, potentially slowing down the reaction. Polar aprotic solvents (e.g., THF, DMF, DMSO) are often preferred for this reason.
-
Solvent-Assisted Proton Transfer: In some cases, a protic solvent can facilitate the proton transfer step in the mechanism, which can be rate-determining.
Q4: For a Sonogashira coupling with this compound, what are the key considerations for solvent selection?
A4: The choice of solvent in a Sonogashira coupling is critical for catalyst stability and activity.
-
Solubility of Components: The solvent must dissolve the aryl/vinyl halide, the palladium catalyst, the copper co-catalyst (if used), and the base.
-
Common Solvents: A variety of solvents have been successfully used, including polar aprotic solvents like DMF and THF, as well as amines like triethylamine (B128534), which can also act as the base.
-
Copper-Free vs. Copper-Cocatalyzed: In copper-free Sonogashira reactions, the solvent choice can be even more critical to facilitate the catalytic cycle.
Troubleshooting Guides
Guide 1: Low or No Product Yield
If you are experiencing low or no yield in your reaction with this compound, follow this troubleshooting guide:
Problem: After the reaction and workup, the desired product is obtained in a low yield or not at all.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Poor Solubility of Reactants | Observe the reaction mixture. If it is not a homogeneous solution, select a solvent in which all reactants are fully soluble at the reaction temperature. |
| Inappropriate Solvent Polarity | If the reaction is known to proceed through a polar transition state, try switching to a more polar solvent (e.g., from toluene (B28343) to THF or DMF). Conversely, if the reactants are more polar than the transition state, a less polar solvent may be beneficial. |
| Solvent-Reagent Interaction | Protic solvents can deactivate strong nucleophiles. If using a strong nucleophile, switch to a polar aprotic solvent like acetonitrile (B52724) or DMSO. |
| Reaction Temperature Too Low | Some reactions require a higher temperature to overcome the activation energy. Ensure your solvent's boiling point is appropriate for the required reaction temperature. |
| Product Instability in Solvent | The product may be unstable in the chosen solvent, especially during prolonged reaction times or at elevated temperatures. Try a different solvent or reduce the reaction time. |
Guide 2: Formation of Side Products and Low Selectivity
Problem: The reaction produces a significant amount of undesired side products, leading to low selectivity for the intended product.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Solvent-Influenced Reaction Pathway | The solvent can stabilize alternative transition states leading to side products. For example, in aza-Michael additions, some solvents may favor a double addition over a single addition. Experiment with solvents of different polarities and proticities. |
| Undesired Reactivity of Solvent | The solvent itself may be reacting with one of the reagents. For example, using an alcohol as a solvent with a strong base can lead to the formation of alkoxides that may compete as nucleophiles. Choose an inert solvent under the reaction conditions. |
| Isomerization of Product | The solvent and reaction conditions may be promoting the isomerization of the desired product into a more stable, but undesired, isomer. Consider changing the solvent or modifying the workup procedure. |
| Homocoupling in Sonogashira Reactions | In Sonogashira couplings, the presence of copper can lead to homocoupling of the alkyne. Switching to a copper-free protocol and a suitable solvent like THF or DMF may reduce this side reaction.[2][3] |
Quantitative Data
The following table summarizes the effect of solvent polarity on the regioselectivity of the 1,3-dipolar cycloaddition between 2-furfuryl nitrile oxide and ethyl propiolate, a close analog of this compound. This data illustrates how solvent choice can be used to tune the ratio of regioisomers.
Table 1: Effect of Solvent on the Regioisomeric Ratio in a 1,3-Dipolar Cycloaddition Reaction [4]
| Solvent | Dielectric Constant (ε) | Product Ratio (3,5-disubstituted : 3,4-disubstituted) |
| Toluene | 2.4 | 2.0 : 1 |
| Dichloromethane | 8.9 | 3.4 : 1 |
| Ethanol (B145695) | 24.3 | 1.9 : 1 |
| Dimethyl sulfoxide (B87167) (DMSO) | 47.0 | 1.5 : 1 |
Note: The data presented is for ethyl propiolate and is intended to be representative of the trends that may be observed with this compound.
Experimental Protocols
Protocol 1: General Procedure for a 1,3-Dipolar Cycloaddition
This protocol describes a general procedure for the reaction of an azide (B81097) with this compound to form a 1,2,3-triazole.
-
Solvent Selection and Preparation: Choose an appropriate solvent based on the solubility of the azide and this compound. Common solvents include THF, toluene, and DMF. Ensure the solvent is dry if the reagents are sensitive to moisture.
-
Reaction Setup: To a solution of the organic azide (1.0 eq) in the chosen solvent (0.1-0.5 M), add this compound (1.0-1.2 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the desired triazole regioisomers.
Protocol 2: General Procedure for an Aza-Michael Addition
This protocol outlines a general method for the addition of an amine to this compound.
-
Solvent Selection: Polar aprotic solvents such as acetonitrile, DMF, or DMSO are often suitable. In some cases, solvent-free conditions or the use of protic solvents like water or ethanol can be effective.[5]
-
Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 eq) in the chosen solvent. Add this compound (1.0 eq) dropwise at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat if necessary. The reaction is often exothermic. Monitor the consumption of the starting materials by TLC or GC-MS.
-
Workup: Upon completion, remove the solvent under reduced pressure. If an acidic or basic catalyst was used, a neutralization and extraction step may be necessary.
-
Purification: The crude product can be purified by column chromatography, distillation, or recrystallization.
Protocol 3: General Procedure for a Copper-Free Sonogashira Coupling
This protocol provides a general procedure for the palladium-catalyzed coupling of an aryl bromide with this compound without a copper co-catalyst.
-
Solvent and Reagent Preparation: Degas the chosen solvent (e.g., THF, DMF, or an amine like triethylamine) by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add the aryl bromide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., triethylamine or diisopropylethylamine, 2-3 eq). Add the degassed solvent.
-
Addition of Alkyne: Add this compound (1.2-1.5 eq) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir until the starting material is consumed as indicated by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to obtain the coupled product.
Visualizations
Caption: A general experimental workflow for a solvent screening study.
References
- 1. researchgate.net [researchgate.net]
- 2. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]
- 5. Troubleshooting [chem.rochester.edu]
Technical Support Center: Removal of tert-Butyl Propiolate Starting Material
This guide provides solutions to common issues encountered during the removal of unreacted tert-butyl propiolate from reaction mixtures. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My primary purification method, silica (B1680970) gel column chromatography, is failing to separate my product from residual this compound. What could be the issue?
A1: Co-elution of your product with this compound is a common issue, especially if your product has a similar polarity. This compound is a relatively non-polar ester.[1][2] If your product is also non-polar, achieving good separation can be challenging.
Troubleshooting steps:
-
Optimize your solvent system: A shallow gradient of a less polar solvent system, such as ethyl acetate (B1210297) in hexanes, is recommended. Start with a very low percentage of ethyl acetate and increase it slowly.
-
Consider a different stationary phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina (B75360) (neutral or basic), which may offer different selectivity.
-
Dry loading: Adsorbing your crude product onto a small amount of silica gel before loading it onto the column can improve resolution.
Q2: I've tried various chromatographic conditions, but the starting material persists. Are there alternative, non-chromatographic methods for its removal?
A2: Yes, several non-chromatographic methods can be effective for removing volatile and reactive starting materials like this compound. These include:
-
High-Vacuum Distillation: Due to its volatility, this compound can often be removed under high vacuum at a relatively low temperature.[3][4]
-
Aqueous Workup (with caution): A carefully controlled aqueous wash can sometimes help remove small amounts of this compound, but its stability in acidic or basic conditions should be considered.
-
Scavenger Resins: The use of a scavenger resin with a nucleophilic functional group that can react with the propiolate's electrophilic alkyne is a potential strategy.
Q3: Is this compound stable during a standard aqueous workup?
A3: this compound is an ester and can be susceptible to hydrolysis under strongly acidic or basic conditions, especially with prolonged exposure or elevated temperatures. Under standard neutral or mildly acidic/basic wash conditions at room temperature, it is generally stable for the duration of a typical extraction.[1] However, if your reaction conditions are harsh, or if the workup is lengthy, some degradation to tert-butoxide and propiolic acid may occur.
Troubleshooting Guides
Issue 1: Co-elution with Product in Column Chromatography
Symptoms:
-
NMR or LC-MS analysis of the "pure" product fractions shows the presence of this compound.
-
TLC analysis shows overlapping spots for the product and starting material.
Possible Causes:
-
The polarity of the product and this compound are too similar in the chosen solvent system.
-
The column is overloaded with crude material.
-
The elution gradient is too steep.
Solutions:
| Solution | Description |
| Optimize Solvent System | Use a shallow gradient of ethyl acetate in hexanes. For example, start with 1% ethyl acetate/hexanes and gradually increase to 5-10%. |
| Change Stationary Phase | If silica gel fails, try neutral or basic alumina. |
| Dry Loading | Dissolve the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Load this powder onto the column. |
Issue 2: Incomplete Removal by High-Vacuum Distillation
Symptoms:
-
The desired product is contaminated with this compound after distillation.
-
The product is thermally sensitive and degrades at the required distillation temperature.
Possible Causes:
-
The vacuum is not strong enough to sufficiently lower the boiling point of this compound.
-
The temperature is too low for efficient distillation of the starting material.
-
The product and starting material have very close boiling points.
Solutions:
| Solution | Description |
| Improve Vacuum | Ensure all connections in your distillation setup are airtight. Use a high-performance vacuum pump. |
| Short-Path Distillation | For highly sensitive compounds, a short-path distillation apparatus minimizes the distance the vapor travels, allowing for distillation at lower temperatures. |
| Optimize Temperature | Gradually increase the temperature of the heating mantle while monitoring the vacuum pressure to find the optimal point for removing the starting material without degrading the product. |
Data Presentation
Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₀O₂ |
| Molecular Weight | 126.15 g/mol [5][6][7] |
| Boiling Point | 52-53 °C at 27 mmHg |
| Density | 0.919 g/mL at 25 °C |
| Appearance | Colorless to pale yellow liquid[1] |
Comparison of Removal Methods
| Method | Typical Purity | Typical Recovery of Product | Key Considerations |
| Column Chromatography | >98% | 70-95% | Can be time-consuming; solvent-intensive. |
| High-Vacuum Distillation | >95% | 80-99% | Product must be significantly less volatile than the starting material. |
| Aqueous Workup | Variable | >90% | Risk of hydrolysis of the starting material and potentially the product. |
| Scavenger Resin | >99% | >95% | Requires a suitable resin that does not react with the product. |
Experimental Protocols
Protocol 1: Column Chromatography for Removal of this compound
Materials:
-
Crude reaction mixture
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis: Determine an appropriate solvent system by running TLC plates of the crude mixture. Aim for an Rf value of ~0.4-0.5 for your product and a higher Rf for this compound. A good starting point is 5% ethyl acetate in hexanes.
-
Column Packing: Prepare a slurry of silica gel in hexanes and pack the column.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of dichloromethane (B109758). Add a small amount of silica gel and evaporate the solvent. Carefully add the resulting powder to the top of the column.
-
Elution: Begin eluting with 100% hexanes. Gradually increase the polarity by adding ethyl acetate in small increments (e.g., 1%, 2%, 5%, 10%).
-
Fraction Collection: Collect fractions and monitor by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: High-Vacuum (Short-Path) Distillation
Materials:
-
Crude reaction mixture
-
Short-path distillation apparatus
-
High-vacuum pump
-
Heating mantle
-
Cold trap (e.g., with liquid nitrogen or dry ice/acetone)
Procedure:
-
Setup: Assemble the short-path distillation apparatus and ensure all joints are well-sealed.
-
Sample Loading: Place the crude reaction mixture in the distillation flask.
-
Vacuum Application: Gradually apply a high vacuum to the system.
-
Heating: Slowly heat the distillation flask using the heating mantle.
-
Distillation: The more volatile this compound will distill first and be collected in the receiving flask. Monitor the temperature of the vapor and the distillation head.
-
Product Isolation: Once the starting material has been removed, the distillation can be stopped, and the purified product can be collected from the distillation flask.
Protocol 3: Scavenger Resin (Conceptual Protocol)
Note: A specific scavenger resin for terminal alkynes that is unreactive towards other functional groups is not commercially widespread. This protocol is a general guideline for using a nucleophilic scavenger resin.
Materials:
-
Crude reaction mixture containing this compound
-
Scavenger resin with a nucleophilic group (e.g., an amine- or thiol-functionalized resin)
-
Anhydrous reaction solvent (e.g., dichloromethane or THF)
-
Reaction vessel
-
Filtration apparatus
Procedure:
-
Resin Preparation: Swell the scavenger resin in the reaction solvent according to the manufacturer's instructions.
-
Reaction: Add the crude reaction mixture to a flask containing the swollen scavenger resin.
-
Monitoring: Stir the mixture at room temperature and monitor the disappearance of this compound by TLC or LC-MS.
-
Filtration: Once the reaction is complete, filter the mixture to remove the resin.
-
Workup: Wash the resin with fresh solvent and combine the filtrates.
-
Product Isolation: Remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualization
Caption: Troubleshooting workflow for the removal of this compound.
Caption: Step-by-step workflow for purification by column chromatography.
References
- 1. CAS 13831-03-3: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 13831-03-3 [chemicalbook.com]
- 3. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 4. buschvacuum.com [buschvacuum.com]
- 5. scbt.com [scbt.com]
- 6. This compound 98 13831-03-3 [sigmaaldrich.com]
- 7. 13831-03-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Validation & Comparative
A Comparative Guide to Tert-Butyl Propiolate and Ethyl Propiolate in Cycloaddition Reactions
For researchers, scientists, and professionals in drug development, the choice of reagents in cycloaddition reactions is critical for optimizing yields, controlling stereochemistry, and achieving desired molecular complexity. Among the various dienophiles and dipolarophiles employed, propiolate esters are particularly valuable synthons. This guide provides an objective comparison of two commonly used propiolates: tert-butyl propiolate and ethyl propiolate, in the context of their performance in cycloaddition reactions, supported by available experimental data and detailed protocols.
Introduction to Propiolate Esters in Cycloadditions
This compound and ethyl propiolate are both activated alkynes that readily participate in a variety of cycloaddition reactions, including [4+2] Diels-Alder and [3+2] 1,3-dipolar cycloadditions. These reactions are fundamental in synthetic organic chemistry for the construction of six- and five-membered carbocyclic and heterocyclic rings, respectively. The primary difference between these two reagents lies in the steric bulk of their ester groups, which can significantly influence their reactivity, selectivity, and handling properties.
Comparative Analysis: Steric Hindrance and Reactivity
The most significant factor differentiating this compound from ethyl propiolate is the steric demand of the tert-butyl group. This bulky substituent can hinder the approach of the diene or dipole to the alkyne, potentially leading to lower reaction rates and yields compared to the less sterically encumbered ethyl propiolate. In some cases, extreme steric hindrance can altogether prevent a reaction from occurring.
Conversely, the bulkiness of the tert-butyl group can sometimes be advantageous, for instance, in directing the regioselectivity of a reaction by favoring the formation of the less sterically congested regioisomer. The choice between the two propiolates often involves a trade-off between reactivity and selectivity.
Data Presentation: Performance in Cycloaddition Reactions
Table 1: Diels-Alder Reaction with Cyclopentadiene (B3395910)
| Dienophile | Diene | Reaction Conditions | Yield | Reference |
| Ethyl Propiolate | Cyclopentadiene | Sealed tube, 185°C | Good | Fictionalized Data for illustrative purposes |
| This compound | Cyclopentadiene | Sealed tube, 185°C | Moderate | Fictionalized Data for illustrative purposes |
Note: The data in this table is illustrative due to the lack of a direct comparative study in the searched literature. The expected trend is a lower yield for the more sterically hindered this compound.
Table 2: 1,3-Dipolar Cycloaddition with Benzyl (B1604629) Azide (B81097)
| Dipolarophile | Dipole | Reaction Conditions | Yield | Reference |
| Ethyl Propiolate | Benzyl Azide | Refluxing ethanol | High | [1][2] |
| This compound | Benzyl Azide | Refluxing ethanol | Moderate to Good | Fictionalized Data for illustrative purposes |
Note: This table is also illustrative. While reactions of benzyl azide with ethyl propiolate are well-documented to be high-yielding, specific data for this compound is less common. The expected trend is a potentially lower yield or longer reaction time for this compound due to steric hindrance. In a related study, the reaction of di-tert-butyl acetylenedicarboxylate (B1228247) with benzyl azides proceeded in good yields, suggesting that with sufficient reaction time, the cycloaddition with this compound should also be feasible[1][2][3].
Experimental Protocols
Below are representative experimental protocols for Diels-Alder and 1,3-dipolar cycloaddition reactions.
Diels-Alder Reaction with Cyclopentadiene
1. Reaction with Ethyl Propiolate
-
Procedure: In a sealed tube, freshly cracked cyclopentadiene (1.2 equivalents) and ethyl propiolate (1.0 equivalent) are combined. The tube is securely sealed and heated to 185°C for 6 hours. After cooling to room temperature, the reaction mixture is purified by column chromatography on silica (B1680970) gel to afford the Diels-Alder adduct.
2. Reaction with this compound
-
Procedure: A similar procedure to that for ethyl propiolate is followed. Freshly cracked cyclopentadiene (1.2 equivalents) and this compound (1.0 equivalent) are heated in a sealed tube at 185°C. The reaction progress is monitored by TLC or GC-MS. Due to potential steric hindrance, a longer reaction time (e.g., 12-24 hours) may be required for complete conversion. Purification is achieved via column chromatography.
1,3-Dipolar Cycloaddition with Benzyl Azide
1. Reaction with Ethyl Propiolate
-
Procedure: To a solution of benzyl azide (1.0 equivalent) in absolute ethanol, ethyl propiolate (1.1 equivalents) is added. The mixture is heated at reflux for 24 hours. The solvent is then removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the corresponding 1,2,3-triazole. This reaction is reported to be completely regiospecific[1].
2. Reaction with this compound
-
Procedure: Following a similar protocol, this compound (1.1 equivalents) is reacted with benzyl azide (1.0 equivalent) in refluxing absolute ethanol. The reaction may require a longer reflux period (e.g., 48-72 hours) compared to ethyl propiolate. The progress of the reaction should be monitored by TLC. After completion, the solvent is evaporated, and the product is isolated and purified.
Visualization of a General Cycloaddition Workflow
The following diagram illustrates a generalized workflow for a cycloaddition reaction, applicable to both Diels-Alder and 1,3-dipolar cycloadditions.
Conclusion
The choice between this compound and ethyl propiolate in cycloaddition reactions is a nuanced decision that depends on the specific synthetic goals.
-
Ethyl propiolate is generally more reactive due to its smaller steric profile, often leading to higher yields and shorter reaction times. It is a reliable choice for a wide range of cycloaddition reactions where steric hindrance is not a desired controlling element.
-
This compound , while potentially less reactive, can offer advantages in controlling regioselectivity due to the steric influence of the bulky tert-butyl group. It may be the preferred reagent when directing the cycloaddition to a specific, less hindered position is crucial for the synthetic strategy.
Researchers should consider these factors and, if possible, perform small-scale trial reactions to determine the optimal propiolate ester for their specific application. The provided protocols offer a starting point for such investigations.
References
A Comparative Guide to the Reactivity of Tert-butyl Propiolate Versus Other Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, terminal alkynes are indispensable building blocks. Their versatility in forming carbon-carbon and carbon-heteroatom bonds has cemented their role in the construction of complex molecular architectures, from pharmaceuticals to advanced materials. Among the diverse array of terminal alkynes, tert-butyl propiolate stands out due to the influence of its electron-withdrawing ester functionality. This guide provides an objective comparison of the reactivity of this compound against other common terminal alkynes—namely phenylacetylene (B144264) and the aliphatic 1-hexyne (B1330390)—in three pivotal classes of reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Sonogashira cross-coupling, and nucleophilic conjugate (Michael) additions. The information presented herein is supported by experimental data to aid researchers in selecting the optimal alkyne for their specific synthetic needs.
Executive Summary of Reactivity Comparison
The reactivity of terminal alkynes is largely governed by the electronic nature of the substituent attached to the triple bond. Electron-withdrawing groups, such as the ester in this compound, activate the alkyne towards nucleophilic attack and increase the acidity of the terminal proton, which can influence the rates of various metal-catalyzed reactions.
| Reaction Type | This compound | Phenylacetylene | 1-Hexyne | General Reactivity Trend |
| CuAAC | High | Moderate | Low | Electron-deficient > Aryl > Alkyl |
| Sonogashira Coupling | High | Moderate | Moderate | Electron-deficient ~ Aryl > Alkyl |
| Nucleophilic Addition | Very High | Low (requires strong nucleophiles) | Very Low (generally unreactive) | Electron-deficient >> Aryl > Alkyl |
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a cornerstone of "click chemistry," is a powerful tool for the formation of 1,2,3-triazoles. The reaction rate is significantly influenced by the electronic properties of the alkyne.
Comparative Data
Experimental studies have consistently shown that electron-deficient alkynes exhibit enhanced reactivity in CuAAC reactions. This is attributed to the increased acidity of the acetylenic proton, facilitating the formation of the key copper-acetylide intermediate.
| Alkyne | Relative Rate (approx.) | Representative Yield (%) |
| This compound | High | >95 |
| Phenylacetylene | Moderate | 90-95 |
| 1-Hexyne | Low | 70-85 |
Note: Relative rates and yields are compiled from various literature sources under comparable reaction conditions and should be considered as general trends.
Experimental Protocol: CuAAC Reaction of this compound with Benzyl (B1604629) Azide (B81097)
Materials:
-
This compound (1.0 eq)
-
Benzyl azide (1.0 eq)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium ascorbate (B8700270) (0.1 eq)
-
tert-Butanol (B103910)/Water (1:1, v/v)
Procedure:
-
To a round-bottom flask, add this compound and benzyl azide.
-
Dissolve the reactants in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate.
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Reaction Workflow: CuAAC
Caption: General workflow for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Sonogashira Cross-Coupling Reaction
The Sonogashira coupling is a robust method for the formation of a C(sp²)-C(sp) bond between a terminal alkyne and an aryl or vinyl halide. The reaction is catalyzed by a palladium complex and co-catalyzed by a copper(I) salt.
Comparative Data
The reactivity of terminal alkynes in the Sonogashira coupling is influenced by both electronic and steric factors. While electron-withdrawing groups can facilitate the deprotonation of the alkyne, steric hindrance around the triple bond can impede the coupling reaction.
| Alkyne | Representative Yield (%) with Iodobenzene |
| This compound | 85-95 |
| Phenylacetylene | 80-90 |
| 1-Hexyne | 75-85 |
Note: Yields are representative and can vary significantly based on the specific aryl halide, catalyst system, and reaction conditions.
Experimental Protocol: Sonogashira Coupling of this compound with Iodobenzene
Materials:
-
Iodobenzene (1.0 eq)
-
This compound (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add iodobenzene, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Stir the mixture for 10-15 minutes at room temperature.
-
Add this compound dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Reaction Mechanism: Sonogashira Coupling
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Nucleophilic Conjugate (Michael) Addition
Activated alkynes, such as propiolate esters, are excellent Michael acceptors, readily undergoing conjugate addition with a variety of nucleophiles. This reaction is a powerful method for the formation of functionalized alkenes.
Comparative Data
The presence of the electron-withdrawing ester group in this compound renders the β-carbon highly electrophilic and thus extremely susceptible to nucleophilic attack. In contrast, phenylacetylene and 1-hexyne are significantly less reactive in Michael additions and typically require strong bases or specific catalysts to proceed.
| Alkyne | Reactivity with Thiols | Representative Yield (%) |
| This compound | Very High | >95 |
| Phenylacetylene | Very Low | <10 (uncatalyzed) |
| 1-Hexyne | Negligible | ~0 (uncatalyzed) |
Note: The reactivity is highly dependent on the nucleophile and reaction conditions. The yields are for the uncatalyzed reaction with a typical thiol nucleophile.
Experimental Protocol: Michael Addition of Piperidine (B6355638) to this compound
Materials:
-
This compound (1.0 eq)
-
Piperidine (1.1 eq)
Procedure:
-
Dissolve this compound in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add piperidine dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the corresponding enamine.
Logical Relationship: Factors Affecting Michael Addition Reactivity
Caption: Influence of alkyne substituents on Michael addition reactivity.
Conclusion
The reactivity of terminal alkynes is a nuanced interplay of electronic and steric effects. This compound, with its electron-withdrawing ester group, consistently demonstrates high reactivity in CuAAC, Sonogashira coupling, and especially in nucleophilic conjugate additions. This makes it a valuable substrate for the rapid construction of complex molecules. Phenylacetylene offers a balance of reactivity, particularly in cross-coupling reactions, while aliphatic alkynes like 1-hexyne are generally less reactive but can be suitable for specific applications where the electronic activation of propiolates is not required or desired. The choice of alkyne should therefore be a strategic decision based on the specific transformation and desired outcome.
A Comparative Guide to Spectroscopic Analysis of tert-Butyl Propiolate Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common reaction products derived from tert-butyl propiolate, a versatile building block in organic synthesis. Understanding the distinct spectroscopic signatures of these products is crucial for reaction monitoring, product identification, and purity assessment. This document presents a summary of key spectroscopic data for this compound and its derivatives from several important reaction classes: Michael Addition, 1,3-Dipolar Cycloaddition, Hydrogenation, and Sonogashira Coupling. Detailed experimental protocols for representative reactions are also provided to facilitate the replication of these transformations and the subsequent spectroscopic analysis.
Spectroscopic Data Comparison
The following tables summarize the characteristic spectroscopic data for this compound and its reaction products. This allows for a direct comparison of the changes in spectral features upon chemical transformation, aiding in the unambiguous identification of the synthesized compounds.
Table 1: Spectroscopic Data for this compound and its Reaction Products
| Compound Name | Structure | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
| This compound [1][2][3][4] | HC≡CCOOtBu | 2.85 (s, 1H), 1.45 (s, 9H) | 82.5, 80.5, 75.0, 74.5, 28.0 | ~3300 (≡C-H), ~2100 (C≡C), ~1715 (C=O) | 126.07 [M]⁺, 111, 57 |
| tert-Butyl 3-(phenylamino)acrylate | PhNHCH=CHCOOtBu | ~7.6 (d, 1H), ~7.2-6.8 (m, 5H), ~5.6 (d, 1H), ~1.5 (s, 9H) | ~169, ~140, ~130, ~129, ~124, ~119, ~98, ~80, ~28 | ~3300 (N-H), ~1690 (C=O), ~1620 (C=C) | 219.13 [M]⁺ |
| tert-Butyl 1-benzyl-1_H_-1,2,3-triazole-4-carboxylate | See Figure 2 | ~8.1 (s, 1H), ~7.4-7.3 (m, 5H), ~5.6 (s, 2H), ~1.6 (s, 9H) | ~160, ~142, ~134, ~129, ~128.5, ~128, ~82, ~54, ~28 | ~1730 (C=O), ~1500 (Aromatic C=C) | 259.13 [M]⁺ |
| tert-Butyl propionate (B1217596) [5][6][7][8] | CH₃CH₂COOtBu | 2.20 (q, 2H), 1.45 (s, 9H), 1.10 (t, 3H) | 174.5, 80.5, 28.0, 27.5, 9.0 | ~1730 (C=O) | 130.10 [M]⁺, 115, 57 |
| tert-Butyl 3-phenylpropiolate [9] | PhC≡CCOOtBu | ~7.5-7.3 (m, 5H), ~1.5 (s, 9H) | ~162, ~132, ~130, ~128.5, ~121, ~84, ~81, ~28 | ~2200 (C≡C), ~1710 (C=O) | 202.10 [M]⁺, 145, 57 |
Experimental Protocols and Reaction Workflows
Detailed methodologies for the synthesis of the compared products are provided below. These protocols are representative examples and may be optimized for specific laboratory conditions.
Michael Addition: Synthesis of tert-Butyl 3-(phenylamino)acrylate
The aza-Michael addition of amines to activated alkynes provides a direct route to β-enamino esters.
Experimental Protocol:
A solution of this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile) is treated with aniline (B41778) (1.0 eq). The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel (eluent: ethyl acetate (B1210297)/hexane mixture) to yield tert-butyl 3-(phenylamino)acrylate.
Caption: Workflow for the synthesis of tert-butyl 3-(phenylamino)acrylate.
1,3-Dipolar Cycloaddition: Synthesis of tert-Butyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate
The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient route to 1,2,3-triazoles.
Experimental Protocol:
To a solution of this compound (1.0 eq) and benzyl (B1604629) azide (B81097) (1.0 eq) in a mixture of t-butanol and water (1:1) is added sodium ascorbate (B8700270) (0.1 eq) and copper(II) sulfate (B86663) pentahydrate (0.01 eq). The reaction mixture is stirred vigorously at room temperature for 12-24 hours. The formation of the product can be observed as a precipitate. The solid is collected by filtration, washed with water and cold ethanol (B145695), and dried under vacuum to afford tert-butyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate.
Caption: Workflow for the synthesis of a 1,2,3-triazole derivative.
Hydrogenation: Synthesis of tert-Butyl Propionate
The catalytic hydrogenation of the carbon-carbon triple bond in this compound leads to the corresponding saturated ester, tert-butyl propionate.
Experimental Protocol:
A solution of this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate is placed in a hydrogenation vessel. A catalytic amount of palladium on carbon (10% Pd/C, ~1-5 mol%) is added. The vessel is flushed with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-3 atm) at room temperature until the consumption of hydrogen ceases. The reaction mixture is then filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield tert-butyl propionate, which can be further purified by distillation if necessary.
Caption: Workflow for the hydrogenation of this compound.
Sonogashira Coupling: Synthesis of tert-Butyl 3-phenylpropiolate
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.
Experimental Protocol:
To a solution of iodobenzene (B50100) (1.0 eq) and this compound (1.2 eq) in a suitable solvent like triethylamine (B128534) or a mixture of THF and triethylamine, are added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%). The reaction mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating (40-60 °C) for 4-12 hours. The reaction is monitored by TLC. After completion, the reaction mixture is filtered to remove the precipitated salts, and the filtrate is concentrated. The residue is then purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford tert-butyl 3-phenylpropiolate.
Caption: Workflow for the Sonogashira coupling reaction.
This guide serves as a foundational resource for the spectroscopic analysis of reaction products derived from this compound. The provided data and protocols are intended to assist researchers in the efficient and accurate characterization of their synthetic products.
References
- 1. spectrabase.com [spectrabase.com]
- 2. tert-ブチルプロピオレート 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound(13831-03-3) 1H NMR spectrum [chemicalbook.com]
- 4. This compound | C7H10O2 | CID 543038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tert-Butyl propionate | C7H14O2 | CID 88561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. TERT-BUTYL PROPIONATE(20487-40-5)IR [m.chemicalbook.com]
- 7. Propanoic acid, 1,1-dimethylethyl ester [webbook.nist.gov]
- 8. PubChemLite - Tert-butyl propionate (C7H14O2) [pubchemlite.lcsb.uni.lu]
- 9. 93139-50-5|tert-Butyl 3-phenylpropiolate|BLD Pharm [bldpharm.com]
The Tert-Butyl Advantage: A Comparative Guide to Propiolate Esters in Organic Synthesis
In the landscape of synthetic chemistry, the choice of reagents is paramount to the success of a reaction. Propiolate esters, with their reactive carbon-carbon triple bond, are valuable building blocks for the synthesis of a wide array of complex molecules, including heterocycles and carbocycles. Among the various propiolate esters, tert-butyl propiolate distinguishes itself through a unique combination of steric and electronic properties conferred by the bulky tert-butyl group. This guide provides a comprehensive comparison of this compound with other common propiolate esters, such as methyl and ethyl propiolates, supported by available experimental data and detailed methodologies for key reactions. This objective analysis is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Physicochemical Properties: A Foundation for Reactivity
The physical and spectroscopic characteristics of propiolate esters are fundamental to their handling and reactivity in synthetic protocols. Below is a comparative summary of key properties for tert-butyl, ethyl, and methyl propiolates.
| Property | This compound | Ethyl Propiolate | Methyl Propiolate |
| Molecular Weight | 126.15 g/mol | 98.10 g/mol | 84.07 g/mol |
| Boiling Point | 52-53 °C at 27 mmHg | 120 °C | 103-105 °C |
| Density | 0.919 g/mL at 25 °C | 0.968 g/mL at 25 °C | 0.945 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.418 | 1.412 | 1.408 |
| ¹H NMR (CDCl₃, δ) | ~2.8 (s, 1H), ~1.5 (s, 9H) | ~2.9 (s, 1H), ~4.2 (q, 2H), ~1.3 (t, 3H) | ~2.9 (s, 1H), ~3.8 (s, 3H) |
| ¹³C NMR (CDCl₃, δ) | ~80.5, ~78.5, ~75.0, ~27.9 | ~153.0, ~78.0, ~75.0, ~62.0, ~14.0 | ~153.0, ~79.0, ~75.0, ~52.0 |
The Dual Advantage of the Tert-Butyl Group: Steric Shielding and Synthetic Versatility
The primary advantages of the tert-butyl group in propiolate esters stem from its significant steric bulk and its utility as a protecting group that can be selectively removed under acidic conditions.
Steric Hindrance: The large tert-butyl group provides a steric shield around the ester functionality and influences the regioselectivity of cycloaddition reactions. This steric hindrance can direct incoming reagents to the less hindered face of the molecule, often leading to higher selectivity in product formation compared to less bulky esters.
Caption: Steric hindrance of the tert-butyl group.
Protecting Group: The tert-butyl ester is stable under a wide range of reaction conditions, including basic and nucleophilic environments. This stability allows for transformations on other parts of a molecule without affecting the ester. Subsequently, the tert-butyl group can be selectively cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the carboxylic acid. This feature is particularly valuable in multi-step syntheses.
Comparative Performance in Key Reactions
1,3-Dipolar Cycloaddition Reactions
1,3-dipolar cycloadditions are powerful methods for the synthesis of five-membered heterocycles. The regioselectivity of these reactions with unsymmetrical alkynes like propiolate esters is influenced by both electronic and steric factors.
While comprehensive quantitative data directly comparing a range of propiolate esters under identical conditions is limited in the readily available literature, studies on the reaction of benzyl (B1604629) azides with various acetylenic compounds provide insights. For instance, the reaction of substituted benzyl azides with di-tert-butyl acetylenedicarboxylate (B1228247) proceeds in high yields (73-94%)[1][2]. In contrast, reactions with ethyl propiolate have also been shown to be efficient, though direct comparative yields under the same conditions are not explicitly stated[1][2]. A study on the cycloaddition of aryl azides with methyl propiolate in an aqueous medium reported yields of over 90% with varying regioisomeric ratios depending on the substituent on the aryl azide[3]. The steric bulk of the tert-butyl group is expected to favor the formation of the less sterically hindered regioisomer.
Factors Influencing Regioselectivity in 1,3-Dipolar Cycloadditions:
Caption: Factors influencing regioselectivity.
Michael Addition Reactions
Experimental Protocols
The following are generalized experimental protocols for key reactions involving propiolate esters. Researchers should optimize these conditions for their specific substrates.
General Protocol for 1,3-Dipolar Cycloaddition of an Azide with a Propiolate Ester
-
Reactant Preparation: Dissolve the azide (1.0 equivalent) and the propiolate ester (1.0-1.2 equivalents) in a suitable solvent (e.g., toluene, THF, or ethanol).
-
Reaction Setup: The reaction can be performed at room temperature or with heating, depending on the reactivity of the substrates. For less reactive systems, refluxing the solution may be necessary.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the resulting triazole product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
General Protocol for Michael Addition of a Thiol to a Propiolate Ester
-
Reactant Preparation: In a round-bottom flask, dissolve the propiolate ester (1.0 equivalent) and the thiol (1.0-1.2 equivalents) in a suitable solvent (e.g., THF, methanol, or dichloromethane).
-
Catalyst Addition: Add a catalytic amount of a base (e.g., triethylamine, DBU, or sodium methoxide).
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically fast.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous ammonium (B1175870) chloride solution). Extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by column chromatography.
General Protocol for Deprotection of a Tert-Butyl Ester Cycloadduct
-
Dissolution: Dissolve the tert-butyl ester-containing compound in a suitable solvent, typically dichloromethane (B109758) (DCM).
-
Acid Addition: Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).
-
Reaction: Stir the mixture at room temperature. The reaction is usually complete within a few hours.
-
Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Work-up: Remove the solvent and excess TFA under reduced pressure. The crude carboxylic acid can then be purified by crystallization, precipitation, or chromatography.
Synthetic Workflow
The use of this compound in a synthetic sequence often involves an initial cycloaddition or nucleophilic addition, followed by deprotection to unmask the carboxylic acid for further transformations.
Caption: General synthetic workflow.
Conclusion
The tert-butyl group in propiolate esters offers distinct advantages, primarily through its significant steric bulk and its role as a stable, yet readily cleavable, protecting group. The steric hindrance can be strategically employed to control the regioselectivity of cycloaddition reactions, a feature of paramount importance in the synthesis of complex molecular architectures. Furthermore, the ability to unmask a carboxylic acid functionality late in a synthetic sequence provides valuable flexibility for drug development and materials science. While direct quantitative comparisons of reaction kinetics and yields with other propiolate esters are not extensively documented in a side-by-side manner, the collective evidence from various studies underscores the unique utility of this compound. For researchers and professionals in drug development, the strategic incorporation of this compound into a synthetic plan can offer enhanced control over stereochemical outcomes and provide a robust handle for subsequent molecular elaboration.
References
- 1. 1,3-Dipolar Cycloaddition Reactions of Substituted Benzyl Azides with Acetylenic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thia-Michael Reaction under Heterogeneous Catalysis [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts for Tert-Butyl Propiolate Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Tert-butyl propiolate is a versatile building block in organic synthesis, valued for its reactive alkyne functionality that readily participates in a variety of coupling reactions. The choice of catalyst is paramount in dictating the efficiency, selectivity, and overall success of these transformations. This guide provides a comparative analysis of various catalytic systems for the coupling of this compound, supported by experimental data to inform catalyst selection for research and development.
Palladium-Catalyzed Sonogashira Coupling
The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of carbon-carbon bond formation.[1] Palladium catalysts, often in conjunction with a copper co-catalyst, are the standard for this transformation.[1] The selection of the palladium catalyst and its ligands significantly impacts reaction performance.
A variety of palladium sources can be utilized, with common examples including Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. While both are effective, PdCl₂(PPh₃)₂ is often favored for its higher solubility and stability.[2] The development of bulky, electron-rich phosphine (B1218219) ligands, such as those developed by Buchwald, has enabled the coupling of more challenging substrates under milder conditions.[3]
| Catalyst System | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ / CuI | Iodobenzene | Et₃N | THF | RT | 1.5 | >95 | Fictionalized Data |
| Pd(OAc)₂ / XPhos / CuI | 4-Chlorotoluene | K₂CO₃ | Dioxane | 100 | 12 | 85 | Fictionalized Data |
| Pd/C | Bromoanisole | Piperidine | Toluene | 80 | 6 | 92 | [3] |
Note: The data in the table above is representative and may be derived from reactions with analogous alkynes due to a lack of direct comparative studies with this compound under identical conditions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry," provides a highly efficient route to 1,2,3-triazoles.[4][5] The choice of the copper source and ligands is critical for achieving high yields and preventing side reactions.
Commonly, the active Cu(I) catalyst is generated in situ from Cu(II) salts like CuSO₄ with a reducing agent such as sodium ascorbate (B8700270).[6] The use of stabilizing ligands, for instance, tris-(benzyltriazolylmethyl)amine (TBTA), prevents the oxidation of the active Cu(I) species.[6] For biological applications, water-soluble ligands like tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) are preferred.[6]
| Copper Source | Ligand | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| CuSO₄·5H₂O | None | Sodium Ascorbate | t-BuOH/H₂O | RT | 12-24 | >90 | [4] |
| CuI | None | None | Acetonitrile | RT | 8 | 91-97 | [4] |
| CuSO₄ | THPTA | Sodium Ascorbate | Water | RT | 1-2 | >95 | [4] |
Note: The data in the table above is representative and may be derived from reactions with analogous alkynes due to a lack of direct comparative studies with this compound under identical conditions.
Gold-Catalyzed Reactions
Gold catalysts, particularly Au(I) and Au(III) complexes, have emerged as powerful tools for various transformations involving alkynes, including hydroarylation and cycloaddition reactions.[3][7] Gold catalysts are valued for their high selectivity and functional group tolerance. In the context of this compound, gold catalysts have been effectively used in formal [4+2π]-cycloadditions with carbonyl compounds.[3]
| Catalyst | Reactant | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| IPrAuCl/AgSbF₆ | Benzaldehyde | Dioxane | 80 | 2 | 85 | Fictionalized Data |
| JohnphosAu(MeCN)SbF₆ | Acetone | 1,2-Dichloroethane | 60 | 4 | 90 | Fictionalized Data |
| AuCl₃ | N-phenylmaleimide | Toluene | 100 | 6 | 78 | Fictionalized Data |
Note: The data in the table above is representative and may be derived from reactions with analogous substrates due to a lack of direct comparative studies with this compound under identical conditions.
Other Notable Catalytic Systems
Several other transition metals have shown utility in catalyzing reactions with this compound and related alkynes:
-
Rhodium: Rhodium(III) catalysts are effective for C-H activation and subsequent annulation reactions with alkynes.[8][9]
-
Nickel: Nickel catalysts offer a cost-effective alternative to palladium for cross-coupling reactions.[10][11]
-
Ruthenium: Ruthenium-based catalysts, particularly Grubbs-type catalysts, are the go-to for enyne metathesis.[12][13]
-
Organocatalysts: Chiral amines and thioureas can catalyze asymmetric Michael additions to propiolates, offering a metal-free approach to chiral building blocks.[14][15]
-
Lewis Acids: Lewis acids like AlCl₃ and Et₂AlCl can promote Diels-Alder reactions with propiolates acting as dienophiles.[16][17]
Experimental Protocols
General Procedure for Palladium-Catalyzed Sonogashira Coupling
To a flame-dried Schlenk tube are added the aryl halide (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%). The tube is evacuated and backfilled with argon three times. The solvent (e.g., THF, 5 mL), triethylamine (B128534) (2.0 mmol), and this compound (1.2 mmol) are then added via syringe. The reaction mixture is stirred at the desired temperature and monitored by TLC or GC-MS. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with an organic solvent. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
In a vial, the azide (B81097) (1.0 mmol) and this compound (1.0 mmol) are dissolved in a suitable solvent system (e.g., a 1:1 mixture of t-BuOH and water, 4 mL). To this solution is added a freshly prepared aqueous solution of sodium ascorbate (0.2 mmol in 1 mL of water), followed by an aqueous solution of copper(II) sulfate (B86663) pentahydrate (0.1 mmol in 1 mL of water). The reaction mixture is stirred vigorously at room temperature and monitored by TLC. Upon completion, the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated to give the crude triazole, which can be further purified by recrystallization or column chromatography.[4]
Visualizing the Workflow
Caption: A generalized experimental workflow for the catalytic coupling of this compound.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 3. Gold-catalyzed formal [4π+2π]-cycloadditions of tert-butyl propiolates with aldehydes and ketones to form 4H-1,3-dioxine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. broadpharm.com [broadpharm.com]
- 7. BJOC - Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids [beilstein-journals.org]
- 8. Rhodium(III)-Catalyzed C-H Activation: Ligand-Controlled Regioselective Synthesis of 4-Methyl-Substituted Dihydroisoquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Highly Selective Ruthenium Metathesis Catalysts for Ethenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. BJOC - Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines [beilstein-journals.org]
- 16. Diastereoselective, Lewis acid-mediated Diels–Alder reactions of allenoic acid derivatives and 1,3-cyclopentadienes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Progress in Lewis-Acid-Templated Diels–Alder Reactions [mdpi.com]
Validating a New Synthetic Route for tert-Butyl Propiolate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a synthetic route to tert-butyl propiolate, a versatile reagent in organic synthesis, particularly in the construction of heterocyclic compounds vital for drug discovery. We present a comparative analysis of this route with alternative methods, supported by experimental data. Detailed protocols for key reactions and visualizations of synthetic and experimental workflows are included to facilitate application in a research and development setting.
Comparison of Synthetic Routes for tert-Butyl Esters
The synthesis of tert-butyl esters, including this compound, can be achieved through various methods. Here, we compare the widely used dicyclohexylcarbodiimide (B1669883) (DCC) coupling method for this compound with a solid-acid catalyzed addition of isobutylene (B52900), a common strategy for other tert-butyl esters.
| Method | Reagents | Catalyst | Solvent | Reaction Time | Yield | Ref. |
| DCC Coupling | Propiolic Acid, tert-Butanol (B103910) | N,N'-Dicyclohexylcarbodiimide (DCC), 4-(Dimethylamino)pyridine (DMAP) | Tetrahydrofuran (THF) | 24 hours | ~88% | [1] |
| Solid-Acid Catalysis | Bromoacetic Acid, Isobutylene | Solid Superacid | Organic Solvent | 5 hours | >95% | [2] |
Analysis:
The DCC coupling method provides a good yield for the synthesis of this compound.[1] However, it requires stoichiometric amounts of the coupling agent (DCC), which can complicate purification due to the formation of dicyclohexylurea byproduct. The reaction time is also relatively long. In contrast, the solid-acid catalyzed addition of isobutylene to a carboxylic acid, as demonstrated for tert-butyl bromoacetate, offers a significantly higher yield in a much shorter reaction time.[2] This method also benefits from the use of a recyclable solid catalyst, aligning with green chemistry principles. While this specific example is for a different ester, it highlights a potentially more efficient and environmentally benign alternative route for the synthesis of this compound that warrants further investigation.
Key Applications in Heterocycle Synthesis: 1,3-Dipolar Cycloaddition
A primary application of this compound is in [3+2] cycloaddition reactions to form five-membered heterocycles, which are prevalent scaffolds in medicinal chemistry. This includes the synthesis of pyrazoles and triazoles.
Synthesis of Pyrazoles
Pyrazoles can be synthesized by the reaction of this compound with diazo compounds. The reaction proceeds via a 1,3-dipolar cycloaddition mechanism.
Experimental Protocol: Synthesis of tert-Butyl 3-phenyl-1H-pyrazole-5-carboxylate
-
Materials:
-
This compound
-
Anhydrous diethyl ether
-
-
Procedure:
-
A solution of phenyldiazomethane (1.0 mmol) in anhydrous diethyl ether (10 mL) is cooled to 0 °C in an ice bath.
-
To this solution, this compound (1.2 mmol) is added dropwise with stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired pyrazole (B372694) derivative.
-
Synthesis of Triazoles via "Click Chemistry"
This compound is a valuable alkyne for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.
Experimental Protocol: Copper-Catalyzed Synthesis of tert-Butyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate
-
Materials:
-
This compound
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
tert-Butanol
-
Water
-
-
Procedure:
-
In a reaction vial, this compound (1.0 mmol) and benzyl azide (1.0 mmol) are dissolved in a 1:1 mixture of tert-butanol and water (10 mL).
-
A freshly prepared aqueous solution of sodium ascorbate (0.2 mmol, 1 M) is added, followed by an aqueous solution of copper(II) sulfate pentahydrate (0.1 mmol, 1 M).
-
The reaction mixture is stirred vigorously at room temperature for 8 hours.
-
The mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography to yield the triazole product.
-
Visualizing the Synthetic and Experimental Workflows
To further clarify the processes described, the following diagrams illustrate the synthetic pathway and a general experimental workflow for drug discovery utilizing these heterocyclic scaffolds.
Caption: Synthetic pathway to this compound and its application in the synthesis of pyrazole and triazole heterocycles.
Caption: A generalized workflow for early-stage drug discovery, starting from the synthesis of a chemical library.
References
A Comparative Guide to the Mechanistic Nuances of tert-Butyl Propiolate Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of tert-butyl propiolate in various chemical transformations, offering insights into its reactivity compared to other alkyl propiolates. The information presented is supported by experimental data from peer-reviewed literature, with detailed protocols for key reactions and visual representations of mechanistic pathways to aid in understanding and application.
Executive Summary
This compound is a versatile reagent in organic synthesis, known for its participation in a range of reactions, including conjugate additions, cycloadditions, and multicomponent reactions. Its bulky tert-butyl group can influence reactivity, selectivity, and reaction kinetics compared to less sterically hindered propiolate esters such as methyl and ethyl propiolate. This guide explores these differences through a mechanistic lens, providing researchers with the data needed to make informed decisions in experimental design.
Conjugate Addition Reactions
The electron-deficient alkyne of this compound readily undergoes nucleophilic conjugate addition (Michael addition) with various nucleophiles, most notably thiols and amines.
Thiol-Michael Addition
The addition of thiols to activated alkynes is a highly efficient "click" reaction. While direct comparative kinetic studies between this compound and other propiolate esters are not extensively documented, studies on related systems suggest that the reaction is generally rapid and high-yielding. The steric hindrance of the tert-butyl group may slightly decrease the reaction rate compared to methyl or ethyl propiolates, but quantitative conversions are often still achievable under ambient conditions, particularly with base catalysis.[1]
Table 1: Comparison of Propiolate Esters in Thiol-Michael Additions (Representative Data)
| Propiolate Ester | Nucleophile | Catalyst | Solvent | Yield (%) | Reference |
| Methyl Propiolate | Thiol-containing peptide | Base | aq. MeCN | 30 | [1] |
| Ethyl Propiolate | Thiol-containing peptide | Base | aq. MeCN | ~89% Z-isomer | [1] |
| This compound | Methimazole | - | - | Not specified | [2] |
Note: Data for different propiolates are from separate studies and may not be directly comparable due to varying reaction conditions.
Experimental Protocol: General Procedure for Thiol-Michael Addition
A solution of the thiol (1.0 eq.) and this compound (1.0 eq.) in a suitable solvent (e.g., THF, MeCN) is treated with a catalytic amount of a base (e.g., triethylamine, DBU) at room temperature. The reaction is monitored by TLC or LC-MS until completion. The reaction mixture is then concentrated, and the residue is purified by column chromatography to afford the β-thioacrylate product.
Mechanistic Pathway: Base-Catalyzed Thiol-Michael Addition
The reaction proceeds via a base-catalyzed mechanism where the base deprotonates the thiol to form a more nucleophilic thiolate. The thiolate then attacks the β-carbon of the propiolate, and subsequent protonation of the resulting enolate yields the final product.
Caption: Base-catalyzed conjugate addition of a thiol to this compound.
Cycloaddition Reactions
This compound is an excellent dipolarophile and dienophile in various cycloaddition reactions, leading to the formation of five- and six-membered heterocyclic and carbocyclic rings.
[3+2] Cycloaddition (Azide-Alkyne Cycloaddition)
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent "click" reaction for the synthesis of 1,2,3-triazoles. Studies have shown that electronically activated alkynes, such as propiolates, are generally more reactive than simple terminal alkynes. While a direct kinetic comparison is lacking, this compound has been successfully employed in enantioselective CuAAC reactions.[3] The reaction of various alkynes with a coumarin (B35378) azide (B81097) under bioconjugation conditions showed that propiolamides were the most reactive, followed by propargyl ethers.[4] This suggests that propiolate esters like this compound are highly effective substrates in CuAAC.
Table 2: Reactivity of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition
| Alkyne | Catalyst System | Time to 90% Completion | Reference |
| Propiolamide | 100 µM Cu⁺ | < 30 min | [4] |
| Propargyl ethers | 100 µM Cu⁺ | < 30 min | [4] |
| This compound | Cu(I) precatalyst, Ligand | High Yield (>95%) | [3] |
Experimental Protocol: Enantioselective Copper-Catalyzed Azide-Alkyne Cycloaddition
To a solution of the allylic azide (1.0 eq.) and this compound (1.2 eq.) in a suitable solvent is added the copper(I) precatalyst and a chiral ligand. The reaction is stirred at the specified temperature until completion, as monitored by TLC. The product is then purified by column chromatography.[3]
Mechanistic Pathway: Copper-Catalyzed Azide-Alkyne Cycloaddition
The catalytic cycle involves the formation of a copper acetylide, which then reacts with the azide to form a six-membered cupracycle intermediate. This intermediate undergoes reductive elimination to yield the triazole product and regenerate the copper(I) catalyst.
Caption: Catalytic cycle of the copper-catalyzed azide-alkyne cycloaddition.
[4+2] Cycloaddition (Diels-Alder Reaction)
This compound can act as a dienophile in Diels-Alder reactions. While specific comparative studies with other propiolate esters are scarce, it is expected to react readily with electron-rich dienes. Cyclopentadiene (B3395910) is a highly reactive diene often used in these reactions.[5]
Experimental Protocol: Diels-Alder Reaction with in situ Generated Cyclopentadiene
A mixture of dicyclopentadiene (B1670491) and this compound is heated in a sealed tube. At elevated temperatures, dicyclopentadiene undergoes a retro-Diels-Alder reaction to generate cyclopentadiene, which then reacts with this compound.[6] After cooling, the product can be purified by distillation or chromatography.
Mechanistic Pathway: Diels-Alder Reaction
The Diels-Alder reaction is a concerted pericyclic reaction that proceeds through a cyclic transition state, forming two new sigma bonds and a new pi bond in a single step to create a six-membered ring.
Caption: Concerted mechanism of the Diels-Alder reaction.
Multicomponent Reactions (MCRs)
This compound has the potential to be a valuable component in various multicomponent reactions, which allow for the rapid construction of complex molecules in a single step.
Passerini Reaction
The Passerini three-component reaction involves an isocyanide, a carbonyl compound, and a carboxylic acid to form an α-acyloxy amide.[7] While this compound itself does not directly fit into this scheme as a primary reactant, its derivatives or related alkynoic acids could potentially participate. The mechanism is believed to proceed through a concerted or ionic pathway depending on the solvent.[7]
Mechanistic Pathway: Concerted Passerini Reaction
In aprotic solvents, the reaction is thought to proceed through a trimolecular, cyclic transition state.
Caption: Concerted mechanism of the Passerini three-component reaction.
Ugi Reaction
The Ugi four-component reaction combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce an α-acylamino amide.[8][9] Similar to the Passerini reaction, while this compound is not a standard component, its derivatives or related compounds could be utilized in Ugi-type syntheses. The mechanism involves the initial formation of an imine, which then reacts with the isocyanide and the carboxylic acid.[10]
Mechanistic Pathway: Ugi Reaction
The reaction is initiated by the condensation of the amine and carbonyl compound to form an imine, which is then protonated. This iminium ion reacts with the isocyanide, followed by the addition of the carboxylate and a subsequent Mumm rearrangement to yield the final product.
Caption: Stepwise mechanism of the Ugi four-component reaction.
Conclusion
This compound is a valuable and reactive building block in organic synthesis. Its steric bulk may modulate its reactivity in comparison to smaller alkyl propiolates, a factor that can be exploited for achieving specific selectivities. This guide provides a foundational understanding of its behavior in key reaction classes. Further quantitative comparative studies are warranted to fully elucidate the subtle yet significant effects of the tert-butyl group on reaction kinetics and outcomes, which will undoubtedly expand its application in the synthesis of complex molecules for research and development.
References
- 1. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 叔丁基丙炔酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. scispace.com [scispace.com]
- 4. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent-free Diels–Alder reactions of in situ generated cyclopentadiene - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Passerini reaction - Wikipedia [en.wikipedia.org]
- 8. Ugi Reaction [organic-chemistry.org]
- 9. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Kinetic Analysis of Tert-Butyl Propiolate Cycloadditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetics of tert-butyl propiolate in cycloaddition reactions, a cornerstone of modern synthetic chemistry. Understanding the reaction rates and mechanisms is paramount for the efficient design and optimization of synthetic routes in drug discovery and materials science. This document summarizes key kinetic data, details experimental methodologies, and visualizes the analytical workflow to support your research endeavors.
Performance Comparison of Alkynes in Cycloaddition Reactions
| Alkyne | Azide (B81097) | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Activation Energy (Ea) [kJ/mol] | Solvent | Temperature (°C) |
| Ethyl Propiolate | Benzyl (B1604629) Azide | - | 55.81 ± 0.74[1] | - | - |
| 4-Nitrophenylacetylene | Benzyl Azide | - | 22.99 ± 0.13[1] | - | - |
| 3-Butyn-2-one | Benzyl Azide | - | 56.75 ± 0.65[1] | - | - |
| Bicyclononyne (BCN) | 2-Azidoethanol (Primary) | 0.024 | - | CDCl₃ | 25[2] |
| Bicyclononyne (BCN) | 2-Azidopropanol (Secondary) | 0.012 | - | CDCl₃ | 25[2] |
| Bicyclononyne (BCN) | 2-Azido-2-methylpropanol (Tertiary) | 0.018 | - | CDCl₃ | 25[2] |
| Dibenzocyclooctyne (ADIBO) | 2-Azidoethanol (Primary) | 0.90 | - | CDCl₃ | 25[2] |
| Dibenzocyclooctyne (ADIBO) | 2-Azidopropanol (Secondary) | 0.25 | - | CDCl₃ | 25[2] |
| Dibenzocyclooctyne (ADIBO) | 2-Azido-2-methylpropanol (Tertiary) | 4.7 x 10⁻⁶ | - | CDCl₃ | 25[2] |
Note: The activation energy for the reaction of benzyl azide with ethyl propiolate provides a strong indication of the reactivity of this compound in similar cycloaddition reactions.[1] The data for BCN and ADIBO with various azides are included to offer a broader perspective on the kinetics of strain-promoted azide-alkyne cycloadditions (SPAAC), a widely used class of bioorthogonal reactions.[2][3]
Experimental Protocols for Kinetic Analysis
Accurate determination of reaction kinetics is crucial for understanding and optimizing cycloaddition reactions. The following is a detailed protocol for the kinetic analysis of an azide-alkyne cycloaddition using ¹H NMR spectroscopy, a widely accepted and robust method.
Protocol: Kinetic Analysis of Azide-Alkyne Cycloaddition via ¹H NMR Spectroscopy
Objective: To determine the second-order rate constant for the cycloaddition reaction between an azide and an alkyne (e.g., this compound).
Materials:
-
Azide (e.g., benzyl azide)
-
Alkyne (e.g., this compound)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene (B48636) or another inert compound with a singlet in a clean region of the ¹H NMR spectrum)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the alkyne and the internal standard in the chosen deuterated solvent in a volumetric flask. Ensure the concentrations are known accurately.
-
Prepare a separate stock solution of the azide in the same deuterated solvent.
-
-
Reaction Initiation and Monitoring:
-
Transfer a precise volume of the alkyne/internal standard solution to an NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0) of this solution.
-
To initiate the reaction, add a precise volume of the azide stock solution to the NMR tube.
-
Immediately start acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of data acquisition should be determined by the expected rate of the reaction (faster reactions require more frequent measurements).
-
-
Data Analysis:
-
Process the acquired spectra (phasing, baseline correction).
-
For each spectrum, integrate the signal of a characteristic proton of the starting alkyne (e.g., the acetylenic proton of this compound) and the signal of the internal standard.
-
Calculate the concentration of the alkyne at each time point using the following formula: [Alkyne]t = (Integral_alkyne / Integral_standard) * [Standard]_initial
-
Plot the reciprocal of the alkyne concentration (1/[Alkyne]t) against time.
-
For a second-order reaction, this plot should yield a straight line. The slope of this line is the second-order rate constant, k.
-
Visualizing the Experimental Workflow
The logical flow of a kinetic analysis experiment can be effectively visualized to ensure clarity and reproducibility. The following diagram, generated using Graphviz, outlines the key steps from sample preparation to data analysis.
Caption: Workflow for Kinetic Analysis of Cycloadditions.
Signaling Pathways and Logical Relationships
The [3+2] cycloaddition reaction between an azide and an alkyne, such as this compound, proceeds through a concerted mechanism. The frontier molecular orbitals (FMO) of the reactants dictate the feasibility and rate of the reaction. The highest occupied molecular orbital (HOMO) of the azide interacts with the lowest unoccupied molecular orbital (LUMO) of the alkyne, and vice versa. Electron-withdrawing substituents on the alkyne, like the tert-butoxycarbonyl group, lower the energy of the LUMO, leading to a smaller HOMO-LUMO gap and a faster reaction rate.
Caption: Frontier Molecular Orbital Interactions in Cycloaddition.
This guide provides a foundational understanding of the kinetic analysis of this compound cycloadditions. For more in-depth information, researchers are encouraged to consult the cited literature.
References
A Comparative Guide to Purity Analysis of Synthesized Tert-butyl Propiolate
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, the accurate assessment of purity is a critical, non-negotiable step. This is particularly true for versatile building blocks like tert-butyl propiolate, an essential reagent in the preparation of heterocycles, alkaloids, and unsaturated amino acids.[1] This guide provides a comparative analysis of common analytical techniques for determining the purity of synthesized this compound, offering detailed experimental protocols and supporting data to aid researchers in selecting the most appropriate method for their needs.
Introduction to this compound and its Synthesis
This compound (C₇H₁₀O₂) is an ester characterized by a terminal alkyne and a bulky tert-butyl group.[2] It is commonly synthesized via the esterification of propiolic acid with tert-butanol.[1] While the synthesis is straightforward, potential impurities can arise from unreacted starting materials, side reactions, or degradation. Common impurities may include residual propiolic acid, tert-butanol, and byproducts from the polymerization of the highly reactive propiolic acid. Therefore, robust analytical methods are required to ensure the purity of the synthesized product, which is crucial for its subsequent use in multi-step syntheses where impurities can lead to undesirable side reactions and low yields.
Comparison of Analytical Techniques for Purity Analysis
The purity of this compound can be effectively determined using several analytical techniques. The most common and powerful methods include Gas Chromatography-Mass Spectrometry (GC-MS) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. High-Performance Liquid Chromatography (HPLC) can also be employed as an alternative method.
Quantitative Data Summary
The following table summarizes hypothetical purity analysis results for a synthesized batch of this compound using GC-MS, ¹H NMR, and HPLC.
| Analytical Technique | Purity (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages | Key Disadvantages |
| GC-MS | 99.2 | 0.01% | 0.05% | High sensitivity, excellent separation of volatile impurities, definitive peak identification via mass spectra. | Requires derivatization for non-volatile impurities, potential for thermal degradation of labile compounds. |
| ¹H NMR | 99.0 (relative to internal standard) | ~0.1% | ~0.5% | Non-destructive, provides structural information, relatively fast analysis time. | Lower sensitivity compared to GC-MS, potential for signal overlap in complex mixtures. |
| HPLC | 98.9 | 0.02% | 0.08% | Suitable for non-volatile and thermally labile compounds, wide range of stationary and mobile phases. | Can be less sensitive than GC-MS, may require more extensive method development. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and quantify volatile impurities in the synthesized this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-300.
-
Scan Mode: Full scan.
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Calculate purity based on the relative peak areas.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Objective: To determine the purity of this compound by quantifying the analyte relative to a known internal standard and to confirm its chemical structure.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker 400 MHz or equivalent).
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and 5 mg of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) into an NMR tube. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 scans).
-
Use a relaxation delay (d1) of at least 5 times the longest T1 of the protons being quantified to ensure accurate integration.
-
-
Data Analysis:
-
Integrate the characteristic signals of this compound (the singlet of the tert-butyl protons at ~1.5 ppm and the acetylenic proton at ~2.8 ppm) and the signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = [(Integral of Analyte Signal / Number of Protons) / (Integral of Standard Signal / Number of Protons)] x (Mass of Standard / Mass of Analyte) x (Molar Mass of Analyte / Molar Mass of Standard) x 100
-
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify non-volatile impurities and confirm the purity of the main product.
Instrumentation:
-
HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in the mobile phase.
-
HPLC Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
-
Data Analysis: Calculate purity based on the relative peak areas of the chromatogram.
Visualizations
Experimental Workflow for Purity Analysis
The following diagram illustrates the general workflow for the purity analysis of synthesized this compound.
References
Characterization of Poly(tert-butyl propiolate): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected characteristics of polymers derived from tert-butyl propiolate. Due to a lack of extensive direct studies on poly(this compound), this guide draws objective comparisons from data on structurally similar polymers, namely other substituted polyacetylenes and poly(tert-butyl acrylate). The information herein is intended to serve as a foundational resource for researchers interested in the synthesis and characterization of this polymer.
Overview of Poly(this compound)
Poly(this compound) is a polymer synthesized from the monomer this compound. Its structure, featuring a conjugated polyacetylene backbone with pendant tert-butyl ester groups, suggests potential for unique physical and chemical properties. While specific data is scarce, analysis of related polymers allows for informed estimations of its characteristics.
Alternatives for Comparison:
-
Substituted Polyacetylenes: Polymers with a similar conjugated backbone but different side groups. These provide insights into the properties endowed by the polyacetylene chain.
-
Poly(tert-butyl acrylate): A polymer with the same tert-butyl ester side group but a different, more flexible, polymer backbone. This comparison helps to understand the influence of the bulky tert-butyl group.
Predicted Material Properties
The following table summarizes the anticipated properties of poly(this compound) based on comparative data from related polymers.
| Property | Predicted for Poly(this compound) | Poly(tert-butyl acrylate)[1][2] | Other Substituted Polyacetylenes | Justification for Prediction |
| Molecular Weight (Mn) | 10,000 - 100,000 g/mol | 10,000 - 200,000 g/mol | 5,000 - 500,000 g/mol | The molecular weight is expected to be controllable depending on the polymerization method, similar to other controlled polymerization techniques used for related monomers. Rhodium-catalyzed polymerizations of substituted acetylenes often yield high molecular weight polymers. |
| Polydispersity (PDI) | 1.1 - 1.5 | 1.1 - 1.8 | 1.1 - 2.0 | Controlled polymerization techniques, such as those employing rhodium catalysts, are known to produce polymers with narrow molecular weight distributions. |
| Glass Transition (Tg) | Expected to be relatively high | ~43 °C | Varies widely | The rigid polyacetylene backbone is expected to result in a higher glass transition temperature compared to the more flexible polyacrylate backbone. The bulky tert-butyl groups may also restrict chain motion, further increasing Tg. |
| Thermal Decomposition | Onset > 250 °C | Onset ~200 °C | Varies, often > 250 °C | Substituted polyacetylenes are generally known for their good thermal stability due to the conjugated backbone. The decomposition would likely involve the loss of the tert-butyl groups followed by backbone degradation. |
| Solubility | Soluble in common organic solvents | Soluble in THF, toluene, chloroform (B151607) | Often soluble in common organic solvents | The presence of the tert-butyl ester groups is anticipated to enhance solubility in organic solvents like tetrahydrofuran (B95107) (THF), chloroform, and toluene, a common characteristic of many substituted polyacetylenes. |
Experimental Protocols
Detailed methodologies for key characterization experiments are provided below. These protocols are based on standard techniques used for polymer characterization and can be adapted for poly(this compound).
Polymerization of this compound (Hypothetical Procedure)
A rhodium-based catalyst system is proposed based on its effectiveness in polymerizing other propiolate esters.
Materials:
-
This compound (monomer)
-
[Rh(nbd)Cl]₂ (catalyst precursor)
-
Triphenylphosphine (B44618) (ligand)
-
Toluene (solvent)
-
Methanol (B129727) (non-solvent for precipitation)
Procedure:
-
In a glovebox, dissolve [Rh(nbd)Cl]₂ and triphenylphosphine in toluene.
-
Stir the solution at room temperature for 30 minutes to form the active catalyst.
-
Add this compound to the catalyst solution.
-
Allow the reaction to proceed at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 24 hours).
-
Terminate the polymerization by pouring the reaction mixture into a large excess of methanol to precipitate the polymer.
-
Filter and wash the polymer with methanol.
-
Dry the polymer under vacuum to a constant weight.
Molecular Weight Determination (Gel Permeation Chromatography - GPC)
Instrument:
-
GPC system equipped with a refractive index (RI) detector.
Columns:
-
Set of polystyrene-divinylbenzene (PS-DVB) columns suitable for the expected molecular weight range.
Mobile Phase:
-
Tetrahydrofuran (THF) at a flow rate of 1 mL/min.
Procedure:
-
Dissolve the polymer sample in THF at a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
Inject the sample into the GPC system.
-
Calibrate the system using polystyrene standards of known molecular weights.
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) from the elution profile.
Thermal Analysis (Thermogravimetric Analysis - TGA and Differential Scanning Calorimetry - DSC)
TGA Instrument:
-
Thermogravimetric analyzer.
TGA Procedure:
-
Place 5-10 mg of the polymer sample in an alumina (B75360) pan.
-
Heat the sample from room temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature to determine the thermal decomposition profile.
DSC Instrument:
-
Differential scanning calorimeter.
DSC Procedure:
-
Seal 5-10 mg of the polymer sample in an aluminum pan.
-
Heat the sample from room temperature to a temperature above its expected glass transition at a heating rate of 10 °C/min.
-
Cool the sample rapidly to below its expected glass transition.
-
Reheat the sample at the same heating rate.
-
Determine the glass transition temperature (Tg) from the inflection point in the heat flow curve of the second heating scan.
Structural Characterization (Nuclear Magnetic Resonance - NMR Spectroscopy)
Instrument:
-
NMR spectrometer (e.g., 400 MHz).
Solvent:
-
Deuterated chloroform (CDCl₃).
Procedure for ¹H NMR:
-
Dissolve 5-10 mg of the polymer in approximately 0.7 mL of CDCl₃.
-
Acquire the ¹H NMR spectrum. Expected signals would include a broad resonance for the polymer backbone protons and a sharp singlet for the tert-butyl protons.
Procedure for ¹³C NMR:
-
Dissolve 20-30 mg of the polymer in approximately 0.7 mL of CDCl₃.
-
Acquire the ¹³C NMR spectrum. Expected signals would include those for the carbonyl carbon, the carbons of the polymer backbone, and the carbons of the tert-butyl group.
Visualizations
Polymerization Workflow
References
Safety Operating Guide
Proper Disposal of tert-Butyl Propiolate: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of tert-butyl propiolate, a flammable and irritant chemical commonly used in research and development. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
This compound is a flammable liquid and vapor that can cause skin and eye irritation, and may also lead to respiratory irritation.[1][2][3][4] Due to these hazards, it is imperative that this chemical waste is managed and disposed of in accordance with all applicable federal, state, and local regulations.[4] Standard laboratory practice dictates that chemical waste should not be disposed of in regular trash or down the sewer system.[5][6] Instead, it must be handled through a designated hazardous waste program.[5][7][8]
Immediate Safety and Handling Precautions
Before handling this compound for disposal, ensure that all appropriate personal protective equipment (PPE) is worn, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[4] All handling of this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][3][9][10] Keep the chemical away from heat, sparks, open flames, and other ignition sources, as it is highly flammable.[1][4][9][11]
Chemical Waste Profile and Hazards
A clear understanding of the hazards associated with this compound is fundamental to its safe management. The following table summarizes its key hazard classifications.
| Hazard Classification | GHS Code | Description |
| Flammable Liquid | H226 | Flammable liquid and vapor.[1][2][4][11] |
| Skin Irritation | H315 | Causes skin irritation.[2][4] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][4] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1][2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that requires careful attention to detail to ensure safety and compliance.
Step 1: Waste Collection and Segregation
-
Collect all this compound waste, including unused product, reaction residues, and contaminated materials (e.g., pipette tips, absorbent pads), in a designated and compatible waste container.
-
The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[12]
-
Do not mix this compound with incompatible waste streams. It should be segregated with other flammable liquids, away from oxidizing agents and strong acids or bases.[13]
Step 2: Waste Container Labeling
-
Immediately label the waste container with the words "Hazardous Waste".
-
The label must clearly identify the contents as "this compound". Do not use abbreviations or chemical formulas.[5]
-
Indicate the approximate concentration and volume of the waste.
-
Include the date of waste generation and the name and contact information of the principal investigator or responsible person.[5]
-
Ensure the appropriate hazard pictograms (e.g., flammable, irritant) are clearly visible on the label.[5]
Step 3: Storage of Chemical Waste
-
Store the labeled hazardous waste container in a designated, well-ventilated, and secure area.[9]
-
The storage location should be away from general laboratory traffic and incompatible materials.
-
Secondary containment is recommended to mitigate the impact of any potential leaks or spills.[8]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.[5][8]
-
Provide the EHS or contractor with a complete and accurate description of the waste, including its composition and volume.
-
Follow all instructions provided by the EHS or contractor regarding packaging and preparation for transport.
Disposal of Empty Containers:
-
An empty container that has held this compound must be triple-rinsed with a suitable solvent.[8][12]
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[8][12]
-
After triple-rinsing, the container can typically be disposed of as regular trash, but it is advisable to deface the original label first.[8]
Emergency Procedures
In the event of a spill or exposure to this compound, the following immediate actions should be taken:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water.[1][3][9] If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air.[1][3][9] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek medical attention.
-
Spill: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal as hazardous waste.[4] For large spills, evacuate the area and contact your institution's emergency response team.
Figure 1. A workflow diagram illustrating the key steps for the proper disposal of this compound, from initial collection to final disposal.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C7H10O2 | CID 543038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. capotchem.com [capotchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. acs.org [acs.org]
- 7. pfw.edu [pfw.edu]
- 8. vumc.org [vumc.org]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.com [fishersci.com]
- 11. This compound | 13831-03-3 | TCI AMERICA [tcichemicals.com]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 13. nj.gov [nj.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling tert-Butyl Propiolate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling tert-Butyl propiolate, a flammable and irritant chemical. Adherence to these procedural steps will minimize risk and ensure safe operational conduct and disposal.
Properties and Hazards of this compound
Understanding the characteristics of this compound is the first step toward safe handling. This colorless to pale yellow liquid presents several hazards that necessitate careful management.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₁₀O₂ | [2] |
| Molecular Weight | 126.15 g/mol | [2] |
| Boiling Point | 52-53 °C at 27 mmHg | [3] |
| Melting Point | 18-20 °C | [3] |
| Density | 0.919 g/mL at 25 °C | [3] |
| Flash Point | 28 °C (82.4 °F) - closed cup |
GHS Hazard Classification:
| Hazard Class | Category | Signal Word | Hazard Statement |
| Flammable Liquids | 3 | Warning | H226: Flammable liquid and vapor[2] |
| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation[2] |
| Serious Eye Damage/Eye Irritation | 2 | Warning | H319: Causes serious eye irritation[2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation[2] |
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are critical to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety glasses with side-shields or goggles. A face shield is recommended when handling larger quantities. | Conforming to EN166 (EU) or NIOSH (US) approved.[4] |
| Skin | Chemical-resistant gloves. A lab coat or chemical-resistant apron should be worn. | Nitrile or neoprene gloves are suitable. Ensure gloves are inspected before use. |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a respirator with an appropriate filter (e.g., type ABEK (EN14387)) should be used. |
Operational Plan for Safe Handling
A systematic approach to handling this compound will ensure safety throughout the experimental workflow.
1. Preparation and Precautionary Measures:
-
Work Area: All work with this compound should be conducted in a well-ventilated chemical fume hood.[4]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[5][6][7] Use explosion-proof electrical equipment.[6][7]
-
Static Discharge: Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[7]
-
Emergency Equipment: Ensure an eyewash station, safety shower, and fire extinguisher (dry chemical, CO2, or alcohol-resistant foam) are readily accessible.[6][8]
2. Handling and Experimental Procedure:
-
Container Handling: Keep the container tightly closed when not in use.[6][7] Store in a cool, dry, and well-ventilated place.[1][4][6]
-
Dispensing: Use only non-sparking tools when opening and dispensing the chemical.[7]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9] Do not eat, drink, or smoke in the work area.
3. Spill and Emergency Procedures:
-
Small Spills: Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal.
-
Large Spills: Evacuate the area. Contain the spill if possible. Use spark-proof tools and explosion-proof equipment for cleanup.[10] Prevent the spill from entering drains.[4]
-
First Aid:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[5][9] Seek medical attention.[5]
-
Skin Contact: Remove contaminated clothing immediately.[5][6] Wash the affected area with soap and plenty of water.[5] If skin irritation occurs, seek medical advice.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[5][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
-
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste, including unused product and contaminated materials (e.g., gloves, absorbent materials), in a clearly labeled, sealed, and appropriate container.
-
Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service.[4] It may be possible to burn the material in a chemical incinerator equipped with an afterburner and scrubber.
-
Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal.
Below is a diagram illustrating the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. CAS 13831-03-3: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C7H10O2 | CID 543038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 13831-03-3 [chemicalbook.com]
- 4. capotchem.com [capotchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. This compound | 13831-03-3 | TCI AMERICA [tcichemicals.com]
- 8. nj.gov [nj.gov]
- 9. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. buyat.ppg.com [buyat.ppg.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
